Product packaging for DBCO-PEG4-Val-Ala-PAB-PNP(Cat. No.:)

DBCO-PEG4-Val-Ala-PAB-PNP

Cat. No.: B15337727
M. Wt: 993.1 g/mol
InChI Key: SVLALBCQXVXUBB-HNKXTRRSSA-N
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Description

DBCO-PEG4-Val-Ala-PAB-PNP is a useful research compound. Its molecular formula is C52H60N6O14 and its molecular weight is 993.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H60N6O14 B15337727 DBCO-PEG4-Val-Ala-PAB-PNP

Properties

Molecular Formula

C52H60N6O14

Molecular Weight

993.1 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C52H60N6O14/c1-36(2)49(51(63)54-37(3)50(62)55-42-16-12-38(13-17-42)35-71-52(64)72-44-20-18-43(19-21-44)58(65)66)56-47(60)24-26-67-28-30-69-32-33-70-31-29-68-27-25-53-46(59)22-23-48(61)57-34-41-10-5-4-8-39(41)14-15-40-9-6-7-11-45(40)57/h4-13,16-21,36-37,49H,22-35H2,1-3H3,(H,53,59)(H,54,63)(H,55,62)(H,56,60)/t37-,49-/m0/s1

InChI Key

SVLALBCQXVXUBB-HNKXTRRSSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to DBCO-PEG4-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cleavable antibody-drug conjugate (ADC) linker, DBCO-PEG4-Val-Ala-PAB-PNP. This guide details its mechanism of action, provides key quantitative data, outlines experimental protocols for its use, and presents visual diagrams of its function and application.

Introduction to this compound

This compound is a sophisticated chemical linker designed for the targeted delivery of therapeutic agents. It is a key component in the construction of ADCs, which are a class of biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic agent. This linker is engineered with several functional components, each playing a crucial role in the stability, solubility, and targeted release of the drug payload.

The structure of this compound is comprised of:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free "click chemistry" for the covalent attachment of the linker to an azide-modified antibody. This bioorthogonal reaction is highly specific and proceeds efficiently under mild, aqueous conditions.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC, reducing the potential for aggregation and improving its pharmacokinetic properties.[1]

  • Valine-Alanine (Val-Ala): A dipeptide sequence that serves as a substrate for lysosomal proteases, particularly Cathepsin B.[2] This enzyme is often overexpressed in the tumor microenvironment, providing a mechanism for targeted drug release within cancer cells.[2]

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a spontaneous 1,6-elimination reaction to release the attached drug payload in its active form.[3][4]

  • p-Nitrophenyl (PNP): A good leaving group that facilitates the attachment of an amine-containing drug payload to the linker.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₅₂H₆₀N₆O₁₄[3][5]
Molecular Weight 993.1 g/mol [3][5]
Purity >95%[3][5]
Solubility Soluble in DMSO, DMFBroadPharm
Storage Conditions -20°C[5]
CAS Number 2348405-93-4[3][5]

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of an ADC constructed with this compound is contingent on a series of events, from initial binding to the target cell to the ultimate release of the cytotoxic payload.

ADC Intracellular Trafficking

The journey of the ADC begins with the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell within an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including Cathepsin B.

ADC_Trafficking ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Early Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Payload Lysosome->Payload Cleavage & Release Apoptosis Cell Death Payload->Apoptosis Induces

Figure 1. Intracellular trafficking pathway of an ADC.

Linker Cleavage and Payload Release

Within the acidic environment of the lysosome, the Val-Ala dipeptide of the linker is recognized and cleaved by Cathepsin B. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active drug.

Linker_Cleavage ADC_Lysosome ADC in Lysosome CathepsinB Cathepsin B ADC_Lysosome->CathepsinB Substrate for Cleavage Val-Ala Cleavage CathepsinB->Cleavage Catalyzes SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Triggers Payload Active Payload SelfImmolation->Payload Releases

Figure 2. Enzymatic cleavage and payload release mechanism.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.

Synthesis of the Antibody-Drug Conjugate

The synthesis of the final ADC is a two-step process: first, the conjugation of the linker to an azide-modified antibody via copper-free click chemistry, and second, the attachment of the drug payload to the linker.

This protocol assumes the starting material is a monoclonal antibody that has been functionalized with azide groups.

Materials:

  • Azide-modified monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns (or equivalent)

  • Reaction tubes

Procedure:

  • Prepare the Linker Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Antibody-Linker Reaction:

    • To the azide-modified antibody solution, add the this compound solution to achieve a 5-10 fold molar excess of the linker.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at 4°C for 4-12 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.

    • Collect the fractions containing the antibody-linker conjugate.

  • Characterization:

    • Determine the concentration of the purified antibody-linker conjugate using a BCA protein assay or by measuring the absorbance at 280 nm.

    • Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

This protocol is for the conjugation of an amine-containing cytotoxic drug to the PNP-activated antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate in PBS, pH 7.4

  • Amine-containing cytotoxic drug

  • Anhydrous DMSO

  • PD-10 desalting columns (or equivalent)

  • Reaction tubes

Procedure:

  • Prepare the Drug Solution: Dissolve the amine-containing drug in anhydrous DMSO to a final concentration of 10-20 mM.

  • Payload Conjugation Reaction:

    • Add the drug solution to the antibody-linker conjugate to achieve a 5-15 fold molar excess of the drug.

    • The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Purify the final ADC from excess drug and byproducts using a PD-10 desalting column equilibrated with a suitable formulation buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

  • Final ADC Characterization:

    • Determine the final protein concentration.

    • Characterize the ADC for its Drug-to-Antibody Ratio (DAR), aggregation, and purity.

Characterization of the Final ADC

Thorough characterization of the final ADC is critical to ensure its quality, efficacy, and safety.

The DAR is a critical quality attribute of an ADC and can be determined by several methods:

  • UV-Vis Spectroscopy: This method is applicable if the drug has a distinct UV-Vis absorbance from the antibody. By measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength, the concentrations of both can be determined, and the DAR calculated.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The weighted average of the peak areas corresponding to different drug-loaded species provides the average DAR.[7][8]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can resolve species with different numbers of conjugated drugs, allowing for a precise determination of the DAR distribution.[9][10]

Assessing the stability of the ADC in plasma is crucial to ensure that the payload is not prematurely released into circulation.

Procedure:

  • Incubate the ADC in human or mouse plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma sample.

  • Analyze the aliquots to quantify the amount of released payload and the integrity of the ADC. This can be done by various methods, including:

    • LC-MS/MS: To quantify the free drug in the plasma.[11][12]

    • ELISA: To measure the concentration of total and conjugated antibody.

    • HIC-HPLC: To monitor changes in the DAR profile over time.

This assay confirms that the linker is susceptible to cleavage by the target enzyme.

Procedure:

  • Incubate the ADC with purified Cathepsin B in an appropriate assay buffer (typically acidic pH to mimic lysosomal conditions).

  • Monitor the release of the drug payload over time using HPLC or LC-MS/MS.

  • Kinetic parameters, such as the rate of cleavage, can be determined from this data.[5][13]

Conclusion

This compound is a highly versatile and effective linker for the development of targeted ADCs. Its modular design allows for efficient and specific conjugation to antibodies and a variety of drug payloads. The Cathepsin B-cleavable dipeptide and self-immolative spacer ensure targeted drug release within the tumor microenvironment, minimizing off-target toxicity. The experimental protocols and characterization methods outlined in this guide provide a framework for the successful implementation of this advanced linker technology in the development of next-generation cancer therapeutics.

References

The Val-Ala Linker: A Deep Dive into its Mechanism of Action in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Alanine (Val-Ala) dipeptide linker has emerged as a critical component in the design of modern Antibody-Drug Conjugates (ADCs), offering a finely tuned mechanism for the targeted release of potent cytotoxic agents. This technical guide provides an in-depth exploration of the Val-Ala linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental processes.

Core Mechanism: Cathepsin B-Mediated Cleavage in the Lysosomal Compartment

The primary mechanism of action for the Val-Ala cleavable linker hinges on its selective cleavage by the lysosomal protease, Cathepsin B. This enzyme is frequently overexpressed in tumor cells and maintains optimal activity in the acidic environment of the lysosome.[1][] The journey of a Val-Ala linked ADC from administration to payload release is a multi-step process:

  • Circulation and Tumor Targeting: The ADC circulates systemically, with the monoclonal antibody (mAb) component directing it to specific antigens on the surface of cancer cells. The Val-Ala linker is designed to be stable in the bloodstream, minimizing premature drug release and off-target toxicity.[3][4]

  • Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through a process called receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal pathway, moving from early endosomes to late endosomes, and finally fusing with lysosomes.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and alanine residues of the linker.

  • Payload Release: This cleavage event triggers the release of the cytotoxic payload, which can then exert its therapeutic effect, leading to cancer cell death. Often, the linker design incorporates a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which rapidly decomposes upon cleavage of the dipeptide, ensuring the release of the unmodified, active drug.[][4]

Quantitative Data Summary

The performance of the Val-Ala linker can be quantified through various parameters, including its cleavage kinetics and stability in different biological environments. The following tables summarize key quantitative data for the Val-Ala linker, often in comparison to the more extensively studied Valine-Citrulline (Val-Cit) linker.

ParameterVal-Ala LinkerVal-Cit LinkerNotes
Cathepsin B Cleavage Rate ~50% of Val-Cit cleavage rate100% (Reference)Cleavage rate measured in an isolated in vitro cathepsin B assay.[4][5]
Half-life (in vivo, ADC) 7.06 - 12.5 days (Loncastuximab tesirine)Varies by ADCIn vivo half-life of the entire ADC, reflecting overall stability.[6][7]
Stability in Human Plasma HighHighBoth linkers exhibit good stability in human plasma, a critical feature for minimizing off-target toxicity.[8]
Stability in Mouse Plasma Moderately StableLess StableVal-Ala linkers show greater stability in mouse plasma compared to Val-Cit linkers, which are known to be susceptible to cleavage by mouse carboxylesterase Ces1c.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and evaluation of ADCs employing the Val-Ala linker. Below are protocols for key experiments.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Ala linker to cleavage by its target enzyme, Cathepsin B.

1. Materials:

  • Val-Ala ADC
  • Recombinant human Cathepsin B
  • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT)
  • Quenching Solution: Acetonitrile with 0.1% formic acid
  • LC-MS system

2. Procedure:

  • Prepare a stock solution of the Val-Ala ADC in an appropriate buffer (e.g., PBS).
  • In a microcentrifuge tube, combine the Val-Ala ADC (final concentration, e.g., 10 µM) with the assay buffer.
  • Initiate the reaction by adding recombinant human Cathepsin B (final concentration, e.g., 100 nM).
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding an excess of the quenching solution.
  • Centrifuge the samples to pellet any precipitated protein.
  • Analyze the supernatant by LC-MS to quantify the amount of released payload and remaining intact ADC.

Plasma Stability Assay

This assay assesses the stability of the Val-Ala linker in plasma, providing insights into its potential for premature payload release in circulation.

1. Materials:

  • Val-Ala ADC
  • Human and mouse plasma
  • Phosphate-buffered saline (PBS), pH 7.4
  • ELISA plates and reagents or LC-MS/HIC system
  • Hydrophobic Interaction Chromatography (HIC) column (for HIC analysis)

2. Procedure:

  • Spike the Val-Ala ADC into pre-warmed (37°C) human and mouse plasma to a final concentration (e.g., 100 µg/mL).
  • Incubate the plasma samples at 37°C.
  • At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma samples.
  • Store the aliquots at -80°C until analysis.
  • Analysis by ELISA: Use an ELISA specific for the ADC to quantify the concentration of intact ADC at each time point.
  • Analysis by LC-MS/HIC:
  • For LC-MS, extract the ADC from the plasma (e.g., using protein A beads). Analyze the intact ADC or the released payload.
  • For HIC, dilute the plasma samples and inject them onto a HIC column. The separation is based on hydrophobicity, allowing for the quantification of different drug-to-antibody ratio (DAR) species and unconjugated antibody over time.[9][10][11][12][13]

In Vitro Cytotoxicity Assay

This assay determines the potency of the Val-Ala ADC against cancer cells.

1. Materials:

  • Target cancer cell line (antigen-positive)
  • Control cell line (antigen-negative)
  • Cell culture medium and supplements
  • 96-well opaque plates
  • CellTiter-Glo® Luminescent Cell Viability Assay reagent
  • Luminometer

2. Procedure:

  • Seed the target and control cells in 96-well opaque plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
  • Prepare serial dilutions of the Val-Ala ADC and a control ADC (e.g., with a non-cleavable linker) in cell culture medium.
  • Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a control.
  • Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.
  • Equilibrate the plates to room temperature for approximately 30 minutes.[15][16][17][18]
  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[15][16][17][18]
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16][17][18]
  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16][17][18]
  • Measure the luminescence using a plate reader.
  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

Diagrams illustrating the key pathways and workflows provide a clear and concise understanding of the complex processes involved in the action of Val-Ala linked ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Val-Ala ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding EarlyEndosome Early Endosome TumorCell->EarlyEndosome 2. Internalization Antigen Target Antigen LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome (Cathepsin B) LateEndosome->Lysosome 4. Fusion Payload Released Payload Lysosome->Payload 5. Cleavage CellDeath Cell Death Payload->CellDeath 6. Cytotoxicity

Caption: Mechanism of action of a Val-Ala linked ADC.

Experimental_Workflows cluster_cleavage Cathepsin B Cleavage Assay cluster_stability Plasma Stability Assay cluster_cytotoxicity In Vitro Cytotoxicity Assay Cleavage_Start Incubate ADC with Cathepsin B Cleavage_Quench Quench Reaction Cleavage_Start->Cleavage_Quench Cleavage_Analyze LC-MS Analysis Cleavage_Quench->Cleavage_Analyze Stability_Start Incubate ADC in Plasma Stability_Sample Collect Time Points Stability_Start->Stability_Sample Stability_Analyze ELISA or LC-MS/HIC Analysis Stability_Sample->Stability_Analyze Cyto_Start Seed Cells Cyto_Treat Treat with ADC Cyto_Start->Cyto_Treat Cyto_Incubate Incubate Cyto_Treat->Cyto_Incubate Cyto_Assay Add Viability Reagent Cyto_Incubate->Cyto_Assay Cyto_Read Measure Luminescence Cyto_Assay->Cyto_Read

Caption: Key experimental workflows for ADC characterization.

References

Introduction: The Advent of Bioorthogonal, Copper-Free Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of DBCO in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The concept of "click chemistry," first defined by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] The most prominent example, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is characterized by its high efficiency and the bioorthogonality of its reactive groups—azides and terminal alkynes are generally absent from natural biological systems.[3] However, the prerequisite of a copper(I) catalyst, which is cytotoxic, limits the application of CuAAC in living organisms.[2][4]

This limitation spurred the development of copper-free click chemistry, leading to the rise of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5] This reaction capitalizes on the high ring strain of cyclooctyne derivatives to react spontaneously with azides, eliminating the need for a toxic metal catalyst.[5][6] Among the most prominent and widely used cyclooctynes is Dibenzocyclooctyne (DBCO), also known as ADIBO (Azadibenzocyclooctyne).[4][7] Its high reactivity, stability, and commercial availability have made it a cornerstone of modern bioconjugation, enabling the precise labeling and tracking of biomolecules in complex biological environments.[5][7]

The Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind the DBCO-azide reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring.[3][7] The geometry of the alkyne is severely distorted from its ideal linear 180° bond angle.[3][6] This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed rapidly and spontaneously under physiological conditions (room temperature, aqueous buffer, neutral pH).[4][6][7]

The reaction is a concerted process where the DBCO molecule and an azide-containing molecule approach each other, form a transition state, and react to create a stable, covalent 1,2,3-triazole linkage.[7][8][9] This process is highly specific and bioorthogonal; the DBCO and azide groups react exclusively with each other, leaving other functional groups present in biological systems (amines, thiols, carboxylic acids) untouched.[10][11]

SPAAC_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Reaction Strain-Promoted [3+2] Cycloaddition (Copper-Free, Physiological Conditions) DBCO->Reaction Ring Strain Release Azide Azide-Functionalized Molecule (R-N₃) Azide->Reaction Triazole Stable Triazole Linkage Reaction->Triazole Covalent Bond Formation

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Advantages of the DBCO Moiety

The widespread adoption of DBCO in research and development is attributable to a set of key features:

  • Biocompatibility : The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms (in vivo).[10][12]

  • High Reaction Kinetics : DBCO is among the most reactive cyclooctynes, ensuring rapid and efficient conjugation even at low concentrations.[5][13] This is critical for studying dynamic biological processes.[10]

  • Bioorthogonality : DBCO and azides are abiotic functional groups that do not participate in or interfere with native biological processes, ensuring highly specific, targeted labeling with minimal off-target effects.[5][8]

  • Stability : The DBCO moiety itself is thermally stable and possesses long-term stability in aqueous buffers.[4] DBCO-conjugated biomolecules can be stored with minimal loss of reactivity; for instance, a DBCO-modified antibody loses only about 3-5% of its azide reactivity over four weeks when stored at 4°C or -20°C.[4] The resulting triazole bond is exceptionally stable.[10]

  • Efficiency and Yield : SPAAC reactions with DBCO are very fast and typically result in almost quantitative yields of the desired conjugate.[4][10]

  • Traceability : DBCO has a characteristic UV absorbance peak around 310 nm, which allows for straightforward, real-time monitoring of reaction progress as the DBCO is consumed.[11][12]

Quantitative Data Summary

The selection of a cyclooctyne for a specific application often depends on a balance of reactivity, stability, size, and hydrophilicity. The following tables summarize key quantitative data for DBCO and other related compounds.

Table 1: Comparative Reaction Kinetics of Cyclooctynes

This table compares the second-order rate constants of various cyclooctynes with a simple azide (e.g., benzyl azide) under common laboratory conditions. Higher rate constants indicate faster reactions.

Cyclooctyne ReagentAbbreviationTypical Second-Order Rate Constant (k) (M⁻¹s⁻¹)Key Characteristics
Dibenzocyclooctyne DBCO / ADIBO ~0.1 - 1.0 [1][11][14]High reactivity, good stability, but relatively hydrophobic.[13]
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1[13][14]Smaller and less hydrophobic than DBCO, but with a lower reaction rate.[13]
Difluorinated CyclooctyneDIFO> 0.1Features fluorine atoms to enhance reactivity through inductive effects.
BiarylazacyclooctynoneBARAC> 0.3An aza-cyclooctyne with one of the highest reactivities in SPAAC.
Tetrazine / TCO Ligation(iEDDA)> 1000[14]An alternative copper-free click reaction; extremely fast but involves larger moieties.[14]

Note: Rate constants are approximate and can vary based on the specific azide, solvent, buffer, and temperature.[2]

Table 2: Stability and Yield Considerations for DBCO
ParameterConditionObservationCitation(s)
Storage Stability DBCO-IgG conjugate at 4°C or -20°C~3-5% loss of reactivity over 4 weeks.[4]
Chemical Stability Strongly acidic conditions (e.g., 95% TFA)Undergoes inactivating rearrangement.[3]
Chemical Stability Lower TFA concentrations (<30%)Generally stable.
Biological Stability Inside immune phagosomes (24h)Moderate stability; ~36% of DBCO groups degraded.[8]
Optimal Molar Excess DBCO-NHS ester to antibody5- to 10-fold molar excess provides the highest conjugation yield.[7][10]
Reaction Yield General SPAAC reactionTypically proceeds to high or near-quantitative yields.[4][10][12]

Experimental Workflows and Protocols

DBCO's versatility has led to its use in a wide array of applications, from simple bioconjugation to complex in vivo cell tracking.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

DBCO chemistry is instrumental in the site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs. The workflow involves activating the antibody with a DBCO derivative and reacting it with an azide-modified payload.

ADC_Workflow General Workflow for DBCO-Mediated Bioconjugation cluster_activation Step 1: Biomolecule Activation cluster_partner Step 2: Azide Partner cluster_conjugation Step 3: Copper-Free Click Reaction cluster_purification Step 4: Purification & Analysis Antibody Antibody (or other protein) with primary amines (-NH₂) Activated_Ab DBCO-Functionalized Antibody Antibody->Activated_Ab Incubate DBCO_NHS DBCO-NHS Ester (Amine-reactive) DBCO_NHS->Activated_Ab Click_Reaction Mix and Incubate (Physiological Buffer, RT or 4°C) Activated_Ab->Click_Reaction Azide_Payload Azide-Modified Molecule (e.g., Drug, Fluorophore, Oligo) Azide_Payload->Click_Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Click_Reaction->Purification Final_Product Purified Antibody Conjugate Purification->Final_Product Analysis Analyze Product (e.g., SDS-PAGE, Spectroscopy) Final_Product->Analysis

Figure 2: General workflow for conjugating a molecule to an antibody via DBCO-NHS ester.
Experimental Protocol 1: Antibody Conjugation via DBCO-NHS Ester

This protocol describes the labeling of an antibody (containing accessible primary amines) with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

A. Materials and Reagents:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5).[11][13]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS).

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Azide-modified molecule (e.g., peptide, oligonucleotide, drug).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., spin desalting columns, size-exclusion chromatography, or dialysis cassettes).

B. Procedure: Antibody Activation with DBCO

  • Buffer Preparation : Ensure the antibody is in an amine-free buffer. Buffers containing Tris or glycine will compete with the NHS ester reaction. If necessary, perform a buffer exchange.[4]

  • Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[11][12]

  • Activation Reaction : Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[4][11] The final DMSO concentration in the reaction should not exceed 20%.[11][12]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[11][12]

  • Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM and incubate for another 15 minutes.[12]

  • Purification : Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis against PBS.

C. Procedure: Click Conjugation

  • Reaction Setup : Add the azide-modified molecule to the purified DBCO-activated antibody. A 2- to 4-fold molar excess of the azide molecule is typically recommended.[11][14]

  • Incubation : Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C.[4][11] Reaction times can vary depending on the concentration and reactivity of the components.

  • Final Purification : Purify the final antibody conjugate away from excess azide-molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization : Confirm conjugation and purity using SDS-PAGE (which will show a molecular weight shift) and UV-Vis spectroscopy to determine the degree of labeling.[11]

Workflow for Metabolic Labeling and Cell Imaging

DBCO is widely used to visualize biomolecules that have been metabolically labeled with an azide-containing precursor. For example, cells can be fed an azide-modified sugar (e.g., Ac₄ManNAz) which is incorporated into cell-surface glycans. These azido-glycans can then be "clicked" with a DBCO-fluorophore for imaging.[7]

Metabolic_Labeling_Workflow Workflow for Metabolic Labeling and Imaging cluster_labeling Step 1: Metabolic Labeling cluster_detection Step 2: Click Reaction & Detection cluster_analysis Step 3: Analysis Cells Culture Live Cells Azide_Sugar Add Azide-Modified Precursor (e.g., Ac₄ManNAz) Incubate_Label Incubate (e.g., 24-48h) Cellular machinery incorporates azide into biomolecules. Cells->Incubate_Label Azide_Sugar->Incubate_Label Labeled_Cells Cells with Azide-Tagged Surface Glycans Incubate_Label->Labeled_Cells Wash1 Wash Cells (PBS) Labeled_Cells->Wash1 DBCO_Fluor Add DBCO-Fluorophore (e.g., DBCO-AF488) Incubate_Click Incubate (e.g., 30-60 min, 37°C) Copper-free click reaction occurs on the cell surface. Wash1->Incubate_Click DBCO_Fluor->Incubate_Click Wash2 Wash Cells (PBS) to remove excess fluorophore Incubate_Click->Wash2 Imaged_Cells Fluorescently Labeled Cells Wash2->Imaged_Cells Analysis Analyze by Fluorescence Microscopy or Flow Cytometry Imaged_Cells->Analysis

References

The Pivotal Role of the PEG4 Spacer in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a significant milestone in the landscape of targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells while minimizing systemic toxicity. The linker component is of paramount importance, not only for tethering the payload to the antibody but also for profoundly influencing the overall physicochemical and pharmacokinetic properties of the ADC. Among the various linker strategies, the incorporation of polyethylene glycol (PEG) spacers, particularly the discrete PEG4 unit (four ethylene glycol repeats), has emerged as a critical design element. This technical guide delves into the multifaceted purpose of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions of the PEG4 Spacer in ADC Linkers

The primary role of a PEG4 spacer within an ADC linker is to impart hydrophilicity to the conjugate.[1] Many potent cytotoxic payloads used in ADCs are inherently hydrophobic, which can lead to several challenges during development and clinical application. The introduction of a PEG4 moiety helps to mitigate these issues through several key mechanisms:

  • Enhanced Solubility and Reduced Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate, leading to manufacturing challenges, reduced efficacy, and potential immunogenicity.[2][3] The hydrophilic nature of the PEG4 spacer counteracts this hydrophobicity, improving the solubility of the ADC in aqueous buffers and reducing the formation of aggregates.[1][4] This is crucial for maintaining the stability and homogeneity of the final drug product.[5]

  • Improved Pharmacokinetics (PK): The PEG spacer can significantly influence the pharmacokinetic profile of an ADC.[6][7] By creating a hydrophilic "shield" around the payload, the PEG4 spacer can reduce non-specific interactions with other proteins and cells, leading to a longer circulation half-life and increased exposure of the tumor to the ADC.[4] Studies have shown a clear relationship between PEG length and ADC clearance, with longer PEG chains generally resulting in slower clearance.[8][9]

  • Enhanced Therapeutic Index: By improving the PK profile and reducing off-target toxicity associated with aggregation and non-specific uptake, the PEG4 spacer can contribute to a wider therapeutic window for the ADC.[7][10] This allows for the administration of higher doses without a proportional increase in adverse effects, potentially leading to improved anti-tumor efficacy.

  • Spatial Separation: The PEG4 spacer provides a defined distance between the antibody and the payload. This spatial separation can be crucial for several reasons. It can minimize the potential for the payload to interfere with the antigen-binding affinity of the antibody.[4] Additionally, for certain linker-payload combinations, the spacer can facilitate more efficient processing and release of the payload within the target cell.[1]

Quantitative Impact of PEG Spacers on ADC Properties

The inclusion of PEG spacers has a quantifiable impact on various ADC parameters. The following tables summarize key quantitative data from preclinical studies, illustrating the effects of PEGylation on hydrophobicity, pharmacokinetics, and in vivo efficacy.

ADC ParameterNo PEGWith PEG4 SpacerWith Longer PEG Spacers (PEG8, PEG12, etc.)Reference(s)
Hydrophobicity (HIC Retention Time) HigherReducedFurther Reduced[10]
Aggregation (%) HigherReducedGenerally Further Reduced[1]
Plasma Clearance HigherReducedFurther Reduced (up to a certain PEG length)[8][9]
In Vivo Efficacy (Tumor Growth Inhibition) LowerImprovedOften Further Improved[8][11]
Maximum Tolerated Dose (MTD) LowerIncreasedGenerally Increased[11]

Table 1: General Impact of PEG Spacers on ADC Properties

ADCPEG Spacer LengthEC50 (Relative)Reference(s)
Trastuzumab-MMADPEG411.5[1]
Trastuzumab-MMADPEG61[1]
Trastuzumab-MMADPEG81[1]
Trastuzumab-MMADPEG121[1]
Trastuzumab-MMADPEG2482.3[1]

Table 2: Effect of PEG Spacer Length on In Vitro Efficacy of a Non-Cleavable ADC

ADCPayloadIC50 (nM) on A431 cellsReference(s)
Ctx ADCVcMMAE0.9[12]
LIPTAC DDCVcMMAESignificantly Enhanced Potency[12]
KineTAC DDCVcMMAESignificantly Enhanced Potency[12]

Table 3: Example of In Vitro Cytotoxicity of an ADC with a PEG-containing Linker (Note: While this study uses a DNP-PEG4 for DAR estimation, it highlights the high potency achievable with PEGylated constructs).

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs incorporating PEG4 spacers. The following sections outline key methodologies.

Synthesis of a Maleimide-PEG4-Payload Linker

This protocol describes a general approach for synthesizing a common type of linker used in ADC development.

Materials:

  • Maleimide-PEG4-NHS ester

  • Payload with a primary or secondary amine group

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolve the payload containing an amine functional group in anhydrous DMF.

  • Add 1.1 to 1.5 molar equivalents of Maleimide-PEG4-NHS ester to the payload solution.

  • Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture to facilitate the reaction and neutralize any acid formed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Collect the fractions containing the desired product and confirm its identity and purity by LC-MS analysis.

  • Lyophilize the pure fractions to obtain the final Maleimide-PEG4-Payload linker as a solid.

Conjugation of the PEG4-Linker-Payload to a Monoclonal Antibody

This protocol outlines the conjugation of the synthesized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Synthesized Maleimide-PEG4-Payload linker

  • Dimethyl sulfoxide (DMSO) or another suitable organic co-solvent

  • Size-Exclusion Chromatography (SEC) system for purification

  • UV-Vis spectrophotometer for concentration determination

  • Hydrophobic Interaction Chromatography (HIC) and/or LC-MS for DAR determination

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a controlled molar excess of a reducing agent (e.g., TCEP) at 37°C for 1-2 hours to partially or fully reduce the interchain disulfide bonds. The amount of reducing agent will determine the final Drug-to-Antibody Ratio (DAR).

  • Conjugation:

    • Dissolve the Maleimide-PEG4-Payload linker in a minimal amount of a water-miscible organic solvent like DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold. The final concentration of the organic solvent should generally be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using SEC. The ADC is eluted in a suitable formulation buffer.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using HIC-HPLC and/or LC-MS analysis.[2]

    • Assess the level of aggregation using SEC.[13]

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC against cancer cell lines.[14][15]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • The purified ADC and a non-targeting control ADC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the control ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the ADC concentration and determine the IC50 (the concentration of ADC that causes 50% inhibition of cell growth).

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor activity of the ADC in vivo.[11][16]

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID)

  • Human tumor cells that express the target antigen

  • The purified ADC, a vehicle control, and potentially a non-targeting ADC control

  • Calipers for tumor measurement

  • Sterile syringes and needles for injection

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant a suspension of the tumor cells into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the tumor growth regularly. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).

  • Treatment:

    • Administer the ADC and control treatments to the mice via an appropriate route (typically intravenously). The dosing schedule can vary (e.g., a single dose or multiple doses over time).

  • Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a maximum allowed size or at a predetermined time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

Visualizing Key Concepts with Graphviz

Diagrams are invaluable for illustrating the complex relationships and workflows in ADC development.

ADC_Structure_and_Function cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Components cluster_Properties Impact of PEG4 Spacer ADC Monoclonal Antibody Linker Payload Induces Cell Death Linker_Components PEG4 Spacer Cleavable Unit Attachment Chemistry Provides Hydrophilicity ADC:linker->Linker_Components Properties Increased Solubility Reduced Aggregation Improved Pharmacokinetics Enhanced Efficacy Linker_Components:spacer->Properties

Caption: The core components of an ADC and the pivotal role of the PEG4 spacer.

ADC_Development_Workflow cluster_Synthesis Synthesis & Conjugation cluster_Characterization Characterization cluster_Evaluation Evaluation Linker_Synthesis 1. Linker-Payload Synthesis (with PEG4) Antibody_Modification 2. Antibody Reduction Linker_Synthesis->Antibody_Modification Conjugation 3. Conjugation Antibody_Modification->Conjugation Purification 4. Purification (SEC) Conjugation->Purification DAR_Analysis 5. DAR Determination (HIC/LC-MS) Purification->DAR_Analysis Aggregation_Analysis 6. Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Stability_Testing 7. Stability Assessment Aggregation_Analysis->Stability_Testing In_Vitro 8. In Vitro Cytotoxicity Stability_Testing->In_Vitro In_Vivo 9. In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo

Caption: A streamlined workflow for the development of ADCs with PEG4 linkers.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Compartments ADC ADC with PEG4 Linker Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cytotoxicity Cell Death Payload_Release->Cytotoxicity 5. Target Engagement

Caption: The mechanism of action of an ADC, from binding to cell death.

Conclusion

The PEG4 spacer is a small but mighty component in the intricate design of modern ADCs. Its ability to modulate hydrophilicity provides a powerful tool for overcoming the challenges associated with hydrophobic payloads. By improving solubility, reducing aggregation, and optimizing pharmacokinetic properties, the inclusion of a PEG4 spacer can significantly enhance the developability, safety, and efficacy of these targeted therapies. The continued exploration and optimization of PEGylated linkers will undoubtedly play a crucial role in the future of ADC development, leading to more effective and better-tolerated treatments for cancer patients.

References

An In-depth Technical Guide to the Self-Immolative Linker PAB Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative linker represents a cornerstone in the design of advanced drug delivery systems, most notably in the field of antibody-drug conjugates (ADCs). Its ability to undergo a predictable, traceless cleavage to release a therapeutic payload upon a specific triggering event has made it an invaluable tool in targeted cancer therapy. This guide provides a comprehensive overview of the PAB mechanism, quantitative data on its performance, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of the PAB Self-Immolative Linker

The fundamental principle of the PAB linker lies in its latent instability, which is unmasked by a specific enzymatic cleavage event. In a typical ADC construct, the PAB group is connected to a dipeptide, such as valine-citrulline (Val-Cit), which is in turn linked to the antibody. The therapeutic drug is attached to the benzylic position of the PAB moiety, often via a carbamate linkage (p-aminobenzyl carbamate, PABC).[1][2][3]

The drug release is a two-step process:

  • Enzymatic Cleavage: Upon internalization of the ADC into a target cancer cell, lysosomal proteases, primarily Cathepsin B, recognize and cleave the dipeptide linker.[2][3][4] This enzymatic action exposes the amine group of the PAB linker.

  • 1,6-Elimination: The unmasked amino group, a strong electron-donating group, initiates a spontaneous 1,6-electronic cascade elimination reaction.[2][5] This results in the fragmentation of the linker into p-aminobenzyl quinone methide and carbon dioxide, leading to the release of the unmodified, active drug.[5]

This "self-immolative" cascade ensures that the drug is released in its native, potent form, and the linker itself fragments into small, non-toxic byproducts.

PAB_Mechanism ADC Antibody-Drug Conjugate (ADC) with Val-Cit-PAB Linker Internalization Receptor-Mediated Internalization ADC->Internalization Binding to Tumor Antigen Cleavage Proteolytic Cleavage of Val-Cit Dipeptide ADC->Cleavage within Lysosome Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB CathepsinB->Cleavage Enzymatic Action UnmaskedAmine PAB Linker with Exposed Amino Group Cleavage->UnmaskedAmine Elimination Spontaneous 1,6-Elimination UnmaskedAmine->Elimination Electron Cascade ReleasedDrug Active Drug Elimination->ReleasedDrug Byproducts p-Aminobenzyl Quinone Methide + CO2 Elimination->Byproducts

Figure 1: PAB self-immolative linker cleavage pathway.

Quantitative Data on PAB Linker Performance

The stability of the PAB linker in systemic circulation and its cleavage efficiency within the tumor microenvironment are critical determinants of an ADC's therapeutic index. Premature drug release can lead to off-target toxicity, while inefficient cleavage can reduce efficacy. The choice of the dipeptide linker significantly influences these parameters.

LinkerConditionHalf-life (t½)Reference
Phe-LysHuman Plasma~30 days[6]
Val-CitHuman Plasma~230 days[6]
Phe-LysMouse Plasma~12.5 hours[6]
Val-CitMouse Plasma~80 hours[6]
Val-AlaCathepsin B Cleavage AssayCleaved at half the rate of Val-Cit[1]

Note: The significant difference in stability between human and mouse plasma is often attributed to the presence of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the linker.[7][8]

Experimental Protocols

This protocol outlines the synthesis of a common PAB-containing linker-drug conjugate, maleimidocaproyl-valine-citrulline-p-aminobenzyl-monomethyl auristatin E.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • MMAE (Monomethyl Auristatin E)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Piperidine

  • MC-OSu (Succinimidyl 6-maleimidohexanoate)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Coupling of Val-Cit-PAB to MMAE:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and MMAE (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution.

    • Add HATU (1.1 eq) and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the Fmoc-Val-Cit-PAB-MMAE conjugate by reverse-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

    • Monitor the deprotection by LC-MS.

    • Purify the resulting H2N-Val-Cit-PAB-MMAE by reverse-phase HPLC.

  • Coupling of Maleimidocaproyl (MC) group:

    • Dissolve the purified H2N-Val-Cit-PAB-MMAE in DMF.

    • Add MC-OSu (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final product, MC-Val-Cit-PAB-MMAE, by reverse-phase HPLC and characterize by mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling Fmoc_VCPAB Fmoc-Val-Cit-PAB-OH Coupling HATU, DIPEA, DMF Fmoc_VCPAB->Coupling MMAE MMAE MMAE->Coupling Fmoc_VCPAB_MMAE Fmoc-Val-Cit-PAB-MMAE Coupling->Fmoc_VCPAB_MMAE Fmoc_VCPAB_MMAE_2 Fmoc-Val-Cit-PAB-MMAE Deprotection 20% Piperidine in DMF H2N_VCPAB_MMAE H2N-Val-Cit-PAB-MMAE Deprotection->H2N_VCPAB_MMAE H2N_VCPAB_MMAE_2 H2N-Val-Cit-PAB-MMAE Fmoc_VCPAB_MMAE_2->Deprotection MC_OSu MC-OSu FinalCoupling DIPEA, DMF MC_OSu->FinalCoupling MC_VCPAB_MMAE MC-Val-Cit-PAB-MMAE FinalCoupling->MC_VCPAB_MMAE H2N_VCPAB_MMAE_2->FinalCoupling

Figure 2: Synthesis workflow for MC-Val-Cit-PAB-MMAE.

This protocol describes a general method to assess the stability of an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system for quantification of released drug

  • ELISA or HIC-HPLC for determination of drug-to-antibody ratio (DAR)

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of 1 mg/mL in plasma from each species.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples.

    • Immediately store the aliquots at -80°C until analysis.

  • Quantification of Released Drug (LC-MS/MS):

    • Thaw the plasma samples.

    • Precipitate the plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

    • Generate a standard curve of the free drug in plasma to enable accurate quantification.

  • Determination of Drug-to-Antibody Ratio (DAR) (HIC-HPLC or ELISA):

    • For HIC-HPLC, analyze the plasma samples to determine the average DAR at each time point.

    • For ELISA, use a sandwich ELISA format with one antibody to capture the ADC and a second antibody conjugated to an enzyme that recognizes the drug to quantify the amount of conjugated drug.

  • Data Analysis:

    • Calculate the percentage of released drug over time.

    • Determine the half-life (t½) of the ADC in plasma for each species by fitting the data to a first-order decay model.

Plasma_Stability_Workflow Start ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Various Time Points Incubation->Sampling Storage Store at -80°C Sampling->Storage Analysis Analysis Storage->Analysis LCMS LC-MS/MS for Released Drug Analysis->LCMS HIC HIC-HPLC for DAR Analysis->HIC Data Data Analysis: - % Released Drug - Half-life (t½) LCMS->Data HIC->Data

Figure 3: Experimental workflow for in vitro plasma stability assay.

This protocol details the procedure to evaluate the enzymatic cleavage of the linker by Cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Incubator at 37°C

  • LC-MS/MS system for quantification of released drug

Procedure:

  • Enzyme Activation:

    • Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

  • Cleavage Reaction:

    • Add the ADC to the activated Cathepsin B solution to a final concentration of 10 µM ADC and 1 µM Cathepsin B.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the reaction.

    • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released drug.

    • Generate a standard curve for the free drug to allow for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the released drug against time.

    • Determine the initial rate of cleavage from the linear portion of the curve.

Conclusion

The self-immolative PAB linker is a critical component in the design of effective and safe ADCs. Its mechanism of traceless drug release, triggered by tumor-associated enzymes, provides a robust platform for targeted drug delivery. A thorough understanding of the factors influencing its stability and cleavage kinetics, as detailed in this guide, is paramount for the successful development of next-generation cancer therapeutics. The provided experimental protocols offer a foundation for the synthesis and evaluation of PAB-based ADCs, enabling researchers to optimize their constructs for enhanced therapeutic outcomes.

References

An In-depth Technical Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1][2][3] This in-depth guide provides a comprehensive overview of the core principles of cleavable linkers, including their various types, mechanisms of action, quantitative stability data, and the experimental protocols used for their evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological or biochemical trigger that initiates payload release. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[4][5]

Protease-Sensitive Linkers

These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are highly expressed in the lysosomes of cancer cells.[4][5] Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome where the peptide linker is cleaved, releasing the active payload.

A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[4][5] This linker is efficiently cleaved by cathepsin B, a lysosomal cysteine protease.[6] The Val-Cit linker's popularity stems from its remarkable stability in plasma and its efficient cleavage within the target cell.[7][8] Other peptide sequences, such as phenylalanine-lysine (Phe-Lys) and glycine-glycine-phenylalanine-glycine (GGFG), have also been utilized.[1][9]

pH-Sensitive Linkers

Capitalizing on the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of the bloodstream (pH 7.4), pH-sensitive linkers are designed to hydrolyze and release their payload under acidic conditions.[9][10] Hydrazone linkers are a prominent example of this class. While effective in acidic intracellular compartments, some hydrazone linkers have shown susceptibility to hydrolysis at physiological pH, leading to premature drug release and potential off-target toxicity.[11][12]

Glutathione-Sensitive Linkers

These linkers utilize a disulfide bond to connect the payload to the antibody. The intracellular environment has a significantly higher concentration of reducing agents, particularly glutathione (GSH), compared to the extracellular space.[13] This high intracellular GSH concentration facilitates the reduction of the disulfide bond, leading to the release of the cytotoxic payload within the target cell. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to prevent premature reduction in the bloodstream.[14]

Quantitative Data on Linker Stability

The stability of the linker is a critical parameter that directly influences the therapeutic window of an ADC. A stable linker prevents premature payload release in circulation, thereby minimizing systemic toxicity. The following table summarizes publicly available data on the stability of various cleavable linkers.

Linker TypeSpecific LinkerMatrixHalf-life (t½)Reference
pH-Sensitive HydrazonePlasma (pH 7.4)183 hours[]
HydrazoneBuffer (pH 5.0)4.4 hours[]
Phenylketone-derived HydrazoneHuman and Mouse Plasma~2 days[16]
CarbonateSerum36 hours[16]
Silyl ether-MMAE conjugateHuman Plasma> 7 days[16]
Protease-Sensitive Val-CitHuman Plasma>100 times more stable than hydrazone[7]
Phe-LysHuman PlasmaSubstantially less stable than Val-Cit[7]
Val-Ala and Val-Cit conjugatesMouse PlasmaHydrolyzed within 1 hour[16]
Sulfatase-cleavable linker conjugateMouse Plasma> 7 days[16]
Other CX-DM1 (triglycyl peptide)Mouse Plasma9.9 days[16]

Experimental Protocols

The evaluation of cleavable linkers involves a series of in vitro and in vivo experiments to assess their stability, cleavage efficiency, and resulting cytotoxicity.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology (ELISA-based): [5]

  • Incubate the ADC sample in plasma from the relevant species (e.g., human, mouse, rat) at 37°C over a specified time course (e.g., 0, 24, 48, 96, 168 hours).

  • At each time point, collect aliquots of the plasma samples.

  • Use two separate ELISA assays to quantify:

    • Total antibody: This measures the concentration of the antibody component of the ADC, regardless of whether the payload is attached.

    • Conjugated antibody: This assay uses an antibody that specifically recognizes the payload to measure the concentration of intact ADC.

  • Calculate the percentage of payload loss at each time point by comparing the conjugated antibody concentration to the total antibody concentration.

Methodology (LC-MS-based): [9][17]

  • Incubate the ADC in plasma as described above.

  • At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant, which contains the released payload, by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of free drug.

  • Express the amount of released drug as a percentage of the total initial drug conjugated to the antibody.

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by cathepsin B.

Methodology: [8][18][19]

  • Prepare a reaction buffer containing a reducing agent (e.g., dithiothreitol) at an acidic pH (e.g., pH 6.0) to mimic the lysosomal environment.

  • Add the ADC to the reaction buffer.

  • Initiate the reaction by adding purified human cathepsin B.

  • Incubate the reaction mixture at 37°C.

  • At various time points, stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Analyze the samples by LC-MS to quantify the amount of released payload.

  • The rate of cleavage can be determined by plotting the concentration of the released payload over time.

A fluorometric alternative involves using a synthetic substrate with a fluorophore that is quenched until cleaved by the enzyme.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology (MTT or CellTiter-Glo Assay): [1][4][14][20]

  • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a period of 72 to 120 hours.

  • Assess cell viability using either the MTT assay (which measures mitochondrial activity) or the CellTiter-Glo assay (which measures ATP levels).

  • For the MTT assay, add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Read the absorbance at 570 nm.

  • For the CellTiter-Glo assay, add the reagent to the wells, and measure the luminescence.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Visualizations

Signaling Pathway for Intracellular Processing of ADCs with Cleavable Linkers

ADC_Processing ADC_ext ADC in Circulation Receptor Tumor Cell Surface Receptor ADC_ext->Receptor Binding ADC_Receptor ADC-Receptor Complex Receptor->ADC_Receptor Endosome Early Endosome ADC_Receptor->Endosome Internalization Lysosome Lysosome (Acidic pH, High Protease & GSH concentration) Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cytotoxicity Cytotoxicity (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity Target Engagement

Caption: Intracellular trafficking and payload release of an ADC with a cleavable linker.

Experimental Workflow for Evaluating Cleavable Linkers

Linker_Evaluation_Workflow Start ADC with Cleavable Linker Plasma_Stability Plasma Stability Assay (ELISA or LC-MS) Start->Plasma_Stability Cleavage_Assay In Vitro Cleavage Assay (e.g., Cathepsin B) Start->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo) Start->Cytotoxicity_Assay Data_Analysis Data Analysis: - Linker half-life - Cleavage rate - IC50 value Plasma_Stability->Data_Analysis Cleavage_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Data_Analysis->In_Vivo_Studies

Caption: A typical experimental workflow for the preclinical evaluation of cleavable linkers.

Conclusion

The selection and design of the cleavable linker are paramount to the successful development of an effective and safe Antibody-Drug Conjugate. A thorough understanding of the different cleavage mechanisms, coupled with robust in vitro and in vivo characterization, is essential for optimizing the therapeutic index of these promising cancer therapies. The continued innovation in linker technology, focusing on enhancing stability in circulation while ensuring efficient and specific payload release at the tumor site, will undoubtedly lead to the development of next-generation ADCs with improved clinical outcomes.

References

An In-Depth Technical Guide to DBCO-PEG4-Val-Ala-PAB-PNP for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-PEG4-Val-Ala-PAB-PNP linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide details its mechanism of action, advantages, and provides relevant experimental protocols and data for its application in drug delivery.

Introduction to this compound

This compound is a technologically advanced linker system designed for the site-specific conjugation of cytotoxic payloads to antibodies. Its multi-component structure is engineered for optimal stability in circulation and selective release of the drug within the target cancer cells. This linker is comprised of several key functional units:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry" for highly efficient and specific conjugation to azide-modified antibodies. This bioorthogonal reaction is gentle and does not denature the antibody.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker-drug conjugate. This property is particularly advantageous when working with hydrophobic payloads, as it can reduce aggregation and improve the pharmacokinetic profile of the resulting ADC.[1][]

  • Valine-Alanine (Val-Ala): A dipeptide sequence that serves as a specific cleavage site for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is a key step in the targeted release of the cytotoxic drug.

  • p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a 1,6-elimination reaction to release the active drug in an unmodified form.[4]

  • p-Nitrophenyl (PNP): An activated carbonate that serves as a good leaving group, facilitating the conjugation of the linker to amine-containing payloads.[5]

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The targeted drug delivery process utilizing a this compound linker can be summarized in the following steps:

  • ADC Administration and Circulation: The ADC, with the drug conjugated via the linker, is administered systemically. The stable design of the linker ensures minimal premature drug release in the bloodstream.

  • Tumor Targeting and Internalization: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

  • Lysosomal Trafficking: The internalized ADC is trafficked through the endosomal-lysosomal pathway. The pH within these compartments gradually decreases, and the ADC is ultimately delivered to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, the overexpressed protease Cathepsin B recognizes and cleaves the Val-Ala dipeptide sequence of the linker.

  • Self-Immolation and Drug Release: The cleavage of the Val-Ala dipeptide initiates the self-immolation of the PAB spacer through a 1,6-elimination reaction. This process rapidly and efficiently releases the active cytotoxic payload into the cytoplasm of the cancer cell.[4]

  • Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to the apoptosis of the cancer cell.

Data Presentation: Comparative Advantages of the Val-Ala Linker

ParameterVal-Ala LinkerVal-Cit LinkerReference
Aggregation of ADCs (High DAR) Lower tendency for aggregationHigher tendency for aggregation[1][]
Hydrophilicity Generally more hydrophilicGenerally less hydrophilic[1]
In Vivo Antitumor Activity Has demonstrated superior tumor growth inhibition in some modelsEffective, but can be outperformed by Val-Ala in certain contexts[7]
Cathepsin B Cleavage Rate Cleaved at a slower rate in some in vitro assaysCleaved at a faster rate in some in vitro assays
Plasma Stability High stabilityHigh stability, but can be susceptible to cleavage by certain plasma enzymes in preclinical mouse models[1]

Note: The data presented is a qualitative summary from comparative studies. Actual quantitative values will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the use of this compound in ADC development.

Protocol for Antibody-Drug Conjugation

This protocol describes a general method for conjugating an azide-modified antibody with the DBCO-PEG4-Val-Ala-PAB-drug conjugate.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-Val-Ala-PAB-drug conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-PEG4-Val-Ala-PAB-drug conjugate in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in a buffer free of sodium azide.

  • Conjugation Reaction:

    • Add a 2-4 molar excess of the dissolved DBCO-PEG4-Val-Ala-PAB-drug conjugate to the azide-modified antibody solution.

    • Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours.[8] The optimal incubation time and temperature should be determined empirically.

  • Purification of the ADC:

    • Remove the excess, unreacted drug-linker by size-exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or UV absorbance at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).

Protocol for In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to assess the cleavage of the Val-Ala linker and subsequent drug release in the presence of Cathepsin B.

Materials:

  • Purified ADC with the DBCO-PEG4-Val-Ala-PAB linker

  • Human Cathepsin B (active enzyme)

  • Cathepsin B activation buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

  • Reaction termination solution (e.g., 10% trichloroacetic acid)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation:

    • Prepare the active Cathepsin B solution by incubating the enzyme in the activation buffer at 37°C for 15 minutes.

  • Cleavage Reaction:

    • In a reaction tube, add the purified ADC to the pre-warmed activation buffer.

    • Initiate the reaction by adding the activated Cathepsin B.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the termination solution.

  • Sample Analysis:

    • Centrifuge the terminated reaction samples to precipitate the protein.

    • Analyze the supernatant for the presence of the released drug using a validated LC-MS/MS method.[9][10]

  • Data Analysis:

    • Quantify the amount of released drug at each time point.

    • Plot the concentration of the released drug over time to determine the cleavage kinetics.

Mandatory Visualizations

Signaling Pathways for Cathepsin B Upregulation

The overexpression of Cathepsin B in the tumor microenvironment is a key factor for the targeted release of drugs from Val-Ala linker-containing ADCs. Several signaling pathways have been implicated in the upregulation of Cathepsin B expression in cancer cells.

CathepsinB_Upregulation Signaling Pathways Leading to Cathepsin B Upregulation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD Phosphorylation CathepsinB_Gene Cathepsin B Gene (CTSB) SMAD->CathepsinB_Gene Transcriptional Activation GrowthFactors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Sp1 Sp1 ERK->Sp1 Activation Ets1 Ets1 ERK->Ets1 Activation Sp1->CathepsinB_Gene Binds to Promoter Ets1->CathepsinB_Gene Binds to Promoter CathepsinB_mRNA Cathepsin B mRNA CathepsinB_Gene->CathepsinB_mRNA Transcription CathepsinB_Protein Cathepsin B Protein CathepsinB_mRNA->CathepsinB_Protein Translation

Cathepsin B Upregulation Pathways

This diagram illustrates how signaling pathways, such as the TGF-β and receptor tyrosine kinase (RTK) pathways, can lead to the activation of transcription factors like Sp1 and Ets1, which in turn drive the expression of the Cathepsin B gene.[10][11][12][13]

Experimental Workflow for ADC Synthesis and Drug Release

The following diagram outlines the key steps in the synthesis of an ADC using the this compound linker and the subsequent intracellular drug release.

ADC_Workflow Experimental Workflow: ADC Synthesis and Intracellular Drug Release cluster_synthesis ADC Synthesis cluster_delivery Targeted Drug Delivery cluster_release Drug Release Mechanism Antibody_Azide Azide-Modified Antibody Conjugation Copper-Free Click Chemistry Antibody_Azide->Conjugation Linker_Drug DBCO-PEG4-Val-Ala-PAB-Drug Linker_Drug->Conjugation Purified_ADC Purified ADC Conjugation->Purified_ADC Tumor_Cell Tumor Cell with Target Antigen Purified_ADC->Tumor_Cell Targeting Internalization Receptor-Mediated Endocytosis Tumor_Cell->Internalization Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Self_Immolation PAB Self-Immolation Cleavage->Self_Immolation Released_Drug Active Drug Self_Immolation->Released_Drug Cell_Death Apoptosis Released_Drug->Cell_Death

ADC Synthesis and Drug Release Workflow

This workflow illustrates the process from the conjugation of the drug-linker to the antibody, through to the targeted delivery and intracellular release of the active drug, culminating in cancer cell death.

Logical Relationship of the this compound Linker Components

The following diagram details the molecular logic of the linker, showing how each component contributes to the overall function of targeted drug delivery.

Linker_Components Functional Components of the this compound Linker Linker DBCO PEG4 Spacer Val-Ala Dipeptide PAB Self-Immolative Spacer PNP Leaving Group DBCO_Func DBCO (Dibenzocyclooctyne) Linker:f0->DBCO_Func Enables PEG_Func PEG4 (Hydrophilic Spacer) Linker:f1->PEG_Func Provides VA_Func Val-Ala (Cathepsin B Substrate) Linker:f2->VA_Func Is PAB_Func PAB (Self-Immolative Spacer) Linker:f3->PAB_Func Enables PNP_Func PNP (Leaving Group) Linker:f4->PNP_Func Allows for Antibody Azide-Modified Antibody DBCO_Func->Antibody Reacts with CathepsinB Cathepsin B VA_Func->CathepsinB Cleaved by Drug Amine-Containing Drug PAB_Func->Drug Releases PNP_Func->Drug Conjugation to CathepsinB->PAB_Func Initiates

Linker Component Functional Relationships

This diagram illustrates the distinct role of each component of the this compound linker and their interplay in the process of ADC construction and payload delivery.

Conclusion

The this compound linker represents a sophisticated and highly effective tool for the development of targeted antibody-drug conjugates. Its design incorporates features that address key challenges in ADC development, including site-specific conjugation, hydrophilicity, stability, and selective payload release. The Val-Ala dipeptide, in particular, offers potential advantages over the more commonly used Val-Cit linker in terms of reduced aggregation and improved physicochemical properties of the final ADC. While further studies with ADCs utilizing this specific linker are needed to fully elucidate its clinical potential, the available data and the underlying chemical principles strongly support its utility for the next generation of cancer therapeutics. This guide provides a foundational understanding for researchers and drug developers looking to leverage this advanced linker technology in their ADC programs.

References

An In-depth Technical Guide to the Enzymatic Cleavage of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and toxicity.[1][] Enzymatically cleavable linkers have become a cornerstone of modern ADC development, engineered to maintain stability in systemic circulation and execute precise payload release within the target tumor cell.[3][][5] This guide provides a detailed exploration of the core principles, quantitative data, and experimental methodologies related to the enzymatic cleavage of ADC linkers.

Principles of Enzymatic Linker Cleavage

Enzymatically cleavable linkers are designed to be substrates for enzymes that are highly expressed or uniquely active within the tumor microenvironment or inside cancer cells, most commonly in the lysosome.[][6][7] This targeted cleavage ensures that the highly potent cytotoxic payload is released preferentially at the site of action, minimizing systemic exposure and associated off-target toxicity.[]

The general mechanism involves several key steps:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[8][9][10]

  • Intracellular Trafficking: The ADC-antigen complex is trafficked through the endosomal pathway to the lysosome.[9][10][11]

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, specific proteases or glycosidases recognize and cleave the linker.[6][9][11]

  • Payload Release: Cleavage of the linker, often followed by a self-immolative cascade, liberates the active cytotoxic drug inside the cell.[3][5][12]

  • Target Engagement: The released payload engages its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[9][13]

Two primary classes of enzymes are exploited for this strategy: Cathepsins and β-Glucuronidase .

Cathepsin-Mediated Cleavage

Cathepsins, particularly the cysteine protease Cathepsin B, are lysosomal enzymes often overexpressed in various tumor types.[][] Linkers designed for cathepsin cleavage typically incorporate a dipeptide sequence that serves as a specific recognition motif.

  • Valine-Citrulline (Val-Cit): This is the most widely used and well-characterized dipeptide linker.[][][15] It exhibits high stability in human plasma while being efficiently cleaved by Cathepsin B within the lysosome.[][15][16] Many approved and clinical-stage ADCs, such as brentuximab vedotin, utilize a Val-Cit linker, often in conjunction with a p-aminobenzyl carbamate (PABC) self-immolative spacer to ensure the release of an unmodified payload.[][3][5]

  • Valine-Alanine (Val-Ala): This dipeptide is another effective motif for cathepsin-mediated cleavage and is used in several ADCs in clinical trials.[][] It has been shown to be cleaved by Cathepsin B at approximately half the rate of a Val-Cit linker but possesses lower hydrophobicity.[16]

  • Other Peptide Linkers: Tetrapeptide sequences like Gly-Gly-Phe-Gly (GGFG) are also utilized, particularly for payloads like deruxtecan (DXd).[7] The GGFG linker is highly sensitive to Cathepsin L.[7]

While Val-Cit linkers were designed for specific cleavage by Cathepsin B, studies have shown that other lysosomal cysteine cathepsins (K, L, and S) can also process the linker, providing redundancy in the payload release mechanism.[17][18][19]

β-Glucuronidase-Mediated Cleavage

β-glucuronidase (GUSB) is another lysosomal enzyme that is abundant in lysosomes and overexpressed in the microenvironment of some tumor types, particularly in necrotic regions.[16][20][21][22]

  • Mechanism: β-glucuronide linkers connect the payload to the antibody via a glucuronic acid sugar moiety.[20][23] The glycosidic bond is stable in systemic circulation but is readily cleaved by GUSB in the lysosome or tumor interstitium.[20][21]

  • Advantages: These linkers are highly hydrophilic, which can help mitigate aggregation issues often seen with hydrophobic payloads.[20][21][23] This property makes them an excellent alternative or complement to peptide-based linkers, and they have been successfully used to deliver payloads such as auristatins and doxorubicin analogs.[20][21]

Visualization of Cleavage Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in enzymatic linker cleavage.

ADC_Internalization_Cleavage cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Early Endosome (pH 6.0-6.2) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Enzymatic Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis CathepsinB Cathepsin B or β-Glucuronidase CathepsinB->Lysosome localization Linker_Cleavage_Detail cluster_peptide Cathepsin-Cleavable Linker cluster_glucuronide β-Glucuronide Linker PeptideLinker Antibody Val-Cit-PABC Payload (MMAE) CleavedPeptide Antibody Val-Cit PABC-Payload PeptideLinker->CleavedPeptide Cathepsin B Cleavage ReleasedPeptide { Payload (MMAE)} CleavedPeptide->ReleasedPeptide Self-Immolation (1,6-elimination) GlucLinker Antibody Glucuronide-Spacer Payload CleavedGluc Antibody Spacer-Payload GlucLinker->CleavedGluc β-Glucuronidase Cleavage ReleasedGluc { Payload} CleavedGluc->ReleasedGluc Self-Immolation Cathepsin_Assay_Workflow start Start prep Prepare ADC and Cathepsin B in Assay Buffer (pH 6.0) start->prep initiate Initiate Reaction: Combine ADC and Enzyme prep->initiate incubate Incubate at 37°C (Take samples over time) initiate->incubate quench Quench Aliquots with Acetonitrile incubate->quench analyze Analyze Supernatant by LC-MS/MS (Quantify Free Payload) quench->analyze end End analyze->end

References

The Architect's Blueprint: A Technical Guide to Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For the vanguard of oncology research, this guide dissects the core principles of antibody-drug conjugate (ADC) engineering. It provides an in-depth exploration of the critical components, conjugation strategies, and analytical methodologies that underpin the development of these precision therapeutics.

Antibody-drug conjugates represent a paradigm shift in cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents.[][2] This targeted delivery mechanism aims to maximize efficacy at the tumor site while minimizing systemic toxicity, a persistent challenge in conventional chemotherapy.[3][4] The intricate design of an ADC is a careful orchestration of three key components: a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[5][6] The success of an ADC is contingent not only on the individual excellence of these components but also on their synergistic interplay.[7][8]

Core Components: The Triad of ADC Efficacy

The design of a successful ADC hinges on the meticulous selection and optimization of its three fundamental components: the antibody, the linker, and the payload.

The Targeting Vehicle: Monoclonal Antibody Selection

The monoclonal antibody (mAb) serves as the targeting system, guiding the cytotoxic payload to cancer cells while sparing healthy tissues.[3] The ideal antibody candidate exhibits high specificity and affinity for a tumor-associated antigen that is abundantly expressed on the surface of cancer cells with minimal expression on normal cells.[7][9] Upon binding to its target antigen, the ADC-antigen complex is internalized by the cell, a critical step for the subsequent release of the payload.[9][10] The majority of ADCs in development utilize humanized or human IgG1 isotypes due to their favorable pharmacokinetic properties and their ability to engage the immune system.[11]

The Crucial Bridge: Linker Chemistry and Design

The linker is a critical determinant of an ADC's safety and efficacy, influencing its stability in circulation and the mechanism of payload release.[12][13] Linkers are broadly categorized as cleavable or non-cleavable.

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[13] Common cleavage mechanisms include:

    • Acid-labile linkers (e.g., hydrazones): These linkers are hydrolyzed in the acidic environment of endosomes and lysosomes.[]

    • Protease-sensitive linkers (e.g., valine-citrulline): These are cleaved by lysosomal proteases such as cathepsin B, which are often upregulated in tumor cells.[]

    • Glutathione-sensitive linkers (e.g., disulfides): These are reduced in the cytoplasm, which has a higher concentration of glutathione than the bloodstream.[]

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[11] This approach can lead to a more stable ADC in circulation but may result in payload metabolites with different cell permeability characteristics.[11]

The choice of linker chemistry profoundly impacts the ADC's therapeutic window. An unstable linker can lead to premature payload release and off-target toxicity, while an overly stable linker might hinder efficient payload delivery within the tumor cell.[15]

The Cytotoxic Warhead: Payload Selection and Potency

The payload is the cytotoxic agent responsible for killing the target cancer cell. ADC payloads are typically highly potent, with activity in the sub-nanomolar range, making them too toxic for systemic administration as standalone agents.[16][17] The primary classes of payloads used in ADCs include:

  • Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][17]

  • DNA-Damaging Agents: This category includes calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers, which cause DNA strand breaks or crosslinking, ultimately triggering cell death.[5]

  • Topoisomerase I Inhibitors: Payloads like deruxtecan (DXd) and SN-38 inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[]

The selection of the payload is dictated by its mechanism of action, potency, and chemical properties that allow for conjugation to the linker.

The Art of Assembly: Conjugation Strategies

The method of attaching the linker-payload to the antibody, known as conjugation, significantly influences the homogeneity and consistency of the final ADC product.[18]

  • Non-Specific Conjugation: Early ADC development relied on the random conjugation to endogenous amino acid residues, primarily the ε-amino groups of lysine or the sulfhydryl groups of reduced interchain cysteines. This approach results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and different conjugation sites, which can impact pharmacokinetics, efficacy, and toxicity.

  • Site-Specific Conjugation: To overcome the limitations of random conjugation, various site-specific conjugation technologies have been developed to produce more homogeneous ADCs with a defined DAR and specific attachment points. These methods include:

    • Engineered Cysteines: Introducing cysteine residues at specific sites on the antibody allows for controlled conjugation.

    • Unnatural Amino Acids: Incorporating unnatural amino acids with unique reactive handles enables precise linker attachment.

    • Enzymatic Conjugation: Enzymes like sortase A or transglutaminase can be used to attach the linker-payload to a specific recognition sequence engineered into the antibody.[18]

Homogeneous ADCs produced through site-specific conjugation generally exhibit improved therapeutic indices and more predictable pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize key quantitative data related to the design and performance of antibody-drug conjugates.

ADC (Trade Name)Target AntigenLinker TypePayloadAverage DAR
Adcetris® (Brentuximab vedotin)CD30Protease-cleavable (vc)MMAE~4
Kadcyla® (Ado-trastuzumab emtansine)HER2Non-cleavable (SMCC)DM1~3.5
Enhertu® (Trastuzumab deruxtecan)HER2Protease-cleavable (GGFG)Deruxtecan (DXd)~8
Trodelvy® (Sacituzumab govitecan)Trop-2Acid-cleavable (CL2A)SN-38~7.6
Zynlonta® (Loncastuximab tesirine)CD19Protease-cleavable (vc)PBD~2

Table 1: Characteristics of Selected Approved Antibody-Drug Conjugates. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC.

Linker TypeCleavage MechanismPlasma Half-life (t½)Reference
HydrazoneAcidic pH~2 days[10]
Valine-Citrulline (vc)Cathepsin B>7 days
Silyl EtherAcidic pH>7 days[10]
DisulfideGlutathione~7 days (with steric hindrance)[]

Table 2: Comparative Plasma Stability of Different ADC Linkers. Linker stability is crucial for minimizing off-target toxicity.

PayloadMechanism of ActionTypical IC50 Range (nM)
Monomethyl auristatin E (MMAE)Microtubule Inhibitor0.1 - 10
Maytansinoid (DM1)Microtubule Inhibitor0.01 - 1
Pyrrolobenzodiazepine (PBD) DimerDNA Cross-linker<0.1
Deruxtecan (DXd)Topoisomerase I Inhibitor1 - 20

Table 3: Potency of Common ADC Payloads. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and assay conditions.[3][10][16]

Visualizing the ADC Journey: From Development to Cellular Action

The following diagrams, generated using the DOT language, illustrate key processes in the lifecycle of an antibody-drug conjugate.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Manufacturing Manufacturing cluster_QC Characterization & QC Target ID Target ID Ab Discovery Ab Discovery Target ID->Ab Discovery mAb Production mAb Production Ab Discovery->mAb Production Linker Design Linker Design Conjugation Conjugation Linker Design->Conjugation Payload Selection Payload Selection Payload Selection->Conjugation mAb Production->Conjugation Purification Purification Conjugation->Purification DAR Analysis DAR Analysis Purification->DAR Analysis Purity Purity DAR Analysis->Purity Potency Assay Potency Assay Purity->Potency Assay Preclinical Studies Preclinical Studies Potency Assay->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Figure 1: ADC Development and Manufacturing Workflow. A simplified representation of the key stages from initial discovery to preclinical evaluation.

ADC_Internalization_Pathway ADC ADC Antigen Antigen ADC->Antigen Binding Tumor Cell Tumor Cell ADC-Antigen Complex ADC-Antigen Complex Antigen->ADC-Antigen Complex Endosome Endosome ADC-Antigen Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Degradation/ Cleavage Cell Death Cell Death Payload Release->Cell Death Cytotoxicity Bystander Effect Bystander Effect Payload Release->Bystander Effect Diffusion Bystander Cell Bystander Cell Bystander Effect->Bystander Cell Killing

Figure 2: ADC Internalization and Mechanism of Action. The pathway from cell surface binding to payload release and induction of cell death.

ADC_Characterization_Workflow cluster_Physicochemical Physicochemical Analysis cluster_Biological Biological Characterization ADC_Sample {ADC Sample} DAR_Analysis Drug-to-Antibody Ratio (DAR) - HIC-HPLC - RP-HPLC - Mass Spectrometry ADC_Sample->DAR_Analysis Aggregation_Analysis Aggregation - Size Exclusion Chromatography (SEC) ADC_Sample->Aggregation_Analysis Charge_Variant_Analysis Charge Variants - Ion Exchange Chromatography (IEX) ADC_Sample->Charge_Variant_Analysis Binding_Assay Antigen Binding - ELISA - Surface Plasmon Resonance (SPR) ADC_Sample->Binding_Assay In_Vitro_Cytotoxicity In Vitro Cytotoxicity - MTT Assay - CellTiter-Glo® Binding_Assay->In_Vitro_Cytotoxicity Bystander_Effect_Assay Bystander Effect - Co-culture Assay In_Vitro_Cytotoxicity->Bystander_Effect_Assay

Figure 3: ADC Characterization and Quality Control Workflow. An overview of the key analytical methods used to assess the quality of an ADC.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are essential for the robust evaluation of ADC candidates.

In Vitro Cytotoxicity Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Antibody-drug conjugate (ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[18]

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) target cancer cell line

  • Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Antibody-drug conjugate (ADC)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).[18]

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC.

  • Incubate the plate for a duration sufficient to observe the bystander killing effect (typically 96-120 hours).

  • Monitor the viability of the Ag- (GFP-positive) cells over time using fluorescence microscopy or a high-content imaging system.[]

  • Quantify the reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to control wells with only Ag- cells treated with the ADC.

In Vivo Efficacy Study in a Mouse Xenograft Model

This study assesses the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line for xenograft implantation

  • Antibody-drug conjugate (ADC)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

  • Randomize the mice into treatment and control groups.

  • Administer the ADC and vehicle control intravenously (or via another appropriate route) at a predetermined dosing schedule (e.g., once weekly).[15]

  • Measure tumor volume and mouse body weight regularly (e.g., twice weekly) throughout the study.

  • Monitor the mice for any signs of toxicity.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or when significant toxicity is observed.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Analyze the data to determine the tumor growth inhibition (TGI) and assess the overall efficacy and tolerability of the ADC.

Conclusion

The design of antibody-drug conjugates is a multidisciplinary endeavor that requires a deep understanding of antibody engineering, linker chemistry, and payload pharmacology. The continued refinement of each of these components, coupled with the development of more sophisticated conjugation and analytical techniques, is paving the way for a new generation of highly effective and safer cancer therapies. This guide provides a foundational framework for researchers and drug developers, outlining the core principles and methodologies that are essential for navigating the complex landscape of ADC design and development.

References

The Efficacy and Utility of DBCO Reagents in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for precise, stable, and biocompatible molecular ligation techniques is paramount. Among the leading methodologies, copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool. At the heart of this revolution are dibenzocyclooctyne (DBCO) reagents, which offer robust and efficient conjugation without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of DBCO reagents, their mechanism of action, key applications, and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction to DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Bioconjugation, the process of covalently linking two biomolecules, is fundamental to numerous applications, from therapeutic development to diagnostic assays. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific. The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while efficient, is limited in living systems due to the toxicity of the copper catalyst.[1][2]

To overcome this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[1] This bioorthogonal reaction utilizes a strained cyclooctyne, such as DBCO, which possesses significant ring strain.[3][4] This intrinsic strain dramatically lowers the activation energy for the cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently under physiological conditions without any need for a catalyst.[3][4] The reaction between a DBCO reagent and an azide forms a stable triazole linkage.[2][5]

The key advantages of using DBCO reagents in bioconjugation include:

  • Biocompatibility: The elimination of the copper catalyst makes SPAAC ideal for use in living cells and whole organisms.[3][6]

  • High Specificity: DBCO and azide groups are bioorthogonal, meaning they react selectively with each other without interfering with native biological functional groups like amines and hydroxyls.[3][7]

  • Fast Kinetics: The reaction between DBCO and azides is rapid, even at low concentrations, leading to high conjugation efficiencies.[3]

  • Stability: Both the DBCO and azide moieties, as well as the resulting triazole linkage, are stable under physiological conditions and during long-term storage.[5][6]

The Mechanism of DBCO-Azide Ligation

The SPAAC reaction is a type of Huisgen 1,3-dipolar cycloaddition. The high degree of ring strain (approximately 18 kcal/mol) in the cyclooctyne ring of DBCO makes it highly reactive towards 1,3-dipoles, such as azides.[8] The reaction proceeds in a concerted fashion, where the azide and the alkyne react to form a stable, five-membered triazole ring. This reaction is irreversible and forms a strong covalent bond.

SPAAC_Mechanism cluster_product Product DBCO DBCO-functionalized Molecule (R1) Triazole Stable Triazole Conjugate (R1-Triazole-R2) DBCO->Triazole + Azide Azide-functionalized Molecule (R2) Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: Reaction Kinetics and Stability

The efficiency of a bioconjugation reaction is often determined by its reaction rate. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, providing a quantitative comparison of their reactivity.

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO 0.24 - 0.31 [9]
BCN0.07[9]
DIFOVaries with derivative[10]
BARAC0.96[9]
MOFOLower than DBCO[10]

Data is for reaction with benzyl azide and may vary with different azide-containing molecules and reaction conditions.

The stability of the resulting conjugate is also a critical factor. DBCO-modified antibodies have been shown to lose only 3-5% of their reactivity towards azides after four weeks of storage at 4°C or -20°C.[11] However, it is important to note that the DBCO functional group can lose reactivity over time due to oxidation and the addition of water to the triple bond, especially when stored in solution.[5][12] BCN has been reported to be significantly more stable to glutathione (GSH) than DBCO, with half-lives of approximately 6 hours versus 71 minutes, respectively.[13]

Core Applications of DBCO Reagents

The versatility of DBCO-mediated SPAAC has led to its adoption across a wide range of applications in research and drug development.

Antibody-Drug Conjugates (ADCs)

DBCO linkers are extensively used in the synthesis of ADCs.[14] An antibody can be functionalized with an azide or DBCO group, allowing for the precise attachment of a potent cytotoxic drug that has been modified with the complementary reactive partner. This copper-free approach is advantageous as it preserves the integrity and function of the antibody.[12]

ADC_Workflow Ab Antibody Azide_Mod Introduce Azide (e.g., via NHS-Azide) Ab->Azide_Mod Ab_Azide Azide-Modified Antibody Azide_Mod->Ab_Azide SPAAC SPAAC Reaction Ab_Azide->SPAAC Drug Cytotoxic Drug DBCO_Mod Introduce DBCO (e.g., via DBCO-Linker) Drug->DBCO_Mod Drug_DBCO DBCO-Functionalized Drug DBCO_Mod->Drug_DBCO Drug_DBCO->SPAAC ADC Antibody-Drug Conjugate (ADC) SPAAC->ADC Purify Purification ADC->Purify Final_ADC Purified ADC Purify->Final_ADC

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using DBCO.

Live Cell Imaging and Labeling

The bioorthogonal nature of SPAAC makes it an invaluable tool for labeling and tracking biomolecules on the surface of or inside living cells without causing cellular disruption.[7] A common strategy involves metabolic labeling, where cells are cultured with an unnatural sugar precursor bearing an azide group, such as tetra-acetylated N-azidoacetyl-d-mannosamine (Ac₄ManNAz).[7][15] This azide-modified sugar is metabolized and incorporated into cell surface glycans. Subsequent treatment with a DBCO-conjugated fluorophore allows for specific visualization of the labeled cells.[7][15]

Proteomics and Activity-Based Protein Profiling

DBCO reagents facilitate the study of protein function and interactions. Proteins can be tagged with azides through metabolic labeling or site-specific modification. Subsequent reaction with a DBCO-biotin probe allows for the enrichment and identification of these proteins via streptavidin affinity purification and mass spectrometry. This approach is also used in activity-based protein profiling to label and identify active enzymes within a complex proteome.

Hydrogel Formation and Biomaterials

DBCO-azide chemistry is employed to form biocompatible hydrogels for applications in tissue engineering and drug delivery.[16] Multi-arm polyethylene glycol (PEG) polymers can be functionalized with either DBCO or azide groups.[14][17] When these complementary polymer solutions are mixed, they rapidly crosslink via SPAAC to form a hydrogel.[14][17] This method allows for the encapsulation of cells or therapeutic agents within the hydrogel matrix under gentle, physiological conditions.[16][18] The gelation time can be tuned, with DBCO-azide hydrogels typically forming within minutes.[16]

Experimental Protocols

The following are detailed methodologies for common applications of DBCO reagents.

Protocol: Labeling an Antibody with a DBCO-NHS Ester

This protocol describes the non-site-specific labeling of an antibody's primary amines (e.g., lysine residues) with a DBCO-NHS ester.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[5]

  • Antibody Activation:

    • Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[5] The final concentration of DMSO in the reaction mixture should be kept below 20%.[12]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5]

  • Quenching Reaction:

    • To stop the reaction, add the quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.[2]

    • Incubate for an additional 15 minutes at room temperature.[5]

  • Purification:

    • Remove the unreacted DBCO-NHS ester and byproducts using a spin desalting column or by dialysis against PBS.[5]

    • The DBCO-functionalized antibody is now ready for conjugation with an azide-modified molecule. It can be stored at -20°C for up to a month, though reactivity may decrease over time.[5][12]

Protocol: Metabolic Labeling of Cells and DBCO-Fluorophore Staining

This protocol details the metabolic incorporation of azide groups onto the cell surface followed by fluorescent labeling using a DBCO-conjugated dye.

Materials:

  • Cultured cells in appropriate growth medium

  • Tetra-acetylated N-azidoacetyl-d-mannosamine (Ac₄ManNAz)

  • DBCO-conjugated fluorophore (e.g., DBCO-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde), optional

  • Nuclear counterstain (e.g., DAPI), optional

Procedure:

  • Metabolic Labeling:

    • Culture cells in their standard growth medium supplemented with Ac₄ManNAz. A typical final concentration is 50 µM.[7]

    • Incubate the cells for 1 to 3 days to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[7]

  • Cell Staining:

    • Wash the cells twice with PBS to remove any unincorporated Ac₄ManNAz.[7]

    • Prepare a solution of the DBCO-fluorophore in growth media or PBS at a final concentration of 15-20 µM.[7]

    • Incubate the cells with the DBCO-fluorophore solution for 1 hour at 37°C.[7]

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove any unbound DBCO-fluorophore.

    • (Optional) If high background is observed, incubate the cells in fluorophore-free culture media for 1-2 hours.

    • The cells are now ready for live-cell imaging.

    • (Optional) For fixed-cell imaging, fix the cells with 4% paraformaldehyde, wash with PBS, and counterstain the nuclei with DAPI before mounting for microscopy.[7]

Cell_Labeling_Workflow Start Culture Cells Add_Sugar Add Ac4ManNAz to Media (1-3 days) Start->Add_Sugar Metabolism Metabolic Incorporation of Azide Groups Add_Sugar->Metabolism Wash1 Wash with PBS Metabolism->Wash1 Add_DBCO Incubate with DBCO-Fluorophore (1 hr) Wash1->Add_DBCO Wash2 Wash with PBS Add_DBCO->Wash2 Image Fluorescence Imaging Wash2->Image

Caption: Workflow for metabolic labeling and fluorescent staining of live cells.

Conclusion

DBCO reagents have fundamentally advanced the field of bioconjugation by enabling robust, specific, and biocompatible ligations through Strain-Promoted Azide-Alkyne Cycloaddition. The absence of a cytotoxic catalyst has opened the door for complex biological studies in living systems, from real-time cell tracking to the development of targeted therapeutics like ADCs. With their rapid reaction kinetics and the stability of the resulting conjugates, DBCO reagents provide a reliable and versatile platform for researchers across biology, chemistry, and medicine. As research continues to push the boundaries of molecular engineering, the applications for DBCO-mediated click chemistry are set to expand, further solidifying its role as an indispensable tool in the modern scientist's toolkit.

References

Cathepsin B Substrate Specificity for Val-Ala: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. However, its activity is not confined to the lysosome; it is also found in the cytosol, nucleus, and extracellular space under various physiological and pathological conditions.[1] This enzyme exhibits both endopeptidase and dipeptidyl carboxypeptidase activities and is implicated in a range of processes, including apoptosis, inflammation, and cancer metastasis.[1][2] Understanding the substrate specificity of Cathepsin B is paramount for the development of targeted therapeutics and diagnostic tools. This guide provides an in-depth analysis of the substrate specificity of Cathepsin B with a particular focus on the dipeptide sequence Valine-Alanine (Val-Ala). While extensive quantitative kinetic data for Val-Ala as a standalone substrate is not widely available in the literature, evidence points to its cleavage by Cathepsin B within larger molecular contexts, suggesting its potential as a specific recognition motif.

Cathepsin B Substrate Preference

Cathepsin B generally displays a preference for basic amino acid residues, such as Arginine (Arg) and Lysine (Lys), at the P1 and P2 positions of a substrate. The P1 position is the amino acid N-terminal to the scissile bond, and the P2 position is two residues N-terminal to the cleavage site. However, the enzyme's specificity is also influenced by the surrounding amino acid sequence and the pH of the environment.[1][3]

While basic residues are often favored, studies have shown that Cathepsin B can accommodate other amino acids in its binding pockets. Notably, Valine has been identified as a preferred residue at the P2 position.[3] The cleavage of a Val-Ala sequence indicates a potential recognition site for Cathepsin B, the efficiency of which is likely dependent on the flanking amino acid residues. One study has demonstrated the cleavage of a Val-Ala linker incorporated into an oligonucleotide by Cathepsin B, highlighting the accessibility of this dipeptide to the enzyme's active site in a complex biomolecule.[4]

Quantitative Data on Cathepsin B Substrates

To provide a comparative context for the potential cleavage of Val-Ala, the following table summarizes the kinetic parameters for well-characterized Cathepsin B substrates. These substrates are typically composed of di- or tri-peptides linked to a fluorogenic reporter group, such as 7-amino-4-methylcoumarin (AMC) or amino-4-trifluoromethyl coumarin (AFC).

SubstratepHKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Z-Arg-Arg-AMC7.2---
Z-Phe-Arg-AMC7.2---
Z-Nle-Lys-Arg-AMC7.2---
Z-Arg-Arg-AMC4.6---
Z-Phe-Arg-AMC4.6---
Z-Nle-Lys-Arg-AMC4.6---
Abz-GIVRAK(Dnp)-OH7.2156--
Abz-GIVRAK(Dnp)-NH27.253--
Abz-GIVRAK(Dnp)-OH5.551--
Abz-GIVRAK(Dnp)-NH25.540--
Abz-GIVRAK(Dnp)-OH4.615--
Abz-GIVRAK(Dnp)-NH24.625--

Data for AMC substrates are often reported as relative fluorescence units and direct comparison of kinetic constants can be challenging. Z represents a carboxybenzyl protecting group. Nle is norleucine. Abz is 2-aminobenzoyl and Dnp is 2,4-dinitrophenyl, used in FRET-based substrates. Kinetic data for these substrates can be found in the cited literature.[3][5]

Experimental Protocols for Assessing Cathepsin B Activity

The following are detailed methodologies for key experiments to determine Cathepsin B activity. These protocols can be adapted to investigate the cleavage of novel substrates, including those containing the Val-Ala sequence.

Fluorometric Assay for Cathepsin B Activity

This protocol is a generalized procedure based on commonly used commercial kits and literature reports for measuring Cathepsin B activity using a fluorogenic substrate like Ac-Arg-Arg-AFC.[6][7]

Materials:

  • CB Cell Lysis Buffer: (e.g., 25 mM MES, pH 5.0, containing protease inhibitors)

  • CB Reaction Buffer: (e.g., 25 mM MES, pH 5.0)

  • CB Substrate: Ac-Arg-Arg-AFC (10 mM stock in DMSO)

  • Cathepsin B Inhibitor (Optional, for negative control): e.g., CA-074

  • 96-well black microplate

  • Fluorometer with excitation/emission wavelengths of 400/505 nm

Procedure:

  • Sample Preparation (Cell Lysates):

    • Collect 1-5 x 106 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 50 µL of chilled CB Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed for 5 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Assay Protocol:

    • To a 96-well plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of CB Reaction Buffer to each well.

    • For a negative control, pre-incubate the lysate with a Cathepsin B inhibitor for 10-15 minutes at room temperature before adding the substrate.

    • To initiate the reaction, add 2 µL of the 10 mM CB Substrate to each well (final concentration of 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence in a fluorometer at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

This advanced technique allows for the unbiased determination of protease cleavage preferences from a complex peptide library.[1][5]

Materials:

  • Recombinant human Cathepsin B

  • Peptide library (e.g., 228 14-mer peptides)

  • Assay Buffer: 50 mM citrate phosphate at desired pH (e.g., 4.6 or 7.2), 100 mM NaCl, 5 mM DTT, 1 mM EDTA

  • 8 M Urea (for quenching)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate recombinant Cathepsin B by incubation in an appropriate activation buffer (e.g., 20 mM Na-acetate pH 5.5, 1 mM EDTA, 5 mM DTT, 100 mM NaCl) at 37°C for 30 minutes.[5]

  • Enzyme-Substrate Incubation:

    • In a total volume of 22 µL, incubate activated Cathepsin B (e.g., 0.1 ng/µL) with the peptide library (0.5 µM for each peptide) in the assay buffer at 25°C.[5]

    • Take aliquots at different time points (e.g., 15 and 60 minutes).

  • Reaction Quenching: Stop the reaction by adding 8 M urea to the aliquots.

  • LC-MS/MS Analysis:

    • Identify the cleavage products by nano-LC-MS/MS.

    • Analyze the data to determine the frequency of amino acids at each position surrounding the cleavage site.

Signaling Pathways and Experimental Workflows

Cathepsin B-Mediated Apoptotic Signaling Pathway

Cathepsin B, when released from the lysosome into the cytosol, can initiate apoptosis through the cleavage of the pro-apoptotic protein Bid.[2] This truncated Bid (tBid) then translocates to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation.

CathepsinB_Apoptosis_Pathway Cathepsin B-Mediated Apoptosis cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion CathepsinB_Lysosome Cathepsin B CathepsinB_Cytosol Cathepsin B Bid Bid CathepsinB_Cytosol->Bid Cleavage tBid tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activation MOMP MOMP Bax_Bak->MOMP Induction CytochromeC Cytochrome c Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MOMP->CytochromeC Release Lysosomal_Stress Lysosomal Stress Lysosomal_Stress->CathepsinB_Lysosome Release

Caption: Cathepsin B release from the lysosome initiates an apoptotic cascade.

Experimental Workflow for Substrate Specificity Analysis

The following diagram outlines a logical workflow for characterizing the specificity of Cathepsin B for a novel substrate like a Val-Ala containing peptide.

Substrate_Specificity_Workflow Workflow for Cathepsin B Substrate Specificity Analysis cluster_design Substrate Design & Synthesis cluster_assay In Vitro Cleavage Assays cluster_validation Cell-Based Validation cluster_analysis Data Analysis & Interpretation Peptide_Design Design Val-Ala Peptide with Fluorophore Peptide_Synthesis Synthesize and Purify Peptide Peptide_Design->Peptide_Synthesis Enzyme_Assay Fluorometric Assay with Recombinant Cathepsin B Peptide_Synthesis->Enzyme_Assay Kinetic_Analysis Determine Km and kcat Enzyme_Assay->Kinetic_Analysis Cell_Lysate_Assay Test Cleavage in Cell Lysates Enzyme_Assay->Cell_Lysate_Assay Data_Comparison Compare with Known Substrates Kinetic_Analysis->Data_Comparison Inhibitor_Control Confirm Specificity with Cathepsin B Inhibitor Cell_Lysate_Assay->Inhibitor_Control Inhibitor_Control->Data_Comparison Conclusion Draw Conclusions on Specificity Data_Comparison->Conclusion

Caption: A systematic approach to characterizing a novel Cathepsin B substrate.

Conclusion

While the dipeptide sequence Val-Ala is not a classically recognized optimal substrate for Cathepsin B, evidence of its cleavage in specific molecular contexts suggests it is a viable recognition and cleavage site. The information and protocols provided in this guide offer a framework for researchers to further investigate the specificity of Cathepsin B for Val-Ala containing substrates. A deeper understanding of such non-canonical cleavage sites can open new avenues for the design of highly specific probes and targeted therapies that leverage the unique enzymatic activity of Cathepsin B in various disease states. Future research focusing on the systematic kinetic analysis of a series of Val-Ala containing peptides will be crucial to fully elucidate the structural requirements for efficient cleavage and to harness this specificity for biomedical applications.

References

An In-depth Technical Guide to the Chemical Properties of DBCO-PEG4-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Dibenzocyclooctyne-Polyethylene Glycol (4 units)-Valine-Alanine-p-Aminobenzyl Alcohol-p-Nitrophenyl Carbonate (DBCO-PEG4-Val-Ala-PAB-PNP), a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Chemical Properties

This compound is a sophisticated molecule designed with distinct functional domains, each contributing to its overall utility in targeted drug delivery. Its key chemical identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅₂H₆₀N₆O₁₄[1][2][3]
Molecular Weight 993.1 g/mol [1][2]
CAS Number 2348405-93-4[1][2][3]
Purity Typically ≥95%[4]
Appearance White solid or viscous liquid[5]
Solubility Soluble in DMSO and DMF[1][2]
Storage Conditions Recommended at -20°C for long-term storage[1][2][3]

Structural Components and their Functions

The modular design of this compound is central to its function. Each component is strategically chosen to facilitate a specific step in the bioconjugation and drug-release process.

  • Dibenzocyclooctyne (DBCO): This moiety is a sterically strained alkyne that enables copper-free click chemistry. It reacts specifically and efficiently with azide-functionalized molecules, such as antibodies or other targeting ligands, through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly valued for its high yield and biocompatibility, as it avoids the use of cytotoxic copper catalysts.[4][5]

  • Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer enhances the aqueous solubility and biocompatibility of the linker.[1][4] It also provides spatial separation between the conjugated biomolecule and the payload, which can reduce steric hindrance and help maintain the biological activity of the targeting moiety.[5]

  • Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence serves as a proteolytically cleavable linker. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is a key step in the targeted release of the cytotoxic payload within the cancer cell.

  • p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala linker, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the attached drug molecule in its active form.[4]

  • p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is an activated leaving group. It readily reacts with primary amine groups on cytotoxic payloads to form a stable carbamate linkage, thus completing the synthesis of the drug-linker conjugate.[1][4]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in a step-by-step format, the following sections outline the general methodologies for the key reactions and characterization techniques involved in its synthesis and application, based on protocols for analogous compounds.

Synthesis of the Val-Ala-PAB Moiety

The synthesis of the dipeptide-spacer unit typically involves standard solid-phase or solution-phase peptide chemistry.

  • Protection of Amino Acids: The N-terminus of alanine is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, and the carboxylic acid of valine is protected as a methyl or ethyl ester.

  • Coupling: The protected valine and alanine are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Attachment of PAB: The p-aminobenzyl alcohol is then coupled to the C-terminus of the dipeptide.

  • Deprotection: The protecting groups are removed to yield the Val-Ala-PAB fragment.

Conjugation of DBCO-PEG to the Dipeptide-PAB Linker
  • Activation of DBCO-PEG: A DBCO-PEG derivative with a terminal carboxylic acid is activated using an NHS (N-Hydroxysuccinimide) ester to form DBCO-PEG-NHS.

  • Conjugation: The DBCO-PEG-NHS ester is then reacted with the free amine of the Val-Ala-PAB moiety in an anhydrous polar aprotic solvent like DMF or DMSO.

Activation of the PAB-Alcohol with p-Nitrophenyl Chloroformate
  • Reaction Setup: The DBCO-PEG4-Val-Ala-PAB intermediate is dissolved in an anhydrous solvent such as dichloromethane or THF.

  • Addition of Reagents: Pyridine or another suitable base is added, followed by the dropwise addition of p-nitrophenyl chloroformate.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion.

  • Workup and Purification: The reaction mixture is then subjected to an aqueous workup, and the final product is purified by column chromatography.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for purifying PEGylated peptides and linkers.

  • Column: A C18 or C4 column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the product. The specific gradient will depend on the hydrophobicity of the molecule.

  • Detection: UV detection at 220 nm and 280 nm is commonly employed.

Characterization by NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product and intermediates. The spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and confirm its identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

In Vitro Cathepsin B Cleavage Assay

This assay is crucial to verify the intended mechanism of drug release.

  • Incubation: The this compound, or a drug conjugate thereof, is incubated with recombinant human Cathepsin B in a suitable buffer (e.g., sodium acetate buffer, pH 5.5) at 37°C.

  • Time Points: Aliquots are taken at various time points.

  • Analysis: The samples are analyzed by LC-MS to monitor the disappearance of the parent compound and the appearance of the cleaved products.[6]

Plasma Stability Assay

Assessing the stability of the linker in plasma is critical for predicting its in vivo performance.

  • Incubation: The compound is incubated in plasma (e.g., human, mouse) at 37°C.[1]

  • Sample Preparation: At different time points, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected.[3]

  • Quantification: The concentration of the intact compound is quantified by LC-MS/MS.[1]

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the construction of ADCs. The following diagrams illustrate the key processes involved.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis This compound This compound Drug-Linker Conjugate Drug-Linker Conjugate This compound->Drug-Linker Conjugate Conjugation Amine-containing Payload Amine-containing Payload Amine-containing Payload->Drug-Linker Conjugate Antibody-Drug Conjugate Antibody-Drug Conjugate Drug-Linker Conjugate->Antibody-Drug Conjugate Click Chemistry Azide-modified Antibody Azide-modified Antibody Azide-modified Antibody->Antibody-Drug Conjugate

Figure 1. Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action cluster_moa ADC Mechanism of Action ADC in Circulation ADC in Circulation Target Cell Binding Target Cell Binding ADC in Circulation->Target Cell Binding Internalization (Endocytosis) Internalization (Endocytosis) Target Cell Binding->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Cathepsin B Cleavage Cathepsin B Cleavage Lysosomal Trafficking->Cathepsin B Cleavage Drug Release Drug Release Cathepsin B Cleavage->Drug Release Cell Death Cell Death Drug Release->Cell Death

Figure 2. Cellular mechanism of action for an ADC utilizing a cleavable linker.

PAB_Self_Immolation cluster_release Drug Release Mechanism Cleaved Linker Val-Ala-PAB-Drug 1,6-Elimination 1,6-Elimination Cleaved Linker->1,6-Elimination Free Drug Free Drug 1,6-Elimination->Free Drug Byproducts Val-Ala + CO2 + Aza-quinone methide 1,6-Elimination->Byproducts

Figure 3. Self-immolative mechanism of the PAB spacer leading to drug release.

Conclusion

This compound is a highly versatile and enabling tool for the development of targeted therapeutics. Its well-defined chemical properties and modular design allow for the precise construction of ADCs with specific drug-release mechanisms. A thorough understanding of its synthesis, characterization, and functional assays is paramount for its successful application in drug development. This guide provides a foundational understanding for researchers and scientists working in this exciting and rapidly advancing field.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG4-Val-Ala-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of DBCO-PEG4-Val-Ala-PAB-PNP, a versatile linker for the development of antibody-drug conjugates (ADCs). This advanced linker system incorporates several key features for the controlled and specific delivery of therapeutic payloads. The Dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry for covalent attachment to azide-modified antibodies. A hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and minimizes aggregation. The Valine-Alanine (Val-Ala) dipeptide sequence serves as a substrate for Cathepsin B, an enzyme often overexpressed in the tumor microenvironment, enabling selective cleavage and payload release. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified drug. Finally, the p-nitrophenyl (PNP) ester provides a reactive handle for the efficient conjugation of amine-containing payloads.

These protocols outline a two-stage process: first, the conjugation of an amine-containing payload to the this compound linker, and second, the subsequent conjugation of the drug-linker construct to an azide-modified antibody.

Chemical Structure and Properties

The this compound linker is a sophisticated molecule designed for advanced ADC development.

  • DBCO (Dibenzocyclooctyne): Enables a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, commonly known as copper-free click chemistry. This allows for the specific conjugation to azide-modified antibodies without the need for a cytotoxic copper catalyst.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer that improves the aqueous solubility of the linker and the final ADC, which can help to prevent aggregation.

  • Val-Ala (Valine-Alanine): A dipeptide linker that is specifically designed to be cleaved by the lysosomal protease Cathepsin B. This enzymatic cleavage is a key mechanism for the targeted release of the cytotoxic payload within cancer cells.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala peptide, the PAB group undergoes a 1,6-elimination reaction, which leads to the release of the payload in its active, unmodified form.

  • PNP (p-nitrophenyl ester): A good leaving group that readily reacts with primary and secondary amines on a cytotoxic payload to form a stable carbamate linkage.

PropertyValue
Molecular Formula C₅₂H₆₀N₆O₁₄
Molecular Weight 993.07 g/mol
Solubility Soluble in organic solvents like DMSO and DMF
Storage Store at -20°C, protected from light and moisture
Purity >95%

Experimental Protocols

This section details the two primary stages of ADC synthesis using the this compound linker.

Protocol 1: Conjugation of Amine-Containing Payload to this compound

This protocol describes the reaction of an amine-containing cytotoxic drug with the PNP-activated linker to form the drug-linker conjugate.

Materials:

  • This compound

  • Amine-containing payload (e.g., a cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the dissolved amine-containing payload.

    • Add 1.2 to 1.5 molar equivalents of the dissolved this compound linker to the payload solution.

    • Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.

  • Reaction Incubation:

    • Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours. The reaction can be monitored by LC-MS to track the consumption of the starting materials and the formation of the desired product.

  • Purification of the Drug-Linker Conjugate:

    • Once the reaction is complete, the drug-linker conjugate can be purified by RP-HPLC. The choice of column and gradient will depend on the specific properties of the payload.

  • Characterization:

    • Confirm the identity and purity of the purified drug-linker conjugate by mass spectrometry (e.g., ESI-MS) and HPLC analysis.

ParameterRecommended Condition
Solvent Anhydrous DMF or DMSO
Molar Ratio 1.2-1.5 equivalents of linker to 1 equivalent of payload
Base 2-3 equivalents of DIPEA
Temperature Room Temperature (20-25°C)
Reaction Time 2-4 hours (monitor by LC-MS)
Purification RP-HPLC
Characterization Mass Spectrometry, HPLC
Protocol 2: Conjugation of Drug-Linker Construct to Azide-Modified Antibody (Copper-Free Click Chemistry)

This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-functionalized drug-linker and an azide-modified antibody.

Materials:

  • Purified DBCO-drug-linker conjugate (from Protocol 1)

  • Azide-modified antibody (prepared using standard protocols, e.g., with an Azide-PEG-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • Size-exclusion chromatography (SEC) system for purification

  • Hydrophobic interaction chromatography (HIC) system for characterization

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reactants:

    • Prepare the azide-modified antibody in azide-free PBS at a concentration of 5-10 mg/mL.

    • Dissolve the purified DBCO-drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute in PBS to the desired stock concentration. The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid antibody denaturation.

  • Reaction Setup:

    • In a suitable reaction tube, add the azide-modified antibody solution.

    • Add 3-5 molar equivalents of the DBCO-drug-linker solution to the antibody solution.

  • Reaction Incubation:

    • Gently mix the reaction and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours. The progress of the reaction can be monitored by measuring the decrease in absorbance of the DBCO group at approximately 309 nm using a UV-Vis spectrophotometer.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25).

    • For further purification and to separate ADC species with different drug-to-antibody ratios (DAR), hydrophobic interaction chromatography (HIC) can be employed.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug. HIC can also be used to determine the distribution of different DAR species.

    • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.

    • Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry (e.g., native MS or after deglycosylation and reduction).

ParameterRecommended Condition
Buffer Azide-free PBS, pH 7.4
Molar Ratio 3-5 equivalents of DBCO-drug-linker to 1 equivalent of azide-antibody
Temperature 4°C (12-24 hours) or Room Temperature (4-8 hours)
Monitoring UV-Vis spectroscopy (decrease in absorbance at ~309 nm)
Purification Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC)
Characterization UV-Vis Spectroscopy (for DAR), HIC (for DAR distribution), SEC (for purity and aggregation), Mass Spectrometry

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: ADC Formation Payload Amine-containing Payload Reaction1 Amine-PNP Ester Reaction (DMF/DMSO, DIPEA, RT) Payload->Reaction1 Linker This compound Linker->Reaction1 DrugLinker DBCO-Drug-Linker Conjugate Reaction1->DrugLinker Purification1 RP-HPLC Purification DrugLinker->Purification1 Reaction2 Copper-Free Click Chemistry (SPAAC, PBS, 4°C or RT) Purification1->Reaction2 Purified Drug-Linker AzideAb Azide-Modified Antibody AzideAb->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 SEC & HIC Purification ADC->Purification2 Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization Purified ADC

Caption: Overall experimental workflow for ADC synthesis.

Signaling Pathway of ADC Action

adc_mechanism cluster_0 Extracellular Space cluster_1 Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB contains Drug Released Cytotoxic Drug CathepsinB->Drug Cleaves Val-Ala Linker & PAB Self-Immolation Apoptosis Apoptosis / Cell Death Drug->Apoptosis Induces

Caption: Mechanism of action for a Cathepsin B-cleavable ADC.

Application Notes and Protocols for Payload Attachment to DBCO-PEG4-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the attachment of a payload to the DBCO-PEG4-Val-Ala-PAB-PNP linker, a key component in the construction of Antibody-Drug Conjugates (ADCs). This linker system offers several advantageous features for targeted drug delivery. The Dibenzocyclooctyne (DBCO) group allows for a bioorthogonal "click" reaction with azide-modified antibodies, ensuring site-specific conjugation. The polyethylene glycol (PEG4) spacer enhances aqueous solubility and improves pharmacokinetic properties. The Valine-Alanine (Val-Ala) dipeptide is specifically designed to be cleaved by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment, leading to targeted payload release. Finally, the p-aminobenzyl carbamate (PAB) acts as a self-immolative spacer, ensuring the release of the unmodified, active payload upon cleavage of the Val-Ala linkage. The p-nitrophenyl (PNP) carbonate is an activated ester that facilitates the efficient conjugation of amine-containing payloads.

These protocols will guide the user through the process of conjugating a payload to the linker, purifying the resulting drug-linker conjugate, and its subsequent attachment to an antibody, followed by characterization of the final ADC.

Chemical Reaction Workflow

The overall process involves a two-step conjugation strategy. First, the amine-containing payload is attached to the this compound linker. Second, the resulting drug-linker conjugate, now equipped with a DBCO handle, is attached to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody-Drug Conjugation (SPAAC) Linker This compound Reaction_PL Nucleophilic Acyl Substitution Linker->Reaction_PL Payload Amine-containing Payload (e.g., MMAE) Payload->Reaction_PL Base Base (e.g., DIPEA) Base->Reaction_PL Solvent Anhydrous DMF Solvent->Reaction_PL DrugLinker DBCO-PEG4-Val-Ala-PAB-Payload DrugLinker_step2 DBCO-PEG4-Val-Ala-PAB-Payload DrugLinker->DrugLinker_step2 Purification Reaction_PL->DrugLinker Reaction_ADC Strain-Promoted Alkyne-Azide Cycloaddition DrugLinker_step2->Reaction_ADC Antibody Azide-modified Antibody Antibody->Reaction_ADC ADC Antibody-Drug Conjugate (ADC) Reaction_ADC->ADC

Caption: Experimental workflow for the two-step conjugation of a payload to an antibody using the this compound linker.

Experimental Protocols

Protocol 1: Attachment of an Amine-Containing Payload to this compound

This protocol describes the conjugation of a generic amine-containing payload to the this compound linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC purification system

  • Lyophilizer

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Reaction Parameters:

ParameterRecommended ValueNotes
Molar Ratio (Linker:Payload:DIPEA) 1 : 1.2 : 2A slight excess of the payload and base ensures complete consumption of the linker.
Solvent Anhydrous DMFEnsure the solvent is dry to prevent hydrolysis of the PNP ester.
Concentration of Linker 10-20 mg/mLAdjust based on the solubility of the reactants.
Reaction Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.
Reaction Time 2-4 hoursMonitor reaction progress by HPLC-MS.
Atmosphere Inert (Nitrogen or Argon)Protects the reaction from moisture and oxygen.

Procedure:

  • Preparation: Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), dissolve this compound in anhydrous DMF.

  • Payload Addition: In a separate vial, dissolve the amine-containing payload in a minimal amount of anhydrous DMF. Add this solution to the linker solution while stirring.

  • Base Addition: Add DIPEA to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC-MS. The reaction is complete when the starting linker is consumed.

  • Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of water.

  • Purification: Purify the crude reaction mixture by preparative reverse-phase HPLC. A common mobile phase system is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the DBCO-PEG4-Val-Ala-PAB-Payload conjugate as a solid.

Protocol 2: Characterization of the Drug-Linker Conjugate

Analytical Techniques and Expected Results:

TechniquePurposeExpected Results
HPLC/UPLC Purity assessmentA single major peak corresponding to the drug-linker conjugate with a purity of >95%. The retention time will be different from the starting materials.
Mass Spectrometry (ESI-MS) Molecular weight confirmationThe observed mass should match the calculated molecular weight of the DBCO-PEG4-Val-Ala-PAB-Payload conjugate.
¹H NMR Structural confirmationThe NMR spectrum should show characteristic peaks for the DBCO, PEG, Val-Ala, PAB, and payload moieties, confirming the successful conjugation.
Protocol 3: Conjugation of DBCO-Drug-Linker to an Azide-Modified Antibody (SPAAC)

This protocol outlines the "click" reaction between the DBCO-functionalized payload and an azide-modified antibody.

Materials:

  • DBCO-PEG4-Val-Ala-PAB-Payload

  • Azide-modified antibody (prepared using standard protocols, e.g., with an azide-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving the drug-linker)

  • Size-exclusion chromatography (SEC) system (e.g., Sephadex G-25 or a dedicated HPLC column)

Procedure:

  • Preparation: Prepare a solution of the azide-modified antibody in PBS.

  • Drug-Linker Addition: Dissolve the DBCO-PEG4-Val-Ala-PAB-Payload in a minimal amount of a compatible solvent (e.g., DMSO) and add it to the antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid antibody denaturation.

  • Reaction: Gently mix the reaction solution and incubate at room temperature or 37°C for 4-16 hours. The reaction progress can be monitored by analyzing the drug-to-antibody ratio (DAR).

  • Purification: Remove the excess drug-linker conjugate and any unreacted components by size-exclusion chromatography. The ADC will elute in the high molecular weight fractions.

Characterization of the Final Antibody-Drug Conjugate

The resulting ADC should be thoroughly characterized to ensure its quality and suitability for further studies.

Key Characterization Parameters:

ParameterAnalytical MethodTypical Values
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Mass SpectrometryTypically between 2 and 4 for randomly conjugated ADCs. Site-specific conjugation can yield a more homogenous DAR.
Purity and Aggregation Size-Exclusion Chromatography (SEC)Monomer purity should be >95%, with low levels of aggregates and fragments.
Antigen Binding ELISA or Surface Plasmon Resonance (SPR)The conjugation process should not significantly impair the antibody's binding affinity to its target antigen.
In Vitro Cytotoxicity Cell-based assaysThe ADC should demonstrate potent and specific killing of antigen-positive cancer cells.

Intracellular Cleavage and Payload Release

The Val-Ala dipeptide within the linker is designed to be cleaved by Cathepsin B, an endosomal protease. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active payload inside the target cell.

G cluster_0 Intracellular Trafficking and Payload Release ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Payload Active Payload SelfImmolation->Payload Target Intracellular Target (e.g., Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: Signaling pathway illustrating the intracellular cleavage of the Val-Ala linker and subsequent payload release.

Conclusion

The this compound linker provides a robust and versatile platform for the development of advanced Antibody-Drug Conjugates. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully conjugate their payloads of interest and generate ADCs with desirable characteristics for preclinical evaluation. Careful execution of these protocols and thorough characterization of the resulting conjugates are crucial for the development of safe and effective targeted cancer therapies.

Application Notes and Protocols for the Step-by-Step Synthesis of Antibody-Drug Conjugates (ADCs) using DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This targeted approach aims to enhance the therapeutic window of potent cytotoxins by minimizing systemic exposure and associated toxicities. The efficacy and safety of an ADC are critically dependent on the specific components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them.

This document provides a detailed guide to the synthesis of ADCs using dibenzocyclooctyne (DBCO) linkers. DBCO linkers enable a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal conjugation method is highly efficient, specific, and can be performed under mild, aqueous conditions, which helps to preserve the integrity and function of the antibody.[1][2][3]

These application notes will cover the step-by-step protocols for antibody modification with a DBCO linker, conjugation with an azide-containing payload, and subsequent purification and characterization of the resulting ADC.

Principle of DBCO-Mediated ADC Synthesis

The synthesis of ADCs using DBCO linkers is a two-step process:

  • Antibody Activation: The antibody is first functionalized with a DBCO group. This is typically achieved by reacting the lysine residues of the antibody with a DBCO-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with the primary amines of lysine residues to form a stable amide bond.[4][5]

  • Payload Conjugation: The DBCO-activated antibody is then reacted with a cytotoxic payload that has been pre-functionalized with an azide group. The strained alkyne of the DBCO group undergoes a rapid and specific cycloaddition reaction with the azide group to form a stable triazole linkage.[1][2][3][6] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.[5]

The inclusion of a polyethylene glycol (PEG) spacer in the DBCO linker can improve the water solubility of the otherwise hydrophobic DBCO moiety and increase the flexibility between the antibody and the payload.[2][7]

Experimental Protocols

Materials and Equipment
  • Monoclonal antibody (mAb) of interest (e.g., Trastuzumab)

  • DBCO-PEGx-NHS ester (x indicates the number of PEG units)

  • Azide-functionalized cytotoxic payload (e.g., Azido-PEGx-MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Tris buffer (100 mM, pH 8.0)

  • PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system

  • Amicon Ultra centrifugal filter units (10K MWCO)

  • UV-Vis spectrophotometer

  • HPLC system (SEC, HIC, or RP)

  • Mass spectrometer (e.g., Q-TOF)

Protocol 1: Antibody Activation with DBCO-NHS Ester

This protocol describes the functionalization of a monoclonal antibody with a DBCO linker.

  • Antibody Preparation:

    • If the antibody solution contains additives like bovine serum albumin (BSA) or gelatin, remove them using an appropriate method such as Melon™ Gel or centrifugal filtration.[5]

    • Exchange the antibody buffer to PBS (pH 7.4) using a PD-10 desalting column or dialysis.

    • Concentrate the antibody to a final concentration of 1-10 mg/mL.[8] A typical concentration is around 1 mg/mL.[3][5]

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • DBCO-NHS Ester Solution Preparation:

    • Prepare a fresh 10 mM stock solution of DBCO-PEGx-NHS ester in anhydrous DMSO or DMF.[5][8] For example, dissolve 4.3 mg of the crosslinker in 1 mL of anhydrous DMSO.[5]

  • Activation Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[5][8]

    • Ensure the final concentration of DMSO in the reaction mixture is around 20%.[3][5]

    • Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.[3][5][8]

  • Quenching and Purification:

    • To quench the reaction, add Tris buffer to a final concentration of 10-20 mM.[3][5] For example, add 10 µL of 100 mM Tris to the reaction.[3][5]

    • Incubate for 15 minutes at room temperature.[3][5]

    • Remove the unreacted DBCO-NHS ester and byproducts by purifying the DBCO-activated antibody using a PD-10 desalting column or SEC, eluting with PBS.

  • Characterization of DBCO-Activated Antibody:

    • Determine the concentration of the purified DBCO-activated antibody.

    • The degree of labeling (DOL), or the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group).[8]

Protocol 2: Conjugation of Azide-Payload to DBCO-Activated Antibody

This protocol details the copper-free click chemistry reaction to conjugate the azide-functionalized payload to the DBCO-activated antibody.

  • Reaction Setup:

    • To the purified DBCO-activated antibody, add a 2-4 fold molar excess of the azide-functionalized payload.[5][8] The payload should be dissolved in a compatible solvent (e.g., DMSO).

    • The final DMSO concentration in the reaction mixture should be kept below 20%.[8]

  • Incubation:

    • Incubate the reaction mixture overnight (16-18 hours) at 4°C with gentle mixing.[2][3][5][9] Alternatively, the reaction can be incubated for 2-4 hours at room temperature.[8]

  • Purification of the ADC:

    • Purify the ADC from unreacted payload and other impurities using a PD-10 desalting column, SEC, or tangential flow filtration (TFF).[9][] Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADCs with different drug-to-antibody ratios (DARs).[][11]

Protocol 3: Characterization of the Final ADC

The purified ADC should be thoroughly characterized to determine its critical quality attributes.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • The average number of drugs conjugated to each antibody (DAR) is a critical quality attribute that can affect both efficacy and toxicity.[12][13]

    • LC-MS: Liquid chromatography-mass spectrometry is a common method for measuring the DAR and the drug load distribution.[13][14] The intact ADC is analyzed to identify the different drug-loaded species (D0, D1, D2, etc.).[13]

    • HIC: Hydrophobic Interaction Chromatography separates ADC species based on the hydrophobicity conferred by the drug-linker. This allows for the determination of the relative abundance of different DAR species.[][]

    • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (antibody) and at the characteristic wavelength of the payload.[]

  • Analysis of Aggregates and Fragments:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.

  • In Vitro Functional Assays:

    • Antigen Binding: An ELISA or surface plasmon resonance (SPR) assay should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

    • In Vitro Cytotoxicity: The potency of the ADC is assessed using cell-based assays on antigen-positive and antigen-negative cell lines to determine the IC50 value.

Data Presentation

The following tables summarize typical quantitative data obtained during ADC synthesis and characterization.

Table 1: Reaction Conditions and Outcomes for ADC Synthesis

ParameterTypical Value/RangeReference
Antibody Concentration1 - 10 mg/mL[8]
DBCO-NHS Ester Molar Excess20 - 30 fold[5][8]
Azide-Payload Molar Excess2 - 4 fold[5][8]
Reaction Time (Activation)60 minutes[3][5][8]
Reaction Temperature (Activation)Room Temperature[3][5][8]
Reaction Time (Conjugation)2 - 18 hours[2][8]
Reaction Temperature (Conjugation)4°C or Room Temperature[2][8]
Typical Conjugation Yield>95%[9]

Table 2: Characterization of a Trastuzumab-MMAE ADC

Analytical MethodParameterResultReference
LC-MSAverage DAR3.5 - 4.0[14][16]
HICDAR DistributionDAR0, DAR2, DAR4, DAR6, DAR8[]
SECAggregates< 5%[17]
ELISAAntigen BindingComparable to unconjugated mAb[18]
In Vitro CytotoxicityIC50 (Antigen-positive cells)nM range[19]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_activation Antibody Activation cluster_purification1 Purification cluster_conjugation Payload Conjugation cluster_purification2 Final Purification cluster_characterization Characterization mAb Monoclonal Antibody purify_mAb Buffer Exchange & Concentration mAb->purify_mAb activation Activation Reaction (RT, 1 hr) purify_mAb->activation DBCO_NHS DBCO-NHS Ester DBCO_NHS->activation quench_purify Quench & Purify (SEC/Desalting) activation->quench_purify conjugation SPAAC Reaction (4°C, overnight) quench_purify->conjugation azide_payload Azide-Payload azide_payload->conjugation final_purify ADC Purification (SEC/HIC) conjugation->final_purify characterization DAR (LC-MS, HIC) Aggregation (SEC) Function (ELISA) final_purify->characterization

Caption: Workflow for ADC synthesis using DBCO linkers.

Signaling Pathway/Chemical Reaction

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Antibody_DBCO Antibody-DBCO ADC Antibody-Triazole-Payload (ADC) Antibody_DBCO->ADC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Payload_Azide Payload-N3 Payload_Azide->ADC

Caption: SPAAC reaction for ADC formation.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This "click chemistry" reaction occurs between a cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][2][3] A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and complex biological systems.[2][3][4] The reaction is highly specific, forming a stable triazole linkage with high yields.[1][2][3] DBCO and azide moieties are generally absent in biological systems, which minimizes background reactions and ensures high specificity.[5]

These application notes provide detailed protocols for the conjugation of biomolecules using DBCO-azide click chemistry, with a focus on antibody and oligonucleotide labeling.

Key Features of DBCO-Azide Cycloaddition:

  • Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry (CuAAC), making it suitable for in vivo applications.[1][3]

  • Mild Reaction Conditions: Conjugation can be performed in aqueous buffers at a range of temperatures, from 4°C to 37°C.[2][3]

  • High Efficiency and Specificity: The reaction is highly specific between the DBCO and azide groups, proceeding with high yields to form a stable triazole bond.[1][3]

  • Bioorthogonality: DBCO and azide functional groups do not typically react with other functional groups found in biological systems, ensuring minimal side reactions.[1][3]

  • Stability: Both DBCO and azide-functionalized molecules exhibit good long-term stability.[1][3]

Experimental Protocols

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

This protocol describes the functionalization of an antibody with DBCO using an N-Hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Antibody (1-10 mg/mL in PBS or other amine-free buffer, pH 7.2-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other buffer exchange devices

Procedure:

  • Preparation of DBCO-NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[3][5] DBCO-NHS ester is sensitive to moisture.[2]

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris) or sodium azide, exchange the buffer using a spin desalting column.[2]

    • The antibody concentration should be between 1-10 mg/mL.[3]

  • Activation Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[3][5]

    • The final concentration of DMSO in the reaction mixture should not exceed 20% to avoid protein precipitation.[3][5]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[1][5]

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15 minutes at room temperature.[1]

  • Purification:

    • Remove unreacted DBCO-NHS ester and the quenching agent using a spin desalting column equilibrated with the desired buffer for the subsequent click reaction (e.g., PBS).[1][5]

  • Quantification of DBCO Incorporation (Optional):

    • The degree of DBCO labeling can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[3]

Protocol 2: Copper-Free Click Chemistry Reaction with an Azide-Modified Molecule

This protocol describes the conjugation of a DBCO-activated antibody with an azide-functionalized molecule (e.g., an oligonucleotide or a small molecule drug).

Materials:

  • DBCO-activated antibody (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer.

    • A 2-4 fold molar excess of the azide-modified molecule over the DBCO-antibody is recommended.[3][5]

  • Incubation:

    • Incubate the reaction mixture. The reaction time and temperature can be optimized depending on the specific reactants. Common conditions include:

      • Overnight at 4°C[1][5]

      • 2-4 hours at room temperature[3]

      • 2 hours at 37°C[6]

  • Purification:

    • Remove the excess unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[5]

  • Validation of Conjugation:

    • The successful conjugation can be confirmed by SDS-PAGE, where the conjugate will show a band shift corresponding to the increased molecular weight.[3][5]

    • Further characterization can be performed using techniques like mass spectrometry.

Data Presentation

Table 1: Recommended Reaction Parameters for DBCO-Azide Cycloaddition

ParameterRecommended ValueReference(s)
DBCO-NHS Ester Molar Excess 20-30 fold over antibody[3][5]
Azide Molar Excess 2-4 fold over DBCO-biomolecule[3][5]
Reaction Temperature 4°C, Room Temperature, or 37°C[3][5][6]
Reaction Time 2 hours to overnight[3][5][6]
pH 7.0 - 8.5[7]
Solvent Aqueous buffers (e.g., PBS), with up to 20% DMSO[3][5]

Table 2: Influence of Reaction Conditions on SPAAC Reaction Rate

ConditionObservationReference(s)
Temperature Higher temperature (37°C vs. 25°C) generally increases the reaction rate.[7][8]
pH Higher pH values (up to ~8.5) generally increase the reaction rate.[7]
Buffer Type HEPES buffer showed higher reaction rates compared to PBS.[7]
PEG Linker The presence of a PEG linker on the DBCO reagent can enhance reaction rates.[7]

Mandatory Visualizations

G cluster_prep Preparation cluster_activation Activation cluster_click Click Reaction cluster_validation Validation prep_antibody Antibody in Amine-Free Buffer activation Mix Antibody and DBCO-NHS Ester (20-30x molar excess) Incubate 60 min at RT prep_antibody->activation prep_dbco Prepare 10 mM DBCO-NHS Ester in DMSO prep_dbco->activation quench Quench with Tris Buffer activation->quench purify_dbco Purify via Spin Desalting Column quench->purify_dbco click Mix DBCO-Antibody with Azide-Molecule (2-4x excess) Incubate (e.g., overnight at 4°C) purify_dbco->click purify_final Purify Final Conjugate click->purify_final validation Validate Conjugate (SDS-PAGE, MS) purify_final->validation

Caption: Experimental workflow for the conjugation of an antibody with an azide-modified molecule using DBCO-azide click chemistry.

G DBCO Dibenzocyclooctyne (DBCO) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide (-N3) Azide->Triazole Strain-Promoted [3+2] Cycloaddition

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between DBCO and an azide.

References

Application Notes and Protocols for Val-Ala Linker Cleavage Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Alanine (Val-Ala) dipeptide linker is a critical component in the design of modern therapeutic agents, particularly antibody-drug conjugates (ADCs). Its susceptibility to cleavage by specific lysosomal proteases, such as cathepsin B, allows for the targeted release of cytotoxic payloads within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2] The Val-Ala linker offers advantages over other dipeptide linkers, such as Val-Cit, including lower hydrophobicity, which can reduce the propensity for ADC aggregation.[1] These application notes provide a detailed overview and experimental protocols for assessing the enzymatic cleavage of Val-Ala linkers.

Mechanism of Action

The fundamental principle behind the Val-Ala linker is its stability in systemic circulation and its selective cleavage within the lysosomal compartment of target cells.[1] After an ADC binds to its target antigen on the cell surface, it is internalized through endocytosis.[3][4] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway.[4][5] Within the acidic and enzyme-rich environment of the lysosome, proteases, most notably cathepsin B, recognize and hydrolyze the amide bond between the valine and alanine residues.[6][7] This cleavage event initiates the release of the cytotoxic payload, often through a self-immolative spacer, allowing the drug to exert its therapeutic effect.[1]

Data Presentation

Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
Dipeptide LinkerRelative Cleavage Rate vs. Val-CitHalf-life (t½) in Cathepsin B Assay (min)Key Characteristics
Val-Ala ~0.5xNot explicitly reported, but slower than Val-CitLower hydrophobicity, reduced aggregation potential.[1]
Val-Cit 1x (Reference)~240Higher stability in human plasma, well-characterized.[1]
Phe-Lys Faster than Val-Cit~8Rapidly cleaved.[1]

Note: The cleavage rate of the Val-Ala linker is approximately half that of the Val-Cit linker in an isolated cathepsin B cleavage assay.[1]

Visualizations

Signaling Pathway for ADC Internalization and Cleavage

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Val-Ala Linker) Receptor Target Antigen ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Clathrin-mediated Endocytosis Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0, High Cathepsin B) Late_Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage of Val-Ala Linker Cell_Death Cell Death Payload->Cell_Death Induces Apoptosis

Caption: ADC internalization and payload release pathway.

Experimental Workflow for Val-Ala Linker Cleavage Assay

Cleavage_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Val-Ala linked ADC - Activated Cathepsin B - Assay Buffer Start->Prepare_Reagents Incubation Incubate ADC with Cathepsin B at 37°C Prepare_Reagents->Incubation Time_Points Collect Aliquots at Defined Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with acid or organic solvent) Time_Points->Quench Analysis Analyze Samples by HPLC or LC-MS/MS Quench->Analysis Data_Processing Quantify Cleaved and Uncleaved ADC Analysis->Data_Processing End End Data_Processing->End

Caption: Val-Ala linker cleavage assay workflow.

Experimental Protocols

Protocol 1: In Vitro Val-Ala Linker Cleavage Assay using Cathepsin B

This protocol describes the enzymatic cleavage of a Val-Ala linker in an ADC using purified cathepsin B.

Materials:

  • Val-Ala containing ADC

  • Recombinant human cathepsin B

  • Assay Buffer: 40 mM citrate phosphate buffer (pH selected based on experimental needs, typically pH 4.6-5.5), 1 mM EDTA, 100 mM NaCl, 5 mM DTT

  • Activation Buffer for Cathepsin B: 20 mM Na-acetate (pH 5.5), 1 mM EDTA, 5 mM DTT, 100 mM NaCl

  • Quenching Solution: Acetonitrile or 10% Trifluoroacetic Acid (TFA)

  • HPLC or LC-MS/MS system

Procedure:

  • Activate Cathepsin B:

    • Reconstitute lyophilized recombinant human cathepsin B in activation buffer.

    • Incubate at 37°C for 30 minutes to allow for auto-activation.[8]

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.

    • Add the Val-Ala containing ADC to a final concentration of 1-10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Initiate the cleavage reaction by adding activated cathepsin B to the reaction mixture. The final enzyme concentration should be optimized, but a starting point of 0.1-1 µM can be used.

    • Gently mix and incubate at 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction:

    • Immediately quench the enzymatic reaction by adding 2-3 volumes of cold quenching solution to the aliquot.

    • Vortex briefly and centrifuge at high speed to precipitate the enzyme.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples by reverse-phase HPLC or LC-MS/MS to separate and quantify the intact ADC, cleaved linker-payload, and free payload.[9][10][11]

  • Data Analysis:

    • Calculate the percentage of cleaved ADC at each time point by comparing the peak area of the cleaved product to the sum of the peak areas of both the cleaved and intact ADC.

    • Determine the half-life (t½) of the linker by plotting the percentage of intact ADC versus time.

Protocol 2: Analysis of Val-Ala Linker Cleavage by HPLC-MS

This protocol outlines a general method for the analysis of ADC cleavage products.

Instrumentation and Columns:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Reversed-phase C4 or C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[11]

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

  • A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes, followed by a re-equilibration step. The gradient should be optimized for the specific ADC and its cleavage products.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Full scan mode to identify all species, and/or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification of the intact ADC and expected cleavage products.

  • Data Analysis: Deconvolute the mass spectra of the intact and cleaved ADC to determine their respective abundances.

Conclusion

The Val-Ala dipeptide linker is a valuable tool in the development of targeted therapies due to its favorable cleavage profile and physicochemical properties. The protocols and data presented here provide a framework for researchers to effectively evaluate the enzymatic lability of Val-Ala linkers, a critical step in the preclinical assessment of novel ADCs. Careful characterization of linker cleavage kinetics is essential for optimizing drug delivery and maximizing the therapeutic index of these promising biotherapeutics.

References

Application Notes & Protocols: Payload Conjugation to p-Nitrophenyl (PNP) Ester-Activated ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. One common and effective strategy for attaching a payload to a linker involves the use of activated esters, such as the p-nitrophenyl (PNP) ester.

PNP esters are highly reactive intermediates that facilitate the formation of stable amide or ester bonds with nucleophilic groups on the payload, such as primary or secondary amines (-NH2, -NHR) or hydroxyl groups (-OH). The p-nitrophenolate anion is an excellent leaving group, which drives the acylation reaction to completion under mild conditions. This method is widely used for its reliability and efficiency in forming the crucial linker-payload conjugate, which is then subsequently attached to the antibody.

These notes provide a detailed protocol for the conjugation of a payload containing a primary amine to a p-nitrophenyl (PNP) ester-activated linker, followed by purification and analysis.

Principle of Conjugation

The core of the conjugation process is a nucleophilic acyl substitution reaction. The payload, which must contain a nucleophilic functional group (e.g., an amine), attacks the electrophilic carbonyl carbon of the PNP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable p-nitrophenolate leaving group to form a highly stable amide bond between the linker and the payload. The reaction is often facilitated by a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the p-nitrophenol byproduct.

Caption: Chemical reaction scheme for payload conjugation.

Experimental Protocol: Amine-Payload to PNP-Linker Conjugation

This protocol outlines a general procedure for conjugating an amine-containing payload to a PNP-activated linker. The specific quantities and reaction times may need to be optimized depending on the specific characteristics of the linker and payload.

3.1. Materials and Reagents

  • Linker: Linker with a terminal p-nitrophenyl (PNP) ester functional group.

  • Payload: Cytotoxic drug or other molecule with an accessible primary or secondary amine.

  • Solvent: Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base: N,N'-Diisopropylethylamine (DIPEA).

  • Quenching Solution: 1 M hydroxylamine or glycine solution.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, acetonitrile (ACN), water, trifluoroacetic acid (TFA).

  • Analysis: Liquid chromatography-mass spectrometry (LC-MS) system.

3.2. Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation react 2. Conjugation Reaction prep->react Dissolve linker & payload in anhydrous solvent monitor 3. Reaction Monitoring (TLC/LC-MS) react->monitor Add DIPEA, stir at RT quench 4. Reaction Quenching monitor->quench Confirm consumption of starting material purify 5. Purification (RP-HPLC) quench->purify Add hydroxylamine to consume excess PNP ester analyze 6. Analysis (LC-MS) purify->analyze Collect fractions dry 7. Lyophilization analyze->dry Confirm purity and identity final Final Linker-Payload Conjugate dry->final

Caption: Step-by-step workflow for linker-payload synthesis.

3.3. Step-by-Step Procedure

  • Reagent Preparation:

    • Carefully weigh the PNP-activated linker and the amine-containing payload.

    • Dissolve the PNP-activated linker in anhydrous DMF (or DMSO) to a final concentration of approximately 10-20 mg/mL.

    • Dissolve the payload in a separate vial of anhydrous DMF, also to a concentration of 10-20 mg/mL. Ensure the payload is fully dissolved.

  • Conjugation Reaction:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add the dissolved PNP-linker solution.

    • Add 1.0 to 1.2 molar equivalents of the dissolved payload solution to the reaction vial. Using a slight excess of the payload can help drive the reaction to completion.

    • Add 2.0 to 3.0 molar equivalents of DIPEA to the reaction mixture. The base acts as a catalyst and neutralizes the acidic byproduct.

    • Seal the vial under an inert atmosphere (e.g., nitrogen or argon) and stir the reaction at room temperature (20-25°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction every 1-2 hours. This can be done by taking a small aliquot of the reaction mixture and analyzing it by thin-layer chromatography (TLC) or LC-MS.

    • The reaction is considered complete when the starting PNP-linker has been fully consumed, which typically occurs within 4 to 12 hours.

  • Reaction Quenching:

    • Once the reaction is complete, quench any remaining unreacted PNP-linker by adding an excess (e.g., 10 equivalents) of a quenching agent like hydroxylamine or glycine.

    • Allow the quenching reaction to proceed for 30 minutes at room temperature.

  • Purification:

    • Dilute the reaction mixture with an appropriate solvent (e.g., 50% ACN in water with 0.1% TFA) to ensure compatibility with the HPLC system.

    • Purify the linker-payload conjugate using preparative RP-HPLC with a suitable gradient of water/ACN containing 0.1% TFA.

    • Collect the fractions corresponding to the desired product peak.

  • Analysis and Final Product Preparation:

    • Analyze the collected fractions by LC-MS to confirm the identity (correct mass) and purity of the linker-payload conjugate.

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a solid powder.

    • Store the final conjugate under desiccation at -20°C or -80°C.

Data Presentation: Representative Results

The success of the conjugation is evaluated based on reaction yield, product purity, and confirmation of its chemical identity. The table below summarizes typical quantitative data obtained from this protocol.

ParameterTypical ValueMethod of AnalysisNotes
Molar Ratio 1.0 : 1.2 : 2.5-(PNP-Linker : Payload-NH₂ : DIPEA)
Reaction Time 6 hoursLC-MSTime until >95% conversion of the limiting reagent.
Crude Purity 80 - 90%HPLC (UV 280 nm)Purity of the reaction mixture before purification.
Isolated Yield 65 - 85%GravimetricYield after RP-HPLC purification and lyophilization.
Final Purity > 98%HPLC (UV 280 nm)Purity of the final lyophilized product.
Identity Confirmation [M+H]⁺ matches theoreticalESI-MSConfirms the expected mass of the conjugate.

Troubleshooting and Application Notes

  • Low Yield: If the reaction yield is low, consider increasing the molar excess of the payload or the base. Ensure all reagents and solvents are completely anhydrous, as water can hydrolyze the PNP ester.

  • Side Reactions: The primary side reaction is the hydrolysis of the PNP ester. Performing the reaction under an inert, dry atmosphere is critical to minimize this.

  • Payload Solubility: If the payload has poor solubility in DMF, DMSO can be used as an alternative. Sonication may be required to fully dissolve the reagents.

  • Purification: The choice of HPLC gradient will be highly dependent on the hydrophobicity of the specific linker and payload. A shallow gradient is often necessary to achieve good separation.

  • Alternative Nucleophiles: While this protocol is for amines, payloads with hydroxyl or thiol groups can also be conjugated. However, reaction conditions, particularly the choice and amount of base, may need significant optimization. Thiol conjugations often require a different type of activated linker (e.g., maleimide) for optimal results.

Bioconjugation of DBCO-Modified Antibodies via Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Among the most robust and versatile bioconjugation strategies is the copper-free click chemistry reaction, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This method utilizes a dibenzocyclooctyne (DBCO) group, which reacts specifically and efficiently with an azide-functionalized molecule under mild, physiological conditions.[1][] This bioorthogonal reaction eliminates the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[3][4]

These application notes provide detailed protocols for the preparation of DBCO-modified antibodies and their subsequent conjugation to azide-containing molecules. The information is intended to guide researchers in the successful design and execution of their bioconjugation experiments.

Principle of DBCO-Antibody Bioconjugation

The overall process involves two key steps:

  • Antibody Modification: The antibody is first functionalized with a DBCO moiety. A common method involves the reaction of an N-hydroxysuccinimide (NHS) ester of DBCO (DBCO-NHS ester) with primary amines (e.g., lysine residues) on the antibody surface.[][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO-modified antibody is then reacted with a molecule containing an azide group. The inherent ring strain of the DBCO group allows for a rapid and specific [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage.[7][8][9]

Key Features of DBCO-Azide Bioconjugation:

  • Biocompatibility: The reaction proceeds without the need for a copper catalyst, which can be toxic to cells and denature proteins.[10]

  • High Specificity: DBCO and azide groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems, leading to minimal side reactions and a cleaner product.[3]

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers at physiological pH and temperature, preserving the antibody's structure and function.[4]

  • High Efficiency: The SPAAC reaction is generally high-yielding.[3]

  • Stability: The resulting triazole linkage is highly stable.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the bioconjugation of DBCO-modified antibodies.

Table 1: Recommended Molar Excess of Reagents for Antibody Modification and Conjugation

ReagentRecommended Molar Excess (relative to Antibody)Reference(s)
DBCO-NHS Ester6x to 30x[3][11][12]
Azide-Modified Molecule1.5x to 10x[3][13][14]

Table 2: Typical Reaction Conditions

ParameterAntibody Modification (DBCO-NHS)SPAAC Reaction (DBCO + Azide)Reference(s)
Temperature Room Temperature or 4°C4°C, Room Temperature, or 37°C[10][11][13]
Incubation Time 30 minutes to 2 hours2 hours to Overnight (16-18 hours)[10][11][13][15]
pH 7.2 - 8.57.2 - 7.4[][6]
Solvent Aqueous buffer (e.g., PBS) with <20% DMSOAqueous buffer (e.g., PBS)[3][11]

Table 3: Characterization Parameters

ParameterMethodPurposeReference(s)
Degree of Labeling (DOL) UV-Vis Spectroscopy (A280 and A309)To determine the average number of DBCO molecules per antibody.[3][6][14]
Conjugate Confirmation SDS-PAGETo visualize the increase in molecular weight of the antibody after conjugation.[3][11]
Purification Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydroxyapatite Chromatography, or DialysisTo remove excess reagents and unconjugated molecules.[][6][16][]

Experimental Workflows and Diagrams

Logical Relationship of the Bioconjugation Process

Bioconjugation_Process cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: SPAAC Reaction cluster_purification Step 3: Purification & Analysis Antibody Antibody DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody Reaction with primary amines DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody Antibody_Conjugate Antibody Conjugate DBCO_Antibody->Antibody_Conjugate Strain-Promoted Azide-Alkyne Cycloaddition Azide_Molecule Azide-Modified Molecule Azide_Molecule->Antibody_Conjugate Purification Purification (e.g., SEC, IEX) Antibody_Conjugate->Purification Characterization Characterization (e.g., SDS-PAGE, UV-Vis) Purification->Characterization

Caption: Overview of the DBCO-antibody bioconjugation workflow.

Experimental Workflow for DBCO-Antibody Conjugation

Experimental_Workflow start Start prep_antibody Prepare Antibody (Buffer exchange, remove additives) start->prep_antibody reaction_dbco Incubate Antibody + DBCO-NHS (1 hr, RT) prep_antibody->reaction_dbco prep_dbco Prepare DBCO-NHS (10 mM in DMSO) prep_dbco->reaction_dbco quench Quench Reaction (e.g., with Tris buffer) reaction_dbco->quench purify_dbco_ab Purify DBCO-Antibody (Desalting column) quench->purify_dbco_ab characterize_dol Characterize DOL (UV-Vis A280/A309) purify_dbco_ab->characterize_dol spaac_reaction Incubate DBCO-Antibody + Azide-Molecule (Overnight, 4°C) characterize_dol->spaac_reaction purify_final Purify Final Conjugate (e.g., SEC, IEX) spaac_reaction->purify_final characterize_final Characterize Final Conjugate (SDS-PAGE) purify_final->characterize_final end End characterize_final->end

Caption: Step-by-step experimental workflow for conjugation.

Detailed Experimental Protocols

Protocol 1: Modification of Antibodies with DBCO-NHS Ester

This protocol describes the labeling of an antibody with DBCO groups using a DBCO-NHS ester.

A. Pre-Conjugation Antibody Preparation:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.5.[] Common antibody storage buffers containing Tris or glycine will compete with the NHS ester reaction and must be removed. Use a desalting column or dialysis to exchange the buffer.

  • Remove Additives: Additives such as bovine serum albumin (BSA) or gelatin must be removed as they contain primary amines that will react with the DBCO-NHS ester.[11]

  • Concentration: Concentrate the antibody to a final concentration of 1-10 mg/mL using an appropriate centrifugal filter unit.[3] Determine the precise concentration using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

B. DBCO-NHS Ester Reaction:

  • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous dimethyl sulfoxide (DMSO).[11][12]

  • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the prepared antibody solution.[3][11] Ensure the final concentration of DMSO in the reaction mixture does not exceed 20%.[3][11]

  • Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[4][11]

C. Quenching and Purification:

  • To quench the reaction and consume any unreacted DBCO-NHS ester, add a small volume of a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[15]

  • Incubate for 15-30 minutes at room temperature.[11][15]

  • Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.[15]

D. Characterization (Optional but Recommended):

  • Determine the Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody. This can be calculated by measuring the absorbance of the purified DBCO-antibody at 280 nm (for protein) and 309 nm (for DBCO).[6][14] The following formula can be used:

    • DOL = (A309 / εDBCO) / [(A280 - (A309 * CF)) / εAb]

      • Where:

        • A309 and A280 are the absorbances at 309 nm and 280 nm, respectively.

        • εDBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[3][6]

        • εAb is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[3]

        • CF is the correction factor for the absorbance of DBCO at 280 nm (A280/A309).[4]

E. Storage:

  • The DBCO-modified antibody can be stored at 4°C for immediate use or at -20°C for up to a month.[4][11] Note that the reactivity of the DBCO group may decrease over time.[11][13]

Protocol 2: SPAAC Reaction of DBCO-Modified Antibody with an Azide-Functionalized Molecule

This protocol details the conjugation of the DBCO-modified antibody to a molecule containing an azide group.

A. Reaction Setup:

  • In a suitable reaction tube, combine the purified DBCO-modified antibody with a 2-4 fold molar excess of the azide-functionalized molecule.[3][11]

  • The reaction is typically performed in PBS or a similar neutral pH buffer. Avoid buffers containing sodium azide, as it will compete with the reaction.[11]

B. Incubation:

  • Incubate the reaction mixture. Common incubation conditions are overnight at 4°C or for 2-4 hours at room temperature.[3][11] For some molecules, longer incubation times (up to 48 hours) may be necessary.[13]

C. Purification of the Antibody Conjugate:

  • After incubation, the final antibody conjugate needs to be purified to remove any unreacted azide-molecule and other potential impurities.

  • Common purification methods include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger antibody conjugate from smaller, unreacted molecules.[][]

    • Ion-Exchange Chromatography (IEX): Can be used to separate conjugates based on charge differences.[6]

    • Hydroxyapatite Chromatography: Useful for removing aggregates.[][18]

    • Dialysis: Can remove low-molecular-weight impurities.[]

D. Characterization of the Final Conjugate:

  • SDS-PAGE Analysis: Analyze the purified conjugate using SDS-PAGE. A successful conjugation will result in a band shift, indicating an increase in the molecular weight of the antibody heavy and/or light chains compared to the unconjugated antibody.[3][11]

  • Further Functional Assays: Depending on the application, further characterization may be required to ensure that the conjugation process has not compromised the antibody's binding affinity or the function of the conjugated molecule.

Conclusion

The bioconjugation of DBCO-modified antibodies via SPAAC is a highly effective and versatile technique for creating stable and well-defined antibody conjugates. By following the detailed protocols and considering the quantitative data provided, researchers can confidently apply this powerful technology to a wide range of applications in drug development, diagnostics, and fundamental research.

References

Developing Antibody-Drug Conjugates with Cathepsin B-Cleavable Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of Antibody-Drug Conjugates (ADCs) featuring Cathepsin B-cleavable linkers. These ADCs are designed for targeted cancer therapy, leveraging the overexpression of Cathepsin B in the tumor microenvironment for specific payload release.

Introduction

Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs.[1] A critical component of an ADC is the linker that connects the antibody to the payload. Cathepsin B-cleavable linkers are a type of enzymatically labile linker designed to be stable in systemic circulation but are cleaved upon internalization into tumor cells, where Cathepsin B is highly expressed in the lysosomes.[][3][4] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing off-target toxicity.[]

The most common Cathepsin B-cleavable linker motif is the dipeptide valine-citrulline (Val-Cit).[5][6][7] This sequence is recognized and cleaved by Cathepsin B, which is active in the acidic environment of the lysosome.[3][8] Upon cleavage of the linker, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), facilitates the release of the active drug.[][9]

Mechanism of Action of Cathepsin B-Cleavable ADCs

The therapeutic efficacy of ADCs with Cathepsin B-cleavable linkers relies on a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.

  • Binding and Internalization: The ADC binds to the target antigen on the surface of the cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[10][11]

  • Trafficking to Lysosome: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.

  • Enzymatic Cleavage: Within the lysosome, the acidic environment and the presence of highly active Cathepsin B lead to the cleavage of the dipeptide linker (e.g., Val-Cit).[][8]

  • Payload Release: Cleavage of the linker triggers the self-immolation of the PABC spacer, leading to the release of the potent cytotoxic payload into the cytoplasm of the cancer cell.[9]

  • Induction of Cell Death: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

ADC_Mechanism ADC Antibody-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell 1. Binding & Internalization Endosome Endosome TumorCell->Endosome 2. Endocytosis Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action of a Cathepsin B-cleavable ADC.

Experimental Protocols

Protocol 1: Synthesis of a Val-Cit-PABC Linker

This protocol describes a method for the synthesis of the widely used maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PABOH) linker.[12]

Materials:

  • L-Citrulline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • p-Aminobenzyl alcohol

  • Fmoc-Val-OH

  • Piperidine

  • Maleimidocaproic acid

  • Standard organic solvents and reagents for peptide synthesis

Procedure:

  • Attachment of Spacer: React L-Citrulline with p-aminobenzyl alcohol using HATU as a coupling agent to form the Cit-PABOH intermediate.

  • Dipeptide Formation: Couple Fmoc-Val-OH to the Cit-PABOH intermediate.

  • Fmoc Deprotection: Remove the Fmoc protecting group using piperidine.

  • Maleimide Introduction: React the deprotected Val-Cit-PABOH with maleimidocaproic acid to yield the final MC-Val-Cit-PABOH linker.

  • Purification: Purify the final product using column chromatography.

Linker_Synthesis cluster_0 Linker Synthesis Workflow L-Citrulline L-Citrulline Cit-PABOH Cit-PABOH L-Citrulline->Cit-PABOH HATU coupling p-Aminobenzyl alcohol p-Aminobenzyl alcohol p-Aminobenzyl alcohol->Cit-PABOH Fmoc-Val-Cit-PABOH Fmoc-Val-Cit-PABOH Cit-PABOH->Fmoc-Val-Cit-PABOH Peptide coupling Fmoc-Val-OH Fmoc-Val-OH Fmoc-Val-OH->Fmoc-Val-Cit-PABOH Val-Cit-PABOH Val-Cit-PABOH Fmoc-Val-Cit-PABOH->Val-Cit-PABOH Fmoc deprotection MC-Val-Cit-PABOH MC-Val-Cit-PABOH Val-Cit-PABOH->MC-Val-Cit-PABOH Maleimide conjugation Maleimidocaproic acid Maleimidocaproic acid Maleimidocaproic acid->MC-Val-Cit-PABOH

Caption: Workflow for the synthesis of the MC-Val-Cit-PABOH linker.

Protocol 2: Conjugation of the Linker-Payload to the Antibody

This protocol outlines the conjugation of a linker-payload construct to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • MC-Val-Cit-PABC-Payload construct

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using TCEP to generate free thiol groups. The concentration of TCEP will determine the final drug-to-antibody ratio (DAR).

  • Conjugation Reaction: Incubate the reduced antibody with the MC-Val-Cit-PABC-Payload construct. The maleimide group of the linker will react with the free thiol groups on the antibody.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reactants using size-exclusion chromatography.

  • Characterization: Determine the DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

ADC_Conjugation cluster_1 ADC Conjugation Workflow Antibody Monoclonal Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab TCEP Reduction ADC_Crude Crude ADC Mixture Reduced_Ab->ADC_Crude Thiol-Maleimide Conjugation Linker_Payload Linker-Payload (Maleimide) Linker_Payload->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC Size-Exclusion Chromatography

Caption: Workflow for the conjugation of a linker-payload to an antibody.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the in vitro potency of the developed ADC.

Materials:

  • Target-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)

  • Target-negative cancer cell line (for specificity control)

  • ADC construct

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells and cells treated with the unconjugated antibody and free payload as controls.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

The following tables summarize key quantitative data for ADCs developed with Cathepsin B-cleavable linkers.

Table 1: Drug-to-Antibody Ratio (DAR) of Representative ADCs

ADC ConstructAntibody TargetLinkerPayloadAverage DARReference
Brentuximab VedotinCD30Val-CitMMAE~4[7]
Polatuzumab VedotinCD79bVal-CitMMAE~3.5[7]
Anti-HER2 ADCHER2Val-CitMMAE6[9]
Anti-CD20 ADCCD20AsnAsnMMAE~6[10]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Cathepsin B-Cleavable Linkers

ADC ConstructCell LineTarget ExpressionIC50 (ng/mL)Reference
Anti-HER2-VC-MMAEKPL-4HER2+++28[13]
Anti-HER2-VC-MMAEBT-474M1HER2+++~30[14]
Anti-CD22-VC-MMAEWSU-DLCL2CD22+71[13]
Anti-HER2-cBu-Cit-MMAESK-BR-3HER2+++<10[7]

Table 3: Plasma Stability of Cathepsin B-Cleavable Linkers

LinkerPlasma SourceIncubation Time (h)% Intact ADCReference
Val-CitHuman48>95%[]
Val-AlaHuman48>95%[]
Val-CitMouse24Susceptible to Ces1C cleavage[10]
Glu-Val-CitMouse24Increased stability vs. Val-Cit[9]

Conclusion

The development of ADCs with Cathepsin B-cleavable linkers represents a significant advancement in targeted cancer therapy. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working in this field. Careful optimization of the linker chemistry, conjugation methodology, and payload selection is crucial for the successful development of safe and effective ADCs. While the Val-Cit linker is widely used, ongoing research into novel peptide sequences and peptidomimetic linkers aims to further improve plasma stability and cleavage specificity, ultimately leading to even more potent and well-tolerated cancer therapeutics.[9][10]

References

Application Note: In Vitro Characterization of ADCs Utilizing a Cleavable DBCO-PEG4-Val-Ala-PAB Linker System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker connecting the antibody and the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. This document describes the in vitro characterization of ADCs constructed using a DBCO-PEG4-Val-Ala-PAB-based linker system. This system incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation, a PEG4 spacer to enhance solubility, and a cathepsin B-cleavable Valine-Alanine (Val-Ala) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer.[1][] Upon internalization into target cancer cells, the ADC is trafficked to the lysosome, where cathepsin B, an enzyme often overexpressed in tumors, cleaves the Val-Ala sequence.[] This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the unmodified cytotoxic payload inside the cell.[1][4]

The Val-Ala dipeptide offers high stability in human plasma while being efficiently cleaved within the lysosome.[1][] Compared to the more common Val-Cit linker, the Val-Ala linker can be less hydrophobic, potentially reducing the propensity for aggregation, especially in ADCs with a high drug-to-antibody ratio (DAR).[1][][6]

A comprehensive in vitro characterization workflow is essential to verify the quality, potency, and mechanism of action of these ADCs before advancing to preclinical and clinical studies. This involves a series of assays to determine the physical characteristics, target-dependent cytotoxicity, internalization efficiency, and specific mechanism of payload release.

Summary of Key Characterization Data

The following tables summarize typical quantitative data obtained during the in vitro characterization of an ADC utilizing the Val-Ala linker system with a potent payload like Monomethyl Auristatin E (MMAE).

Table 1: Physicochemical and Biochemical Characterization

ParameterMethodTypical ResultPurpose
Average Drug-to-Antibody Ratio (DAR) HIC-HPLC / LC-MS3.8 - 4.2Confirms the average number of drug-linker molecules conjugated per antibody.[7][]
Drug Distribution HIC-HPLCPeaks corresponding to DAR 0, 2, 4, 6, 8Shows the homogeneity of the ADC preparation.[6]
Aggregate Percentage Size Exclusion Chromatography (SEC)< 5%Measures the level of undesirable high molecular weight species.[6]
Binding Affinity (KD) ELISA / SPR1 - 10 nMConfirms that conjugation does not negatively impact antibody binding to its target antigen.
In Vitro Plasma Stability Incubation in human plasma followed by HIC or LC-MS>95% ADC intact after 7 daysAssesses the stability of the linker and prevention of premature drug release in circulation.[1][9]
Cathepsin B Cleavage Incubation with purified Cathepsin B followed by HPLC>90% payload release in 4hConfirms the linker is susceptible to cleavage by the target lysosomal enzyme.[10][11]

Table 2: In Vitro Cellular Assay Performance

ParameterMethodCell LinesTypical Result (IC50)Purpose
Target-Specific Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo)Antigen-Positive (e.g., HER2+)0.1 - 5.0 nMMeasures the potency of the ADC on cells expressing the target antigen.[12]
Target-Negative Cytotoxicity Cell Viability AssayAntigen-Negative (e.g., HER2-)> 1000 nMDemonstrates the target-dependent selectivity of the ADC.
Bystander Killing Effect Co-culture Viability AssayAg+ / Ag- mixed cultureIC50 < 50 nM on Ag- cellsEvaluates the ability of the released, cell-permeable payload to kill neighboring antigen-negative cells.[13][14][15]
Internalization Efficiency Flow Cytometry / Confocal MicroscopyAntigen-Positive> 70% internalization after 24hQuantifies the rate and extent of ADC uptake into target cells.[16][17][18]

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average DAR and drug load distribution of the ADC population. Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker moieties.

Materials:

  • ADC sample (~1 mg/mL)

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample onto the column.

  • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm (for the antibody) and at the payload's specific wavelength (if applicable).

  • Identify the peaks corresponding to different drug loads (DAR 0, 2, 4, etc.). The retention time increases with the number of conjugated hydrophobic payloads.[]

  • Calculate the area of each peak (Ai) corresponding to a specific drug load (Ni).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Ai * Ni) / Σ(Ai)

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To measure the potency (IC50 value) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • ADC sample and unconjugated antibody control

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (luminometer)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody control in culture medium. A typical concentration range is 0.01 pM to 100 nM.

  • Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • Equilibrate the plate and the viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the untreated control cells (100% viability) and plot the results as percent viability versus log[concentration].

  • Calculate the IC50 value using a four-parameter logistic curve fit.[12]

Protocol 3: ADC Internalization Assay by Flow Cytometry

Objective: To quantify the percentage of cell-surface bound ADC that is internalized over time.

Materials:

  • Antigen-positive cell line

  • ADC labeled with a pH-insensitive fluorescent dye (e.g., Alexa Fluor 488)

  • FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide)

  • Trypsin-EDTA

  • Quenching solution (e.g., 0.1 M Glycine, pH 2.5, or an anti-fluorophore antibody)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend in ice-cold FACS buffer at 1x106 cells/mL.

  • Add the fluorescently labeled ADC to the cells at a final concentration of 5-10 µg/mL.

  • Incubate on ice for 1 hour to allow binding but prevent internalization.

  • Wash the cells twice with ice-cold FACS buffer to remove unbound ADC.

  • Divide the cells into two sets of tubes for each time point (e.g., 0, 1, 4, 24 hours).

  • For the T=0 time point, keep one set on ice (Total Binding) and treat the other with the quenching solution for 5-10 minutes on ice to strip surface fluorescence (Non-Internalized Control).

  • For all other time points, transfer the cells to a 37°C incubator to allow internalization.

  • At each time point, place the cells on ice to stop internalization. Wash once with cold FACS buffer.

  • For each time point, treat one set of cells with the quenching solution to measure the internalized fraction. Leave the other set untreated to measure total cell-associated fluorescence.

  • Analyze all samples on a flow cytometer, recording the Mean Fluorescence Intensity (MFI).

  • Calculate the percent internalization at each time point (Tx): % Internalization = (MFI of Quenched Sample at Tx / MFI of Unquenched Sample at T0) * 100[16]

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC ADC in Circulation (Linker is Stable) Receptor Target Antigen ADC->Receptor High Specificity Endosome 3. Endosome Formation Receptor->Endosome Receptor-Mediated Endocytosis Binding 1. Binding Internalization 2. Internalization Lysosome 4. Lysosomal Fusion Endosome->Lysosome Payload_Release 6. Payload Release (Self-Immolation) Lysosome->Payload_Release Enzymatic Cleavage Cleavage 5. Cathepsin B Cleavage of Val-Ala Apoptosis 7. Apoptosis Payload_Release->Apoptosis Induces Cell Death

Caption: Mechanism of action for a Val-Ala linker-based ADC.

In_Vitro_Characterization_Workflow cluster_physchem Physicochemical Analysis cluster_biochem Biochemical Analysis cluster_cell Cell-Based Functional Assays start ADC Conjugation & Purification DAR DAR Determination (HIC-HPLC, LC-MS) start->DAR Aggregation Aggregation Analysis (SEC) start->Aggregation Binding Antigen Binding (ELISA, SPR) start->Binding Stability Plasma Stability Assay DAR->Stability Cleavage Cathepsin B Cleavage Assay DAR->Cleavage Internalization Internalization Assay Binding->Internalization end Candidate Selection Stability->end Cleavage->end Cytotoxicity Cytotoxicity Assay (IC50 Determination) Internalization->Cytotoxicity Bystander Bystander Killing Assay Cytotoxicity->Bystander Bystander->end

Caption: Workflow for the in vitro characterization of ADCs.

References

Purifying DBCO-Functionalized Antibodies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the purification of dibenzocyclooctyne (DBCO)-conjugated antibodies, a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Aimed at researchers, scientists, and drug development professionals, this document outlines various methods to ensure the high purity and functionality of antibody conjugates for downstream applications.

The conjugation of antibodies with DBCO moieties enables a highly specific and efficient bioorthogonal reaction with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry.[1][2] This powerful technique is widely used for attaching drugs, imaging agents, or other biomolecules to antibodies. However, the successful synthesis of a DBCO-conjugated antibody is contingent on a robust purification strategy to remove unreacted DBCO reagents and other impurities. This guide details several common and effective purification methods, including size exclusion chromatography (SEC), affinity chromatography, dialysis, and tangential flow filtration (TFF).

Key Purification Strategies

The choice of purification method depends on factors such as the scale of the conjugation reaction, the desired final purity, and the specific characteristics of the antibody and its conjugate. Below is a summary of commonly employed techniques.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, making it an effective method for removing small molecules like unconjugated DBCO linkers from larger antibody conjugates.[3][4] This technique is often performed using pre-packed desalting columns for rapid buffer exchange and purification.[]

Affinity Chromatography

This technique leverages the specific binding affinity between the antibody's Fc region and immobilized ligands such as Protein A, Protein G, or Protein L.[6] It is a highly effective method for purifying antibodies from complex mixtures, ensuring that only intact, functional antibodies are retained.

Dialysis

Dialysis is a straightforward method for buffer exchange and the removal of small, unwanted molecules by diffusion across a semi-permeable membrane.[7][8] While effective, it is generally a slower process compared to chromatography-based methods.[9]

Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for concentrating and diafiltering (buffer exchanging) antibody solutions.[10][11] It is particularly well-suited for larger-scale preparations and is a common technique in downstream bioprocessing of monoclonal antibodies.[12]

Quantitative Comparison of Purification Methods

The following table summarizes key performance indicators for the described purification methods, offering a comparative overview to aid in method selection.

Purification MethodPrincipleTypical RecoveryPurityKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) Separation by size>90%[13]HighRapid removal of small molecules, mild conditions.[3][4]Potential for sample dilution.
Affinity Chromatography Specific binding to Fc region80-95%Very HighHigh specificity, yields highly pure antibody.Can require specific elution conditions that may affect antibody stability.
Dialysis Diffusion across a semi-permeable membrane>90%GoodSimple setup, gentle on the antibody.[8]Time-consuming, potential for sample loss during handling.[9]
Tangential Flow Filtration (TFF) Filtration with tangential flow to prevent membrane fouling>95%GoodFast, scalable, efficient for concentration and buffer exchange.[10][11]Requires specialized equipment.

Experimental Protocols

This section provides detailed, step-by-step protocols for the purification of DBCO-conjugated antibodies using the methods discussed.

Protocol 1: Purification of DBCO-Antibody Conjugates using Size Exclusion Chromatography (Spin Desalting Column)

This protocol is designed for the rapid removal of excess DBCO-NHS ester from an antibody conjugation reaction.

Materials:

  • DBCO-conjugated antibody solution

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[14]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Remove the bottom closure of the spin column and loosen the cap.

    • Place the column in a collection tube.

    • Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.

    • Place the column in a new collection tube. Add 300 µL of PBS to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute to equilibrate the resin. Repeat this step three times, discarding the flow-through each time.[14]

  • Sample Loading:

    • Place the equilibrated column into a clean collection tube.

    • Slowly apply the antibody-DBCO reaction mixture to the center of the compacted resin bed.

  • Purification:

    • Centrifuge the column at 1,500 x g for 2 minutes to elute the purified DBCO-conjugated antibody.[14]

    • The purified antibody conjugate is collected in the tube, while the smaller, unreacted DBCO molecules are retained in the column resin.

  • Concentration and Characterization:

    • Determine the concentration of the purified antibody using a protein assay (e.g., Bradford or BCA).

    • The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and 309 nm (for DBCO).[13][15]

SEC_Workflow cluster_prep Column Preparation cluster_process Purification Process cluster_analysis Analysis Equilibrate Equilibrate Spin Column with PBS Load Load Antibody-DBCO Reaction Mixture Equilibrate->Load Ready for use Centrifuge Centrifuge to Elute Purified Antibody Load->Centrifuge Separation Collect Collect Purified DBCO-Antibody Centrifuge->Collect Elution Analyze Determine Concentration and Degree of Labeling Collect->Analyze QC

Workflow for SEC purification of DBCO-conjugated antibodies.

Protocol 2: Purification of DBCO-Antibody Conjugates using Affinity Chromatography (Protein A)

This protocol is suitable for purifying DBCO-conjugated antibodies from crude reaction mixtures containing other proteins.

Materials:

  • DBCO-conjugated antibody solution

  • Protein A agarose resin

  • Chromatography column

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4[7]

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-2.8[7]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5[7]

  • Collection tubes

Procedure:

  • Column Preparation:

    • Pack the Protein A agarose resin into the chromatography column.

    • Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.[16]

  • Sample Loading:

    • Dilute the DBCO-conjugated antibody sample at least 1:1 with Binding/Wash Buffer.[16]

    • Apply the diluted sample to the equilibrated column. Allow the sample to flow through the column slowly to ensure efficient binding of the antibody to the resin.[7]

  • Washing:

    • Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins and excess reagents.[16]

  • Elution:

    • Elute the bound antibody by applying the Elution Buffer to the column.

    • Collect fractions of 0.5-1 mL into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL fraction) to immediately neutralize the low pH of the elution buffer.

  • Analysis and Buffer Exchange:

    • Identify the fractions containing the purified antibody by measuring the absorbance at 280 nm.

    • Pool the antibody-containing fractions.

    • Perform buffer exchange into a desired storage buffer (e.g., PBS) using dialysis or a desalting column.

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_final Final Steps Equilibrate Equilibrate Protein A Column with Binding Buffer Load Load Antibody Sample Equilibrate->Load Ready Wash Wash with Binding Buffer Load->Wash Bind Elute Elute with Low pH Buffer Wash->Elute Remove Impurities Neutralize Neutralize Eluted Fractions Elute->Neutralize Collect Pool Pool Antibody Fractions Neutralize->Pool Combine Buffer_Exchange Buffer Exchange (Dialysis/SEC) Pool->Buffer_Exchange Prepare for Storage

Workflow for affinity purification of DBCO-antibodies.

Protocol 3: Buffer Exchange of DBCO-Antibody Conjugates using Dialysis

This protocol is used for removing small molecules and exchanging the buffer of the purified DBCO-conjugated antibody.

Materials:

  • Purified DBCO-conjugated antibody solution

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for IgG antibodies.[8]

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare Dialysis Tubing:

    • Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Load Sample:

    • Secure one end of the tubing with a clip.

    • Load the antibody sample into the tubing, leaving some space for potential volume increase.

    • Secure the other end of the tubing with a second clip, ensuring no leaks.

  • Dialysis:

    • Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a magnetic stir plate and stir gently at 4°C.

    • Allow dialysis to proceed for at least 4-6 hours or overnight.[8]

  • Buffer Exchange:

    • Change the dialysis buffer at least two to three times to ensure complete removal of small molecules.[8]

  • Sample Recovery:

    • Carefully remove the dialysis tubing from the buffer.

    • Transfer the purified and buffer-exchanged antibody solution to a clean tube.

    • Determine the final concentration of the antibody.

Dialysis_Workflow cluster_setup Setup cluster_process Dialysis Process cluster_recovery Recovery Prep_Tubing Prepare Dialysis Tubing Load_Sample Load Antibody Sample into Tubing Prep_Tubing->Load_Sample Immerse Immerse in Dialysis Buffer at 4°C Load_Sample->Immerse Stir Stir Gently Immerse->Stir Change_Buffer Change Buffer 2-3 Times Stir->Change_Buffer After 4-6 hours Recover_Sample Recover Purified Antibody Change_Buffer->Recover_Sample After final change Analyze Determine Final Concentration Recover_Sample->Analyze

Workflow for buffer exchange using dialysis.

Conclusion

The purification of DBCO-conjugated antibodies is a critical step to ensure the quality and performance of the final product. The choice of purification method will depend on the specific requirements of the application. For rapid removal of small molecule impurities, size exclusion chromatography is highly effective. For achieving the highest purity from complex mixtures, affinity chromatography is the method of choice. Dialysis provides a simple, albeit slower, method for buffer exchange, while tangential flow filtration is ideal for larger-scale processing. By following the detailed protocols and considering the comparative data presented in this application note, researchers can confidently select and implement the most appropriate purification strategy for their DBCO-conjugated antibodies.

References

Application Notes and Protocols for Cytotoxic Drug Delivery Using DBCO-PEG4-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-PEG4-Val-Ala-PAB-PNP linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic agents to cancer cells via antibody-drug conjugates (ADCs). This linker combines the advantages of copper-free click chemistry for antibody conjugation, a hydrophilic PEG spacer for improved solubility, a cathepsin B-cleavable dipeptide for selective drug release within the tumor cell lysosome, a self-immolative spacer for efficient release of the unmodified payload, and a versatile PNP leaving group for straightforward conjugation to amine-containing drugs.[][2][3][4][][6][7] These application notes provide an overview of the linker's mechanism of action and detailed protocols for the synthesis, characterization, and evaluation of ADCs utilizing this advanced linker technology.

Mechanism of Action

The this compound linker facilitates a multi-step process for targeted drug delivery:

  • Antibody Conjugation: The dibenzocyclooctyne (DBCO) group at one end of the linker reacts with an azide-modified monoclonal antibody (mAb) through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[] This "click chemistry" approach is bio-orthogonal, highly efficient, and proceeds under mild, aqueous conditions, preserving the integrity of the antibody.

  • Targeting and Internalization: The resulting ADC circulates in the bloodstream and binds to a specific antigen on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into the cell.

  • Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases, including cathepsin B. Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Valine-Alanine (Val-Ala) dipeptide sequence within the linker.[][9][]

  • Self-Immolation and Drug Release: Cleavage of the Val-Ala peptide bond initiates a cascade of electronic rearrangements in the p-aminobenzyl carbamate (PAB) self-immolative spacer. This results in the release of the active cytotoxic drug in its unmodified form, along with the elimination of carbon dioxide and an aza-quinone methide by-product.[11]

  • Cytotoxic Effect: The released cytotoxic drug can then exert its pharmacological effect, such as inhibiting tubulin polymerization or causing DNA damage, leading to cell cycle arrest and apoptosis of the cancer cell.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with Val-Ala cleavable linkers. It is important to note that these values are illustrative and can vary depending on the specific antibody, payload, conjugation site, and cell line used.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Half-life in Mouse Serum (hours)Reference
Val-Cit1.011.2[12]
Val-Ala ~0.5 23 [12]

Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with Val-Ala Linkers

ADC ConstructTarget Cell LineTarget AntigenIC50 (pmol/L)Reference
Trastuzumab-Val-Ala-MMAEHER2+ Cell LineHER292[13]
Non-cleavable Linker ADCHER2+ Cell LineHER2609[13]
anti-CD33-D212 (Val-Ala-PAB)AML2 (AML)CD33<100[14]
anti-CD33-D212 (Val-Ala-PAB)HL60 (AML)CD33<100[14]

Table 3: Representative In Vivo Efficacy of an ADC with a Val-Ala Linker in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Survival BenefitReference
Vehicle Control-0-[15]
ADC (e.g., Erbitux-vc-PAB-MMAE)3SignificantIncreased[15]
Cetuximab (Antibody alone)3ModerateModerate[15]
Cisplatin (Free Drug)3ModerateModerate[15]

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the reaction of an amine-containing cytotoxic drug with the this compound linker.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., MMAE, SN-38)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Analytical HPLC system for reaction monitoring

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the this compound linker in anhydrous DMF to a final concentration of 10 mM.

  • In a separate vial, dissolve the amine-containing cytotoxic drug in anhydrous DMF.

  • Add the cytotoxic drug solution to the linker solution in a 1:1.1 molar ratio (drug:linker).

  • Add DIPEA to the reaction mixture (2-3 molar equivalents relative to the drug).

  • Stir the reaction mixture under an inert atmosphere at room temperature.

  • Monitor the reaction progress by analytical HPLC until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting DBCO-PEG4-Val-Ala-PAB-Drug conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of the Drug-Linker to an Azide-Modified Antibody

This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized drug-linker and an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-Val-Ala-PAB-Drug conjugate (from Protocol 1)

  • Anhydrous DMSO

  • Reaction tubes

  • Incubator/shaker

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Prepare a stock solution of the DBCO-PEG4-Val-Ala-PAB-Drug conjugate in anhydrous DMSO (e.g., 10 mM).

  • To the azide-modified antibody solution, add the DBCO-drug-linker stock solution to achieve a 5-10 fold molar excess of the linker. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

  • Gently mix the reaction solution and incubate at 4°C for 12-24 hours with gentle shaking.

  • After incubation, remove the excess, unreacted drug-linker conjugate and purify the resulting ADC using a desalting column or SEC. The mobile phase should be a formulation buffer suitable for the antibody (e.g., PBS).

  • Collect the fractions corresponding to the purified ADC.

  • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol describes the determination of the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified ADC (from Protocol 2)

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject 20-50 µg of the purified ADC onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm. Different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on their hydrophobicity, with higher DAR species having longer retention times.[16][17][18][19][20]

  • Integrate the peak areas for each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 4: In Vitro Cytotoxicity Assay

This protocol details how to assess the potency of the ADC on cancer cell lines using a standard MTT assay.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC (from Protocol 2)

  • Free cytotoxic drug (as a positive control)

  • Unconjugated antibody (as a negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, free drug, and unconjugated antibody in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the serially diluted test articles to the respective wells. Include untreated control wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.[15][21][22][23][24]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • Purified ADC in a sterile, injectable formulation buffer

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • Administer the treatments intravenously (or as appropriate for the model) at a predetermined schedule (e.g., once weekly).

  • Measure the tumor volume with calipers and the body weight of the mice 2-3 times per week.

  • Monitor the mice for any signs of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Drug Conjugate) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug Lysosome->Drug 4. Cleavage & Self-immolation CathepsinB Cathepsin B Apoptosis Apoptosis Drug->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for a cathepsin B-cleavable ADC.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Linker This compound DrugLinker DBCO-Linker-Drug Linker->DrugLinker Drug Amine-Drug Drug->DrugLinker ADC Final ADC DrugLinker->ADC AzideAb Azide-Antibody AzideAb->ADC HIC HIC-HPLC (DAR Determination) ADC->HIC MS Mass Spectrometry (Identity Confirmation) ADC->MS InVitro In Vitro Cytotoxicity (IC50) ADC->InVitro InVivo In Vivo Xenograft (Tumor Growth Inhibition) ADC->InVivo

Caption: Experimental workflow for ADC synthesis and evaluation.

Signaling_Pathways cluster_tubulin Tubulin Inhibitors (e.g., MMAE, MMAF) cluster_topo Topoisomerase I Inhibitors (e.g., SN-38) cluster_dna_alkylating DNA Alkylating Agents (e.g., Duocarmycin) Tubulin Tubulin Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 TopoI Topoisomerase I DNA_Breaks DNA Double-Strand Breaks TopoI->DNA_Breaks Inhibition S_Arrest S Phase Arrest DNA_Breaks->S_Arrest Apoptosis2 Apoptosis S_Arrest->Apoptosis2 DNA DNA Minor Groove Alkylation DNA Alkylation DNA->Alkylation Binding Replication_Block Replication/Transcription Block Alkylation->Replication_Block Apoptosis3 Apoptosis Replication_Block->Apoptosis3

Caption: Signaling pathways of common cytotoxic payloads.

References

Revolutionizing Cancer Therapy: A Guide to Cell-Based Assays for Antibody-Drug Conjugate (ADC) Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The efficacy of an ADC is contingent on a series of cellular events, including target binding, internalization, payload release, and induction of cell death. Rigorous in vitro evaluation of these processes is paramount for the selection and optimization of ADC candidates. This document provides a comprehensive overview and detailed protocols for key cell-based assays essential for determining ADC efficacy.

Key Cell-Based Assays for ADC Efficacy

The in vitro assessment of an ADC's therapeutic potential relies on a suite of assays designed to interrogate each step of its mechanism of action. These assays provide critical data on the ADC's ability to selectively kill target cancer cells while minimizing off-target toxicity. The primary assays include:

  • Cytotoxicity Assays: To measure the dose-dependent cell-killing ability of the ADC.

  • Internalization Assays: To quantify the efficiency and rate at which the ADC is taken up by the target cell.

  • Bystander Effect Assays: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cancer cells.

  • Apoptosis Assays: To elucidate the mechanism of cell death induced by the ADC.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to ADC development, providing a quantitative measure of an ADC's potency in killing cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of ADC required to inhibit the growth of 50% of the target cells.

Quantitative Data Summary: ADC Cytotoxicity
ADCTarget AntigenCell LinePayloadIC50Reference
Trastuzumab-vc-MMAEHER2N87 (High HER2)MMAE13-50 ng/mL[3]
Trastuzumab-vc-MMAEHER2BT474 (High HER2)MMAE13-43 ng/mL[3]
Trastuzumab-vc-MMAEHER2HCC1954 (High HER2)MMAE<173 ng/mL[3]
Trastuzumab-vc-MMAEHER2MDA-MB-361-DYT2 (Moderate HER2)MMAE25-80 ng/mL (High DAR)[3]
Trastuzumab-vc-MMAEHER2MDA-MB-453 (Low-Moderate HER2)MMAE>100,000 ng/mL (Low DAR)[3]
DS-8201aHER2KPL-4 (HER2-positive)DXd109.7 pM[4]
Anti-HER2-DXd (2)HER2KPL-4 (HER2-positive)DXd22.1 pM[4]
T-DM1HER2KPL-4 (HER2-positive)DM118.5 pM[4]
Cetuximab-tubulin inhibitorEGFRA549Tubulin inhibitor-[5]
FAP-Exd/MMAEFAP2D and 3D tumor modelsExatecan/MMAE2-9 nM (with FAP)[6]
FAP-Exd/MMAEFAP2D and 3D tumor modelsExatecan/MMAE>100 nM (without FAP)[6]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the use of a tetrazolium colorimetric assay (MTT) to measure the cytotoxic effect of ADCs.[2][6]

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC of interest

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[6] Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 48-144 hours).[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Internalization Assays

The internalization of an ADC upon binding to its target antigen is a prerequisite for the intracellular release of its cytotoxic payload.[7][8] Quantifying the rate and extent of internalization is crucial for selecting ADC candidates with optimal therapeutic efficacy.

Quantitative Data Summary: ADC Internalization
ADC/AntibodyTargetCell LineMethodQuantification MetricReference
15c112UndisclosedEdoxQuench-based fluorescence% Quenched Fluorescence[9]
TrastuzumabHER2SK-BR-3pH-sensitive dye (pHrodo)Fluorescence Intensity[10]
RituximabCD20RajipH-sensitive dye (pHrodo)Fluorescence Intensity[10]
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay

This protocol utilizes a pH-sensitive dye (e.g., pHrodo™) that fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of ADC internalization.[9][10]

Materials:

  • Target cells

  • ADC labeled with a pH-sensitive dye

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • Live-cell imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Incubation: Add the fluorescently labeled ADC to the cells at the desired concentration.

  • Live-Cell Imaging/Flow Cytometry: Immediately begin acquiring images or flow cytometry data over time (e.g., every 30 minutes for 24-48 hours).

  • Data Analysis: Quantify the fluorescence intensity per cell or per well over time. An increase in fluorescence indicates internalization of the ADC into acidic compartments. The rate of internalization can be determined from the slope of the fluorescence intensity curve.

Bystander Effect Assays

The bystander effect occurs when the cytotoxic payload released from a target cell kills adjacent, antigen-negative cells.[11][12] This is a critical attribute for ADCs targeting tumors with heterogeneous antigen expression.

Quantitative Data Summary: ADC Bystander Effect
ADCTarget (Ag+) CellBystander (Ag-) CellAssay TypeOutcomeReference
DS-8201aSKBR3 (HER2+)MCF7 (HER2-)Co-cultureDeath of MCF7 cells[11]
T-DM1SKBR3 (HER2+)MCF7 (HER2-)Co-cultureNo effect on MCF7 viability[11]
DS-8201aSKBR3 (HER2+)MCF7 (HER2-)Conditioned MediumReduced MCF7 viability[11]
T-DM1SKBR3 (HER2+)MCF7 (HER2-)Conditioned MediumNo impact on MCF7 viability[11]
T-vc-MMAEN87 (HER2+)GFP-MCF7 (HER2-)Co-cultureIncreased killing of GFP-MCF7 with higher N87 ratio[12]
Experimental Protocol: Co-Culture Bystander Assay

This protocol assesses the bystander effect by co-culturing antigen-positive and antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line (e.g., labeled with GFP for easy identification)

  • Complete cell culture medium

  • ADC of interest

  • 96-well plates

  • Imaging system or flow cytometer

Procedure:

  • Cell Seeding: Co-seed Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: After 24 hours, treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate the plate for 48-144 hours.

  • Data Acquisition: Monitor the viability of the Ag- cell population using imaging (based on GFP fluorescence) or flow cytometry.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Apoptosis Assays

Understanding the mechanism by which an ADC induces cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for many cytotoxic payloads.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • ADC of interest

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the ADC at various concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the ADC.

Signaling Pathways and Experimental Workflows

The efficacy of an ADC is underpinned by a complex interplay of cellular signaling pathways. The following diagrams illustrate the general mechanism of action of an ADC leading to apoptosis and the workflow for a typical cytotoxicity assay.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation & Cytosol Cytosol Payload_Release->Cytosol 5. Payload Transport Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target 6. Target Engagement Apoptosis Apoptosis Target->Apoptosis 7. Induction of Cell Death

Caption: ADC Mechanism of Action leading to Apoptosis.

Cytotoxicity_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Add serial dilutions of ADC A->B C 3. Incubate for 48-144 hours B->C D 4. Add MTT reagent C->D E 5. Incubate and add solubilization solution D->E F 6. Measure absorbance at 570 nm E->F G 7. Plot dose-response curve and calculate IC50 F->G

Caption: Workflow for an MTT-based Cytotoxicity Assay.

Conclusion

The cell-based assays outlined in this document are indispensable tools for the preclinical evaluation of ADC efficacy. A systematic and multi-faceted approach, incorporating cytotoxicity, internalization, bystander effect, and apoptosis assays, provides a comprehensive understanding of an ADC's biological activity. The data generated from these assays are critical for identifying promising ADC candidates, optimizing their design, and guiding their progression into further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-PEG4-Val-Ala-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the DBCO-PEG4-Val-Ala-PAB-PNP linker for antibody-drug conjugate (ADC) development. Here you will find frequently asked questions and troubleshooting guides to enhance your conjugation efficiency and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: Each component of this linker plays a crucial role in the successful development of an ADC:

  • DBCO (Dibenzocyclooctyne): This is a key functional group for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It reacts with an azide group on the antibody to form a stable covalent bond under mild conditions.[1]

  • PEG4 (Polyethylene Glycol, 4 units): The PEG spacer enhances the hydrophilicity of the linker and the resulting ADC. This can help to reduce aggregation, which is a common issue with hydrophobic drug payloads.[2]

  • Val-Ala (Valine-Alanine): This dipeptide sequence is a cleavable linker designed to be recognized and cleaved by proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[3][][5] This ensures that the cytotoxic payload is released specifically within the target cancer cells. The Val-Ala linker is known for its higher hydrophilicity compared to other dipeptide linkers like Val-Cit.[5]

  • PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Val-Ala linker is cleaved by Cathepsin B, the PAB moiety undergoes a 1,4-elimination reaction, leading to the release of the active drug payload.[6][7]

  • PNP (p-nitrophenyl): The p-nitrophenyl group in this context functions as a good leaving group, facilitating the attachment of the cytotoxic drug to the PAB spacer. This is typically achieved by reacting the PNP-activated linker with an amine or hydroxyl group on the drug molecule.

Q2: What is the overall workflow for creating an ADC with this linker?

A2: The general workflow involves a two-step process:

  • Antibody Modification: An azide group is introduced onto the antibody. This can be achieved through various methods, such as modifying lysine residues or engineering specific conjugation sites.

  • Drug-Linker Conjugation: The this compound linker is first reacted with the cytotoxic payload. The PNP group is displaced by a nucleophilic group on the drug (e.g., an amine) to form a stable carbamate bond.

  • Click Chemistry: The azide-modified antibody is then reacted with the DBCO-containing drug-linker conjugate via SPAAC to form the final ADC.

Q3: What are the key advantages of using a DBCO-based linker for ADC development?

A3: DBCO linkers offer several advantages for bioconjugation:

  • Bioorthogonality: The DBCO-azide reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[8]

  • Copper-Free Reaction: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.

  • Mild Reaction Conditions: The conjugation can be performed under physiological conditions (e.g., neutral pH, room temperature), which helps to preserve the integrity and function of the antibody.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation process with the this compound linker.

Issue 1: Low Conjugation Efficiency

Potential Cause Recommended Solution
Suboptimal Molar Ratio Empirically determine the optimal molar excess of the DBCO-drug-linker to the azide-modified antibody. A common starting point is a 3 to 10-fold molar excess of the DBCO-linker.[9]
Low Reactant Concentration Increase the concentration of the antibody and/or the DBCO-drug-linker. Reactions are more efficient at higher concentrations.[9]
Inadequate Incubation Time Extend the incubation time. While some reactions can be complete in a few hours, incubating for 12-24 hours at room temperature or 4°C can improve yield.[10]
Suboptimal Temperature Most DBCO-azide reactions proceed well at room temperature (20-25°C). However, for some systems, incubating at 37°C may increase the reaction rate.[8]
Incorrect Buffer Composition Ensure the reaction buffer has a pH between 7.0 and 7.4 and is free of interfering substances. Avoid buffers containing azides, as they will compete with the azide-modified antibody for the DBCO group.[9]
Hydrolysis of DBCO-NHS Ester If using a DBCO-NHS ester to modify the payload, ensure it is fresh and handled in an anhydrous environment to prevent hydrolysis.[9]

Issue 2: Antibody or ADC Aggregation

Potential Cause Recommended Solution
High Drug-to-Antibody Ratio (DAR) A high DAR, especially with hydrophobic payloads, can lead to aggregation. Aim for a lower DAR by adjusting the molar ratio of the linker to the antibody during the conjugation reaction.
Hydrophobicity of the Payload The PEG4 spacer in the linker is designed to mitigate this, but for highly hydrophobic drugs, consider using a linker with a longer PEG chain.
Buffer Conditions Optimize the buffer formulation by including excipients such as polysorbate 20 or sucrose to improve ADC stability.
Freeze-Thaw Cycles Minimize the number of freeze-thaw cycles for the antibody and the final ADC product.

Issue 3: Premature Drug Release

Potential Cause Recommended Solution
Instability of the Linker in Plasma The Val-Ala dipeptide is designed to be stable in plasma and cleaved by intracellular proteases. However, if premature release is observed, it may be due to non-specific enzymatic cleavage. Consider alternative cleavable linkers or a non-cleavable linker if the target biology allows.[5]
Instability of the Drug-Linker Bond Ensure that the bond formed between the drug and the PAB spacer is stable under physiological conditions. The carbamate linkage is generally stable.

Experimental Protocols

Protocol 1: Two-Step ADC Conjugation

This protocol provides a general framework. Optimization of specific parameters will be required for each unique antibody and payload combination.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic payload with a reactive amine or hydroxyl group

  • Anhydrous DMSO or DMF

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Step 1: Preparation of the DBCO-Drug-Linker Conjugate

  • Dissolve the this compound linker and the cytotoxic payload in anhydrous DMSO or DMF.

  • Add a suitable base (e.g., diisopropylethylamine) to catalyze the reaction between the PNP ester and the amine/hydroxyl group of the payload.

  • Incubate the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by HPLC or LC-MS).

  • Purify the DBCO-drug-linker conjugate using reverse-phase HPLC.

Step 2: Conjugation to the Azide-Modified Antibody

  • Dissolve the purified DBCO-drug-linker conjugate in a minimal amount of DMSO.

  • Add the desired molar excess of the DBCO-drug-linker to the azide-modified antibody in the reaction buffer.

  • Incubate the reaction at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight.[11]

  • Monitor the progress of the conjugation by LC-MS to determine the DAR.

  • Once the desired DAR is achieved, remove any unreacted DBCO-drug-linker and other impurities by purifying the ADC using size-exclusion chromatography.

Table 1: Recommended Reaction Parameters for DBCO-Azide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 3:1 to 10:1To be empirically optimized for the desired DAR.
pH 7.0 - 7.4Physiological pH is generally optimal.[12]
Temperature 4°C to 37°CRoom temperature is a good starting point. 4°C for longer incubations to maintain protein stability.[12]
Incubation Time 4 - 24 hoursDependent on reactant concentrations and temperature.[10]

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_final_adc Final ADC Synthesis Antibody Antibody Azide_Modification Azide Modification Antibody->Azide_Modification Azide_Antibody Azide-Modified Antibody Azide_Modification->Azide_Antibody Click_Chemistry SPAAC (Click Chemistry) Azide_Antibody->Click_Chemistry DBCO_Linker This compound Linker_Payload_Conj Linker-Payload Conjugation DBCO_Linker->Linker_Payload_Conj Payload Cytotoxic Payload Payload->Linker_Payload_Conj DBCO_Payload DBCO-Drug-Linker Linker_Payload_Conj->DBCO_Payload DBCO_Payload->Click_Chemistry Purification Purification (SEC) Click_Chemistry->Purification Final_ADC Final ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis.

adc_moa ADC_Circulation 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Self_Immolation 6. PAB Self-Immolation Cleavage->Self_Immolation Drug_Release 7. Payload Release Self_Immolation->Drug_Release Cell_Death 8. Cell Death Drug_Release->Cell_Death

Caption: ADC mechanism of action.

troubleshooting_logic Low_Efficiency Low Conjugation Efficiency Check_Molar_Ratio Increase Molar Ratio of DBCO-Linker? Low_Efficiency->Check_Molar_Ratio Check_Concentration Increase Reactant Concentrations? Check_Molar_Ratio->Check_Concentration Check_Incubation Extend Incubation Time/Temp? Check_Concentration->Check_Incubation Check_Buffer Verify Buffer pH and Absence of Azides? Check_Incubation->Check_Buffer Re-evaluate Re-evaluate Results Check_Buffer->Re-evaluate

References

Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of antibody-drug conjugate (ADC) aggregation induced by hydrophobic linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, especially when using hydrophobic linkers?

A1: ADC aggregation is a significant challenge that can impact the stability, efficacy, and safety of the therapeutic.[1] The primary drivers of aggregation, particularly with hydrophobic linkers, include:

  • Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody increases the overall hydrophobicity of the ADC molecule. This creates "hydrophobic patches" on the antibody surface, which can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[2][3]

  • Conformational Instability: The attachment of linkers and payloads can induce conformational changes in the antibody structure, potentially exposing previously buried hydrophobic regions.[4] This disruption of the native protein structure can lead to the formation of partially unfolded states that are prone to aggregation.[5]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased aggregation.[4] As more hydrophobic molecules are attached to the antibody, the propensity for hydrophobic interactions and aggregation increases.[6]

  • Unfavorable Formulation Conditions: Factors such as pH, ionic strength, and the presence of certain solvents used during the conjugation process can destabilize the ADC and promote aggregation.[2][7] For instance, a pH near the isoelectric point of the antibody can reduce its solubility and increase the likelihood of aggregation.[7]

  • Environmental Stress: Exposure to thermal stress, shaking during transportation, and even light can degrade the ADC and trigger aggregation.[4]

Q2: What are the consequences of ADC aggregation?

A2: ADC aggregation can have several detrimental effects:

  • Reduced Efficacy: Aggregated ADCs may have altered binding affinity to their target antigen, leading to decreased therapeutic efficacy.[8]

  • Increased Immunogenicity: Aggregates, especially high molecular weight species, can be immunogenic and elicit an adverse immune response in patients.[2][9]

  • Altered Pharmacokinetics: Aggregation can lead to faster clearance of the ADC from circulation, reducing its half-life and overall exposure.[7]

  • Off-Target Toxicity: Aggregated ADCs can be taken up non-specifically by cells, such as those in the liver and kidneys, leading to off-target toxicity.

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification, as well as reduced shelf-life of the final drug product.[8][10]

Q3: How can I detect and quantify ADC aggregation in my experiments?

A3: Several analytical techniques can be used to detect and quantify ADC aggregation. The choice of method often depends on the size range of the aggregates and the specific information required.

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.Quantifies the percentage of monomers, dimers, and higher-order aggregates.[11]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.Provides information on the average particle size and size distribution of aggregates.[4]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a centrifugal field.Offers high sensitivity for detecting and quantifying different aggregate species.[4]
Flow Imaging Images and analyzes individual particles in a fluid stream.Quantifies sub-visible particles and provides information on their size and morphology.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.Identifies and characterizes the composition of different aggregate species.[4]

Troubleshooting Guide: ADC Aggregation

This guide provides a structured approach to troubleshooting common issues related to ADC aggregation.

Problem: High levels of aggregation observed immediately after conjugation.

Potential Cause Troubleshooting Step
Hydrophobic nature of the linker-payload * Consider using a more hydrophilic linker. Incorporating polyethylene glycol (PEG) spacers or charged groups like sulfonates can significantly reduce aggregation propensity.[4][]
High Drug-to-Antibody Ratio (DAR) * Optimize the conjugation reaction to achieve a lower, more controlled DAR. A lower DAR generally leads to reduced aggregation.[4]
Unfavorable conjugation buffer conditions (pH, salt concentration) * Screen different buffer conditions. Avoid pH values close to the antibody's isoelectric point.[7] Ensure adequate salt concentration to maintain colloidal stability.[2]
Presence of organic solvents * Minimize the concentration of organic solvents used to dissolve the linker-payload. Some solvents can denature the antibody and promote aggregation.[2]
Antibody is inherently prone to aggregation * Consider protein engineering strategies to introduce "aggregation gatekeeper" residues that can reduce the intrinsic aggregation propensity of the antibody.[4]

Problem: Increased aggregation during purification or formulation.

Potential Cause Troubleshooting Step
Shear stress during purification steps (e.g., chromatography, ultrafiltration) * Optimize purification parameters to minimize high shear forces.
Inappropriate formulation buffer * Conduct a formulation screen to identify a buffer system that maximizes ADC stability. Key parameters to evaluate include pH, buffer species, and ionic strength.[]
Lack of stabilizing excipients * Incorporate stabilizing excipients into the formulation. Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective in preventing surface-induced aggregation.[4][] Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, histidine) can also act as stabilizers.

Problem: Aggregation increases over time during storage.

Potential Cause Troubleshooting Step
Sub-optimal storage temperature * Determine the optimal storage temperature for your ADC through stability studies. Avoid repeated freeze-thaw cycles.[4]
Exposure to light or agitation * Store ADCs in light-protected containers. Minimize agitation during handling and shipping.[4]
Inadequate formulation for long-term stability * Re-evaluate the formulation for long-term stabilizing properties. Lyophilization (freeze-drying) can be an effective strategy to improve the long-term stability of aggregation-prone ADCs.[10][13]

Experimental Protocols

Protocol 1: Formulation Screening to Minimize Aggregation

Objective: To identify an optimal buffer formulation that minimizes ADC aggregation.

Methodology:

  • Prepare a stock solution of your purified ADC in a baseline buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Design a matrix of different formulation buffers to screen. Vary the following parameters:

    • pH: Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Buffer Species: Evaluate different buffer systems (e.g., citrate, histidine, phosphate, tris).

    • Excipients: Include various stabilizers at different concentrations:

      • Surfactants: Polysorbate 20 or 80 (e.g., 0.01%, 0.05%).[14]

      • Sugars: Sucrose or trehalose (e.g., 5%, 10%).[14]

      • Amino Acids: Arginine or histidine (e.g., 50 mM, 100 mM).[14]

  • Dialyze or buffer-exchange the ADC stock solution into each of the test formulations.

  • Divide each formulated ADC sample into multiple aliquots for stability testing.

  • Perform an initial analysis (Time 0) of aggregation for each sample using a suitable method like Size Exclusion Chromatography (SEC).

  • Incubate the aliquots under accelerated stress conditions (e.g., elevated temperature, such as 40°C) and at the intended storage temperature (e.g., 4°C).[15]

  • Analyze the samples at various time points (e.g., 1 week, 2 weeks, 4 weeks) using SEC to monitor the formation of aggregates.

  • Compare the rate of aggregation across the different formulations to identify the most stabilizing conditions.

Protocol 2: Comparative Analysis of Hydrophilic vs. Hydrophobic Linkers

Objective: To quantify the impact of linker hydrophobicity on ADC aggregation.

Methodology:

  • Synthesize or procure two ADCs with the same antibody and payload but different linkers: one with a known hydrophobic linker and one with a hydrophilic linker (e.g., a PEGylated linker).[4]

  • Ensure both ADCs have a similar Drug-to-Antibody Ratio (DAR) to allow for a direct comparison.

  • Formulate both ADCs in the same buffer system.

  • Subject both ADC formulations to thermal stress (e.g., incubation at 37°C or 40°C) for a defined period (e.g., 24, 48, 72 hours).[6]

  • At each time point, analyze the extent of aggregation for both ADCs using Size Exclusion Chromatography (SEC).

  • Plot the percentage of high molecular weight species (aggregates) as a function of time for both ADCs.

  • Compare the aggregation kinetics to determine the relative stabilizing effect of the hydrophilic linker.

Visualizations

ADC_Aggregation_Pathway cluster_causes Primary Causes cluster_mechanism Mechanism cluster_outcome Outcome HydrophobicLinker Hydrophobic Linker/ Payload Conjugation Hydrophobicity Increased Surface Hydrophobicity HydrophobicLinker->Hydrophobicity HighDAR High DAR HighDAR->Hydrophobicity Stress Environmental Stress (Heat, Agitation) Unfolding Conformational Instability/Unfolding Stress->Unfolding Formulation Suboptimal Formulation (pH, Ionic Strength) Formulation->Unfolding Aggregation ADC Aggregation Hydrophobicity->Aggregation Hydrophobic Interactions Unfolding->Aggregation Exposure of Hydrophobic Cores

Caption: Causes and mechanism of ADC aggregation.

Troubleshooting_Workflow Start ADC Aggregation Observed CheckPoint When is aggregation occurring? Start->CheckPoint PostConj Immediately Post- Conjugation CheckPoint->PostConj Post-Conjugation DuringPur During Purification/ Formulation CheckPoint->DuringPur Purification Storage During Storage CheckPoint->Storage Storage Sol_Conj Modify Conjugation: - Use hydrophilic linker - Optimize DAR - Screen buffers PostConj->Sol_Conj Sol_Pur Modify Downstream: - Minimize shear stress - Add excipients - Optimize formulation DuringPur->Sol_Pur Sol_Storage Modify Storage: - Optimize temperature - Protect from light/agitation - Consider lyophilization Storage->Sol_Storage End Aggregation Minimized Sol_Conj->End Sol_Pur->End Sol_Storage->End

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Optimizing Payload Release from Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of payload release from Val-Ala linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of payload release from a Val-Ala linker?

The Val-Ala dipeptide linker is a protease-cleavable linker commonly used in Antibody-Drug Conjugates (ADCs). The release of the cytotoxic payload is primarily mediated by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.[][2] After the ADC internalizes into the target cell and traffics to the lysosome, the acidic environment and the presence of Cathepsin B lead to the enzymatic cleavage of the peptide bond between the valine and alanine residues. This cleavage initiates the release of the payload, often through a self-immolative spacer, ensuring the active drug is liberated within the target cell.[3]

Q2: How does the Val-Ala linker compare to the Val-Cit linker?

Val-Ala and Val-Cit are both widely used Cathepsin B-cleavable linkers, but they exhibit some key differences:

  • Cleavage Rate: In isolated Cathepsin B assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker.[3][4]

  • Hydrophobicity: Val-Ala linkers are less hydrophobic than Val-Cit linkers.[2][3] This property can be advantageous, as it may reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[2][5]

  • Plasma Stability: Both linkers are generally stable in human plasma.[4][6] However, in mouse plasma, both can be susceptible to premature cleavage by carboxylesterases.[5][6][7]

Q3: What are the optimal pH conditions for Val-Ala linker cleavage?

Cathepsin B, the primary enzyme responsible for Val-Ala linker cleavage, is most active in the acidic environment of the lysosome, typically at a pH range of 4.5 to 5.5. Assays to evaluate linker cleavage are therefore best performed in acidic buffer conditions to mimic the lysosomal environment.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of payload release from Val-Ala linkers.

Issue 1: Incomplete or Slow Payload Release

  • Possible Cause 1: Suboptimal Enzyme Activity.

    • Troubleshooting Steps:

      • Verify Enzyme Concentration: Ensure that the concentration of Cathepsin B is sufficient for the amount of ADC being tested. Titrate the enzyme concentration to find the optimal level for your specific ADC.

      • Confirm Enzyme Activity: Test the activity of your Cathepsin B stock using a known substrate to ensure it is active.

      • Check Buffer pH: The pH of the reaction buffer should be within the optimal range for Cathepsin B activity (pH 4.5-5.5). Prepare fresh acidic buffers for each experiment.

  • Possible Cause 2: ADC Aggregation.

    • Troubleshooting Steps:

      • Assess ADC Homogeneity: Analyze the ADC preparation for the presence of aggregates using techniques like size-exclusion chromatography (SEC).

      • Optimize Formulation: If aggregation is observed, consider reformulating the ADC in a different buffer or including additives to improve solubility. The lower hydrophobicity of the Val-Ala linker is intended to mitigate this issue.[2][5]

Issue 2: Premature Payload Release in Plasma Stability Assays

  • Possible Cause 1: Linker Instability in Mouse Plasma.

    • Troubleshooting Steps:

      • Acknowledge Species Differences: Be aware that Val-Ala linkers can be labile in mouse plasma due to the activity of carboxylesterase Ces1c, an enzyme not as prevalent in human plasma.[5] This can lead to premature payload release in preclinical mouse models.[6][7]

      • Consider Alternative Models: For preclinical studies where linker stability is a concern, using transgenic mice lacking Ces1c or employing a different animal model may be necessary.

  • Possible Cause 2: Off-Target Protease Activity.

    • Troubleshooting Steps:

      • Inhibitor Studies: Include broad-spectrum protease inhibitors in a control arm of your plasma stability assay to determine if off-target protease activity is contributing to premature cleavage.

Data Presentation

Table 1: Comparison of Val-Ala and Val-Cit Linker Properties

PropertyVal-Ala LinkerVal-Cit LinkerReference(s)
Relative Cleavage Rate (Cathepsin B) Slower (approx. 50% of Val-Cit)Faster[3][4]
Hydrophobicity LowerHigher[2][3][5]
Aggregation Potential at High DAR LowerHigher[2][5]
Stability in Human Plasma HighHigh[4][6]
Stability in Mouse Plasma Susceptible to carboxylesterase cleavageSusceptible to carboxylesterase cleavage[5][6][7]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay

This protocol outlines a general procedure for assessing the Cathepsin B-mediated cleavage of a Val-Ala linker in an ADC.

  • Materials:

    • ADC with Val-Ala linker

    • Recombinant human Cathepsin B

    • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.0

    • Stop Solution: e.g., 1% trifluoroacetic acid (TFA)

    • HPLC system with a suitable column for separating the ADC, payload, and fragments.

  • Procedure:

    • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

    • In a microcentrifuge tube, combine the ADC with the Assay Buffer.

    • Initiate the reaction by adding Cathepsin B to the desired final concentration. A typical starting concentration is 1 µM.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and add it to the Stop Solution to quench the reaction.

    • Analyze the samples by HPLC to quantify the amount of released payload and remaining intact ADC.

    • Calculate the percentage of payload release at each time point.

Visualizations

Cleavage_Mechanism cluster_lysosome Lysosome (pH 4.5-5.5) ADC Antibody-Drug Conjugate (Val-Ala Linker) Cleaved_ADC Cleaved Linker ADC->Cleaved_ADC Cleavage of Val-Ala bond CathepsinB Cathepsin B CathepsinB->ADC Payload Released Payload Cleaved_ADC->Payload Self-immolation

Caption: Mechanism of Val-Ala linker cleavage by Cathepsin B in the lysosome.

Troubleshooting_Workflow Start Incomplete Payload Release Check_Enzyme Verify Cathepsin B Activity & Concentration Start->Check_Enzyme Check_pH Confirm Assay Buffer pH (4.5-5.5) Start->Check_pH Check_Aggregation Assess ADC Aggregation (e.g., SEC) Start->Check_Aggregation Titrate_Enzyme Titrate Enzyme Concentration Check_Enzyme->Titrate_Enzyme Prepare_Fresh_Buffer Use Freshly Prepared Acidic Buffer Check_pH->Prepare_Fresh_Buffer Optimize_Formulation Optimize ADC Formulation Check_Aggregation->Optimize_Formulation Resolved Issue Resolved Titrate_Enzyme->Resolved Prepare_Fresh_Buffer->Resolved Optimize_Formulation->Resolved

Caption: Troubleshooting workflow for incomplete payload release.

Experimental_Workflow Start Prepare ADC and Reagents Reaction_Setup Combine ADC and Assay Buffer Start->Reaction_Setup Incubation Add Cathepsin B and Incubate at 37°C Reaction_Setup->Incubation Time_Points Withdraw Aliquots at Specific Time Points Incubation->Time_Points Quench Quench Reaction with Stop Solution Time_Points->Quench Analysis Analyze by HPLC Quench->Analysis Data_Processing Quantify Payload Release Analysis->Data_Processing End Results Data_Processing->End

Caption: Experimental workflow for an in vitro enzymatic cleavage assay.

References

Copper-Free Click Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for copper-free click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Inverse-Electron-Demand Diels-Alder (iEDDA) reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during copper-free click chemistry experiments.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Question: Why is my SPAAC reaction showing low or no product formation?

Answer: Several factors can contribute to poor yields in SPAAC reactions. Here's a systematic approach to troubleshooting this issue:

  • Suboptimal Reaction Conditions:

    • pH: The optimal pH for most SPAAC reactions is between 7 and 9.[1] Deviations outside this range can significantly slow down the reaction rate. Consider re-evaluating and adjusting the pH of your reaction buffer.

    • Buffer Choice: The type of buffer can influence reaction kinetics. While PBS is commonly used, studies have shown that HEPES buffer can lead to higher reaction rates.[2][3] If you are experiencing slow reactions in PBS, consider switching to HEPES.

    • Temperature: While SPAAC reactions proceed at ambient temperature, gentle heating (e.g., to 37°C) can sometimes improve the rate, especially for less reactive cyclooctynes.[2][3]

    • Solvent: While aqueous buffers are standard for bioconjugation, the presence of organic co-solvents can sometimes be necessary to improve the solubility of hydrophobic reactants. However, be aware that high concentrations of organic solvents may negatively impact the stability and function of biomolecules.

  • Reagent Quality and Stability:

    • Cyclooctyne Instability: Some highly reactive cyclooctynes can be unstable over long periods, especially if not stored correctly. Ensure your cyclooctyne reagent is fresh and has been stored under the recommended conditions (typically cold and protected from light and moisture).

    • Azide Reduction: If your reaction mixture contains reducing agents like Dithiothreitol (DTT), your azide functional group may be reduced to an amine, rendering it unreactive in the SPAAC reaction. If a reducing agent is necessary, consider using Tris(2-carboxyethyl)phosphine (TCEP), although some cyclooctynes like DBCO have shown instability with TCEP over extended periods.[4]

  • Reactant Molar Ratio: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.5 to 5-fold) of one reactant (typically the smaller, less precious molecule) can help drive the reaction to completion, especially if one of the components is present at a low concentration.

Question: I am observing significant off-target labeling or side reactions in my SPAAC experiment. What could be the cause?

Answer: Off-target reactions in SPAAC are often attributed to the reactivity of the strained alkyne with nucleophiles other than the intended azide.

  • Reaction with Thiols: Strained cyclooctynes can react with free thiols, such as those found in cysteine residues of proteins, via a thiol-yne reaction.[1] If your biomolecule of interest contains exposed cysteine residues, consider using a thiol-blocking agent prior to the SPAAC reaction.

  • Hydrolysis of Activated Esters: If you are using an NHS-ester functionalized cyclooctyne to label a primary amine on your biomolecule, be mindful of the pH. At pH values above 9, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of your primary labeling step.[1]

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

Question: My SPANC reaction is proceeding much slower than expected. How can I increase the reaction rate?

Answer: While SPANC reactions are generally faster than SPAAC, several factors can lead to slow kinetics.

  • Nitrones Stability: Acyclic nitrones can be prone to hydrolysis, especially under acidic or basic conditions.[] Ensure that your nitrone reagent is stable under your reaction conditions. Cyclic nitrones generally exhibit greater stability.[]

  • Steric Hindrance: The structure of both the alkyne and the nitrone can significantly impact the reaction rate. Bulky substituents near the reacting centers can cause steric hindrance and slow down the cycloaddition. If possible, consider using less sterically hindered reactants.

  • Reactant Concentration: As with any bimolecular reaction, higher concentrations of the reactants will lead to a faster reaction rate. If your experimental setup allows, increasing the concentration of one or both reactants can be beneficial.

Question: The product of my SPANC reaction seems to be unstable. What could be the reason?

Answer: The isoxazoline product of the SPANC reaction can sometimes be less stable than the triazole product of SPAAC and may undergo rearrangements under certain biological conditions.[6] If product instability is suspected, it is crucial to analyze the reaction mixture at different time points to monitor for the appearance of degradation or rearrangement products. Optimizing the pH of the storage buffer for the final conjugate may help to improve its stability.

Inverse-Electron-Demand Diels-Alder (iEDDA)

Question: My iEDDA reaction is giving a low yield. What are the common causes?

Answer: Low yields in iEDDA reactions often stem from the instability of the tetrazine or dienophile, or from suboptimal reaction conditions.

  • Tetrazine Instability: Tetrazines, especially those with electron-withdrawing substituents that enhance their reactivity, can be prone to degradation in aqueous media through nucleophilic attack.[7][8] It is advisable to prepare fresh solutions of tetrazine reagents and to perform the reaction promptly. The stability of tetrazines is also pH-dependent, with some degrading more rapidly in basic solutions.[8]

  • Dienophile Instability: trans-Cyclooctene (TCO), a commonly used dienophile, can isomerize to the less reactive cis-cyclooctene.[9][10] This isomerization can be promoted by light and certain radicals.[11] To minimize this, store TCO-containing reagents in the dark and at low temperatures.

  • Solvent Effects: Protic solvents, particularly water, have been shown to accelerate iEDDA reactions.[2][12] If you are using organic co-solvents to solubilize your reactants, this may be slowing down the reaction.

  • Steric Effects: Similar to other cycloaddition reactions, bulky substituents on either the tetrazine or the dienophile can sterically hinder the reaction and reduce the rate.[2]

Question: I am observing non-specific labeling in my iEDDA experiment. What is the likely cause?

Answer: While iEDDA is known for its high bioorthogonality, some side reactions can occur.

  • Reaction with Nucleophiles: Highly reactive tetrazines can sometimes react with biological nucleophiles, such as thiols.[2] If non-specific labeling is a concern, consider using a less reactive, more stable tetrazine derivative.

  • Dienophile Reactivity: While strained dienophiles are designed to be bioorthogonal, some may exhibit low-level reactivity with endogenous biomolecules. It is always good practice to run control experiments without the tetrazine partner to assess any background reactivity of the dienophile.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of copper-free click chemistry over copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

A1: The primary advantage of copper-free click chemistry is its biocompatibility. The copper(I) catalyst used in CuAAC is cytotoxic, which limits its application in living systems.[13] Copper-free reactions, such as SPAAC, SPANC, and iEDDA, do not require a metal catalyst and can be performed in living cells and even whole organisms with minimal toxicity.[13][14]

Q2: How do the reaction rates of SPAAC, SPANC, and iEDDA compare?

A2: Generally, iEDDA reactions are the fastest, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC and SPANC.[11] SPANC reactions are typically faster than SPAAC reactions.[] The exact reaction rates depend on the specific structures of the reactants used.

Q3: Can I perform multiple copper-free click reactions simultaneously in the same sample?

A3: Yes, it is possible to perform orthogonal copper-free click reactions for multiplexed labeling. For example, a SPAAC reaction and an iEDDA reaction can be carried out simultaneously without cross-reactivity, provided that the chosen cyclooctyne for the SPAAC reaction does not react with the tetrazine used for the iEDDA reaction.[2]

Q4: What is the main drawback of SPAAC reactions?

A4: A key limitation of SPAAC is the lack of regioselectivity, which results in the formation of a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][15] For applications where a single, well-defined product is crucial, this can be a significant disadvantage.

Q5: Are there any stability issues with the reagents used in iEDDA reactions?

A5: Yes, both tetrazines and some strained dienophiles can have stability issues. Highly reactive tetrazines can be susceptible to degradation in aqueous buffers.[7][8] trans-Cyclooctene (TCO), a popular dienophile, can isomerize to its less reactive cis-isomer.[9][10] Careful storage and handling of these reagents are essential for successful experiments.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants for Copper-Free Click Chemistry Reactions
Reaction TypeReactantsRate Constant (k₂) (M⁻¹s⁻¹)Solvent/Buffer
SPAAC DBCO-amine + 3-azido-L-alanine0.32 - 0.85PBS (pH 7)
DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22HEPES (pH 7)
Oxa-DBCO + Azide45Not specified
SPANC Cyclooctynol + N-phenylnitroneup to 60Acetonitrile/water
Azacyclooctyne + a nitrone derivative39Acetonitrile/water
iEDDA trans-Cyclooctene + 3,6-di-(2-pyridyl)-s-tetrazine>10³Not specified
Norbornene + a tetrazine derivative1.9Not specified

Note: Rate constants are highly dependent on the specific structures of the reactants and the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for SPAAC-mediated Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

    • Prepare a stock solution of the cyclooctyne-functionalized dye (e.g., DBCO-dye) in a compatible solvent such as DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-modified protein.

    • Add the cyclooctyne-dye stock solution to the protein solution. A final molar excess of 5-10 fold of the dye over the protein is recommended to ensure complete labeling. The final concentration of DMSO should be kept low (typically <5%) to avoid protein denaturation.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time will depend on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Purification:

    • Remove the excess, unreacted dye from the labeled protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Confirm the successful labeling of the protein using techniques such as SDS-PAGE with fluorescence imaging, or by measuring the absorbance of the protein and the dye to determine the degree of labeling.

Protocol 2: General Procedure for iEDDA-mediated Cell Surface Labeling

This protocol outlines a general method for labeling a trans-cyclooctene (TCO)-modified cell surface glycoprotein with a tetrazine-functionalized fluorescent dye.

  • Cell Preparation:

    • Culture cells that have been metabolically labeled with a TCO-containing sugar analog.

    • Wash the cells twice with a cold, serum-free cell culture medium or PBS to remove any un-incorporated sugar analog.

  • Labeling Reaction:

    • Prepare a solution of the tetrazine-functionalized fluorescent dye in a biocompatible buffer (e.g., PBS or cell culture medium) at the desired final concentration (typically in the low micromolar range).

    • Add the tetrazine-dye solution to the washed cells.

    • Incubate the cells at 37°C for 15-60 minutes. The short incubation time is possible due to the fast kinetics of the iEDDA reaction.

  • Washing:

    • After incubation, gently wash the cells three times with cold buffer to remove any unreacted tetrazine-dye.

  • Analysis:

    • The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry to visualize and quantify the cell surface labeling.

Visualizations

experimental_workflow_spaac cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Azide-modified Protein Azide-modified Protein Reaction Mixture Reaction Mixture Azide-modified Protein->Reaction Mixture Cyclooctyne-Dye Cyclooctyne-Dye Cyclooctyne-Dye->Reaction Mixture Purification Step Size-Exclusion Chromatography Reaction Mixture->Purification Step Analysis Step SDS-PAGE / Spectroscopy Purification Step->Analysis Step

Caption: Workflow for SPAAC-mediated protein labeling.

logical_relationship_troubleshooting Low Reaction Yield Low Reaction Yield Suboptimal Conditions Suboptimal Conditions Low Reaction Yield->Suboptimal Conditions Reagent Instability Reagent Instability Low Reaction Yield->Reagent Instability Side Reactions Side Reactions Low Reaction Yield->Side Reactions Incorrect pH Incorrect pH Suboptimal Conditions->Incorrect pH Wrong Buffer Wrong Buffer Suboptimal Conditions->Wrong Buffer Low Temperature Low Temperature Suboptimal Conditions->Low Temperature Cyclooctyne Degradation Cyclooctyne Degradation Reagent Instability->Cyclooctyne Degradation Azide Reduction Azide Reduction Reagent Instability->Azide Reduction Tetrazine Degradation Tetrazine Degradation Reagent Instability->Tetrazine Degradation Thiol-yne Reaction Thiol-yne Reaction Side Reactions->Thiol-yne Reaction NHS-ester Hydrolysis NHS-ester Hydrolysis Side Reactions->NHS-ester Hydrolysis

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Stability of DBCO-PEG4-Val-Ala-PAB-PNP in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the DBCO-PEG4-Val-Ala-PAB-PNP linker in plasma.

Troubleshooting Guide

Unexpected instability of your antibody-drug conjugate (ADC) in plasma can compromise its efficacy and safety. The following table outlines potential causes of instability related to the this compound linker and suggests corrective actions.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Premature Payload Release (Loss of DAR) 1. Hydrolysis of the p-Nitrophenyl (PNP) Carbonate: Plasma esterases, such as human serum albumin, can hydrolyze the PNP ester, leading to the release of the payload before the ADC reaches the target cell.[1][2]- Analyze Plasma Samples via LC-MS: Look for the signature of the hydrolyzed PNP-linker-payload without the antibody. - Consider Alternative Ligation Chemistry: If plasma esterase activity is confirmed to be high, a different conjugation strategy that does not involve a PNP ester may be necessary.
2. Instability of the Val-Ala Linker: While generally stable in human plasma, certain rodent plasma contains carboxylesterases that can cleave Val-Ala linkers.[3]- Species-Specific Plasma Stability: Compare the stability of your ADC in human, primate, and rodent (e.g., mouse, rat) plasma.[3] If instability is only observed in rodent plasma, this is a likely cause. - Modify the Linker: For preclinical studies in rodents, consider a more stable linker variant, such as a glutamic acid-valine-citrulline (EVCit) linker.[3][4]
ADC Aggregation 1. Hydrophobicity of the DBCO Moiety: The dibenzocyclooctyne (DBCO) group is relatively large and hydrophobic, which can contribute to ADC aggregation, especially at high drug-to-antibody ratios (DAR).[5]- Optimize DAR: Aim for a lower DAR (typically 2-4) to reduce the overall hydrophobicity of the ADC.[6] - Formulation Optimization: Experiment with different buffer conditions (e.g., pH, excipients) to improve the solubility and stability of the ADC.
Loss of Reactivity for "Click" Chemistry 1. Degradation of the DBCO Group: The strained alkyne of the DBCO moiety can be susceptible to degradation, particularly in harsh intracellular environments. While generally stable in plasma, long-term storage or exposure to certain plasma components could lead to a loss of reactivity with azide-containing molecules.[7][8][9]- Storage Conditions: Ensure the DBCO-containing linker and ADC are stored under recommended conditions (typically -20°C or colder, protected from light and moisture).[9] - QC of Incoming Linker: Test the reactivity of a fresh batch of the DBCO linker to rule out any issues with the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the Val-Ala dipeptide in human plasma?

A1: The valine-alanine (Val-Ala) dipeptide linker is designed to be stable in the bloodstream and is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are primarily found inside the target cells.[10] It is known to exhibit high stability in human plasma.[10]

Q2: Can the DBCO group degrade in plasma?

A2: The DBCO group is generally stable in plasma and is designed for bioorthogonal "click" chemistry reactions.[11] However, some studies have shown that strained alkynes like DBCO can exhibit moderate instability in certain biological environments, such as within immune cells called phagocytes, with one study reporting approximately 36% degradation after 24 hours.[7][8] While significant degradation in plasma is not widely reported, it is a potential, albeit minor, pathway for loss of function.

Q3: Why is my ADC showing instability in mouse plasma but not in human plasma?

A3: This is a commonly observed phenomenon. Mouse plasma contains a carboxylesterase, Ces1c, which is known to cleave certain dipeptide linkers, including Val-Cit and potentially Val-Ala, leading to premature payload release.[3] Human plasma lacks this specific enzymatic activity, hence the higher stability.[3] This highlights the importance of conducting plasma stability studies across different species.

Q4: What is the role of the p-nitrophenyl (PNP) group, and could it be a source of instability?

A4: The p-nitrophenyl (PNP) group in this linker is a leaving group that facilitates the conjugation of the linker to an amine-containing payload. After conjugation, the PNP is no longer part of the final ADC. However, if the reaction to attach the payload is incomplete, residual PNP-activated linker could be present. If you are referring to a p-nitrophenyl carbonate used to link the payload, this bond can be susceptible to hydrolysis by plasma esterases.[1][2]

Q5: How can I monitor the stability of my ADC in plasma?

A5: There are two primary methods for assessing ADC stability in plasma:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique that can determine the average DAR of the ADC population over time, identify different drug-conjugated species, and quantify the amount of free payload released into the plasma.[12][13]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to measure the concentration of total antibody and the concentration of conjugated antibody.[6] The difference between these values can be used to calculate the extent of drug deconjugation. A competitive ELISA format can also be developed to specifically quantify the amount of free payload.[14][15]

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assessment by LC-MS

Objective: To determine the change in drug-to-antibody ratio (DAR) and quantify the free payload over time in plasma.

Materials:

  • ADC construct with DBCO-PEG4-Val-Ala-PAB-Payload

  • Human, monkey, and rodent (mouse, rat) plasma (anticoagulant-treated, e.g., EDTA, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Reduction agent (e.g., DTT or TCEP)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Methodology:

  • Incubation:

    • Spike the ADC into plasma from different species at a final concentration of approximately 100 µg/mL.

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Immediately freeze the collected aliquots at -80°C to quench any further reactions.

  • ADC Capture and Analysis (for DAR):

    • Thaw the plasma samples.

    • Add Protein A/G magnetic beads to capture the ADC.

    • Wash the beads with PBS to remove plasma proteins.

    • Elute the ADC from the beads.

    • For reduced analysis, treat the eluted ADC with a reducing agent to separate the light and heavy chains.

    • Analyze the intact or reduced ADC by LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR.

  • Free Payload Analysis:

    • To the plasma samples, add a protein precipitation agent (e.g., acetonitrile with an internal standard).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

Protocol 2: In Vitro ADC Plasma Stability Assessment by ELISA

Objective: To determine the percentage of conjugated antibody remaining over time.

Materials:

  • ADC construct

  • Plasma from relevant species

  • Coating antigen (target of the ADC's antibody)

  • Anti-human IgG (Fc-specific)-HRP conjugate

  • TMB substrate

  • 96-well ELISA plates

Methodology:

  • Incubation:

    • Perform the plasma incubation as described in Protocol 1.

  • ELISA for Conjugated Antibody:

    • Coat a 96-well plate with the target antigen overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the plasma samples (serially diluted) to the plate and incubate.

    • Wash the plate.

    • Add the anti-human IgG-HRP conjugate and incubate.

    • Wash the plate.

    • Add TMB substrate and stop the reaction with stop solution.

    • Read the absorbance at 450 nm.

    • The signal is proportional to the amount of ADC that still has the payload attached (assuming the payload does not interfere with antigen binding). A decrease in signal over time indicates payload loss. A standard curve with the initial ADC can be used for quantification.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Degradation Pathways in Plasma ADC ADC (DBCO-PEG4-Val-Ala-PAB-Payload) Hydrolyzed_PNP Premature Payload Release (Hydrolyzed PNP-Carbonate) ADC->Hydrolyzed_PNP Plasma Esterases Cleaved_VA Premature Payload Release (Cleaved Val-Ala) ADC->Cleaved_VA Rodent Carboxylesterases Aggregated_ADC Aggregated ADC ADC->Aggregated_ADC Hydrophobicity

Caption: Potential degradation pathways of the ADC in plasma.

G cluster_1 Troubleshooting Workflow for ADC Instability Start Observe ADC Instability (e.g., DAR Loss, Aggregation) Analyze_Plasma Analyze Plasma Samples (LC-MS, ELISA) Start->Analyze_Plasma Check_Aggregation Assess Aggregation (SEC, DLS) Start->Check_Aggregation Identify_Cause Identify Primary Cause Analyze_Plasma->Identify_Cause Check_Aggregation->Identify_Cause Premature_Release Premature Payload Release Identify_Cause->Premature_Release DAR Loss Aggregation Aggregation Identify_Cause->Aggregation High MW Species Change_Linker Change Linker Chemistry Premature_Release->Change_Linker Optimize_DAR Optimize DAR Aggregation->Optimize_DAR Modify_Formulation Modify Formulation Aggregation->Modify_Formulation

Caption: A logical workflow for troubleshooting ADC instability.

References

Technical Support Center: Reducing Off-Target Toxicity of Cleavable ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of cleavable antibody-drug conjugates (ADCs), with a focus on mitigating off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target toxicity with cleavable ADCs?

Off-target toxicity in cleavable ADCs primarily arises from the premature release of the cytotoxic payload in systemic circulation before the ADC reaches the target tumor cells.[1][][3][4] This can lead to damage to healthy tissues and is a common cause of dose-limiting toxicities.[5][6] Other contributing factors include:

  • Linker Instability: The chemical linker connecting the antibody and the payload may be unstable in plasma, leading to non-specific cleavage.[1][3][4]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to ADC binding and toxicity in normal tissues.[5][6]

  • Hydrophobicity of the ADC: Highly hydrophobic ADCs can be prone to aggregation or non-specific uptake by cells, contributing to off-target effects.[][7]

  • Uncontrolled Bystander Effect: While the bystander effect can be beneficial in killing antigen-negative tumor cells, uncontrolled payload diffusion to healthy surrounding tissues can cause toxicity.[6][8]

Q2: How can linker design be modified to enhance stability and reduce premature payload release?

Several strategies can be employed to improve the stability of cleavable linkers in circulation:

  • Tandem-Cleavage Linkers: These linkers incorporate a protective group, such as a β-glucuronide moiety, which shields the primary cleavable site (e.g., a dipeptide) from premature enzymatic degradation in the plasma.[9] This protecting group is removed in the lysosomal environment of the target cell, allowing for subsequent payload release.

  • Exo-Cleavable Linkers: By repositioning the cleavable peptide linker to an "exo" position of a p-aminobenzylcarbamate (PAB) moiety and incorporating hydrophilic amino acids, the payload's hydrophobicity can be masked, leading to improved stability and in vivo profiles.[10]

  • Hydrophilic Linkers (PEGylation): Incorporating polyethylene glycol (PEG) chains into the linker can increase the overall hydrophilicity of the ADC.[7][11] This can reduce non-specific uptake and improve pharmacokinetics, leading to better tolerability.[7]

  • Dipeptide Modifications: Altering the amino acid composition of peptide linkers can impact stability. For instance, replacing citrulline with alanine in a valine-citrulline linker has been shown to improve hydrophilicity and stability.[12]

Q3: My ADC is showing significant off-target toxicity despite a stable linker. What other factors should I investigate?

If off-target toxicity persists even with a stable linker, consider the following:

  • Payload Potency: Extremely potent payloads can cause toxicity even with minimal off-target release.[13] It may be necessary to optimize the payload's potency to find a "therapeutic window" that balances efficacy and safety.[13] This could involve redesigning the payload to have lower intrinsic potency or slower kill kinetics.[13]

  • Dosing Regimen: The dosing schedule can significantly impact tolerability.[][15] Strategies like dose fractionation (administering lower, more frequent doses) can mitigate toxicities that are driven by peak drug concentrations (Cmax).[15]

  • Target Antigen Expression: Thoroughly profile the expression of your target antigen in healthy tissues. "On-target, off-tumor" toxicity can be a significant issue if the antigen is present on normal cells, even at low levels.[3][5]

  • Bystander Effect Control: If using a membrane-permeable payload, the bystander effect might be too pronounced.[6][8] Consider strategies to control this, such as co-administering a payload-binding antibody fragment ("inverse targeting") to neutralize released payload in circulation.[5][16]

Troubleshooting Guides

Problem 1: High levels of free payload detected in plasma during in vivo stability studies.

This indicates premature cleavage of your linker.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for premature payload release.

Possible Solutions & Experimental Protocols:

  • Solution A: Implement a Tandem-Cleavage Linker.

    • Rationale: To protect the dipeptide linker from plasma proteases.[9]

    • Protocol: Synthesis of a β-Glucuronide-Dipeptide Linker.

      • Synthesize the Val-Cit-PABC-payload construct.

      • Synthesize an activated β-glucuronide moiety.

      • Conjugate the β-glucuronide to the N-terminus of the valine residue.

      • Purify the tandem linker-payload construct using reverse-phase HPLC.

      • Conjugate the purified linker-payload to the antibody via standard methods (e.g., thiol-maleimide chemistry).

  • Solution B: Increase ADC Hydrophilicity via PEGylation.

    • Rationale: To reduce non-specific uptake and improve pharmacokinetics.[7]

    • Protocol: Incorporation of a PEG Spacer.

      • Select a PEG spacer of desired length (e.g., PEG4, PEG8, PEG12).

      • Synthesize the linker with the PEG spacer integrated between the antibody conjugation site and the cleavable peptide.

      • Conjugate the PEGylated linker-payload to the antibody.

      • Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and in vitro potency.

      • Perform in vivo pharmacokinetic and tolerability studies comparing PEGylated vs. non-PEGylated ADCs.

Quantitative Data Summary: Impact of Linker Modification on Stability and Tolerability

Linker TypeIn Vitro Plasma Stability (% Intact ADC after 7 days)In Vivo Tolerability (Maximum Tolerated Dose in rats, mg/kg)Reference
Standard Val-Cit Linker~60%20[9]
Tandem-Cleavage (β-glucuronide-Val-Cit)>90%40[9]
Non-PEGylated LinkerNot Reported<50 (significant weight loss)[7]
PEG12-LinkerNot Reported>50 (minimal weight loss)[7]
Problem 2: ADC demonstrates acceptable plasma stability but still causes significant weight loss and hematological toxicity in animal models.

This suggests either "on-target, off-tumor" toxicity or issues with payload potency and the bystander effect.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for toxicity with a stable ADC.

Possible Solutions & Experimental Protocols:

  • Solution A: Optimize Payload Potency.

    • Rationale: To widen the therapeutic window by reducing the toxicity of the payload.[13]

      • Utilize preclinical data to establish a correlation between payload potency and toxicity thresholds.

      • Synthesize a small library of modified payloads with predicted lower potency.

      • Create ADCs with these new payloads and evaluate their in vitro cytotoxicity and in vivo efficacy and tolerability.

  • Solution B: Implement an "Inverse Targeting" Strategy.

    • Rationale: To neutralize any prematurely or extracellularly released payload, thereby reducing its exposure to healthy tissues.[5][16]

    • Protocol: Co-administration with an Anti-Payload Antibody Fragment.

      • Generate a high-affinity antibody fragment (e.g., a single-domain antibody or Fab) that specifically binds to the free payload.

      • In animal models, co-administer the ADC with the anti-payload antibody fragment.

      • Evaluate the impact on the ADC's maximum tolerated dose (MTD) and overall therapeutic index compared to the ADC administered alone.

      • Monitor plasma levels of free payload to confirm its neutralization by the antibody fragment.

Quantitative Data Summary: Impact of Payload Optimization and Inverse Targeting on Tolerability

StrategyAnimal ModelObservationReference
Payload Potency OptimizationPreclinical ModelsAI-defined "therapeutic window" achieved, leading to significant safety improvements while preserving efficacy.[13]
Inverse Targeting (7E7-DM4 ADC + anti-DM4 sdAb)MiceCo-administration reduced ADC-induced weight loss (3.8% vs 7.9% at nadir) and allowed for tolerability at a 100 mg/kg ADC dose that was otherwise lethal.[16]

Signaling and Experimental Workflow Diagrams

ADC_Action_Pathway cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue cluster_tumor Tumor Microenvironment ADC Cleavable ADC Free_Payload Prematurely Released Payload ADC->Free_Payload Linker Instability Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Antigen Binding Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Non-specific uptake Toxicity Toxicity Healthy_Cell->Toxicity Off-Target Toxicity Internalization Internalization Tumor_Cell->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Trafficking Released_Payload Released Payload Lysosome->Released_Payload Linker Cleavage Efficacy Efficacy Released_Payload->Efficacy Cell Death

Caption: General mechanism of action and off-target toxicity of a cleavable ADC.

References

Technical Support Center: Optimizing DBCO-Azide Ligation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-azide strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during DBCO-azide ligation experiments.

Question: Why am I observing low or no conjugation product?

Answer: Low or no yield in a DBCO-azide ligation can stem from several factors. A primary reason could be the degradation or inactivity of one or both of your reagents. The DBCO group, particularly when conjugated to biomolecules, can lose reactivity over time due to oxidation or hydration, with a potential loss of 3-5% reactivity over four weeks even when stored at 4°C or -20°C[1]. Similarly, NHS esters of DBCO are moisture-sensitive and can hydrolyze if not handled in anhydrous conditions[1][2].

Another common issue is suboptimal reaction conditions. DBCO-azide reactions are sensitive to concentration, temperature, pH, and solvent composition[1][3][4][5]. Very low reactant concentrations can dramatically slow down the reaction rate[5]. Lastly, ensure that your buffers do not contain substances that can interfere with the reaction. For instance, sodium azide is a common preservative but will react with the DBCO group, effectively quenching the ligation[6][7]. Buffers containing primary amines like Tris or glycine should also be avoided during the initial DBCO-NHS ester labeling step, as they will compete with the target molecule for reaction with the NHS ester[1].

Question: My DBCO-labeled protein precipitated during the reaction. What could be the cause?

Answer: Protein precipitation during conjugation can occur if the concentration of the organic solvent (like DMSO or DMF) used to dissolve the DBCO-NHS ester is too high. Many proteins are sensitive to high concentrations of organic solvents and may precipitate if the final concentration exceeds 10-15% of the total reaction volume[1]. Using a water-soluble DBCO reagent, such as one containing a PEG linker or a sulfo-DBCO variant, can help mitigate this issue by improving the reagent's aqueous solubility[6][8]. Additionally, using an excessive molar ratio of DBCO-NHS to your protein can also lead to precipitation[9].

Question: The reaction seems to be very slow. How can I increase the reaction rate?

Answer: To accelerate a slow DBCO-azide ligation, several parameters can be optimized. Increasing the concentration of the reactants is a primary strategy, as the reaction rate is concentration-dependent[1][10]. Elevating the temperature can also increase the reaction rate; incubations at 37°C are often more efficient than those at room temperature or 4°C[1][11][12]. The choice of reaction buffer and pH can also have a significant impact. For example, studies have shown that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS[3][4]. Higher pH values generally tend to increase reaction rates, though this effect can be buffer-dependent[3][4]. Finally, incorporating a PEG linker on the DBCO or azide molecule can enhance reaction kinetics[3][4].

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide for the ligation reaction?

A1: For the ligation step, a molar excess of one reagent over the other is often recommended to drive the reaction to completion. A common starting point is to use a 1.5 to 3-fold molar excess of the more abundant or less precious component[1][13]. For labeling proteins with a DBCO-NHS ester, a 10 to 30-fold molar excess of the DBCO reagent is frequently used for the initial activation step[6][7][8]. However, the optimal ratio should be determined empirically for each specific application, as a very high excess of DBCO-NHS can lead to protein precipitation[9].

Q2: What solvents are compatible with DBCO-azide ligation?

A2: DBCO-azide ligation is versatile and can be performed in various solvents, including aqueous buffers (like PBS), organic solvents (like DMSO or DMF), or mixtures of both[8][14]. The choice of solvent often depends on the solubility of the molecules being conjugated. For biomolecules, aqueous buffers are preferred. If a DBCO-NHS ester is used, it should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer, ensuring the final organic solvent concentration is typically below 20% to avoid protein precipitation[6][8].

Q3: What is the ideal pH range for this reaction?

A3: For the initial labeling of a protein with a DBCO-NHS ester, a pH between 7 and 9 is recommended to favor the reaction with primary amines[2]. The subsequent DBCO-azide cycloaddition reaction is generally tolerant of a wide pH range, with studies showing effective reactions from pH 5 to 10[3][4]. However, higher pH values often lead to faster reaction rates[3][4]. A common choice for bioconjugation is a buffer at a physiological pH of around 7.4, such as PBS[6].

Q4: How should I store my DBCO and azide reagents?

A4: DBCO reagents, especially in solid form, should be stored at -20°C, protected from moisture and light[1][2][11][13]. Once dissolved in an organic solvent like DMSO, DBCO-NHS ester solutions are less stable and should be used promptly, although they can be stored at -20°C for a few months[7]. DBCO-functionalized antibodies can be stored at -20°C for up to a month, but a gradual loss of reactivity is expected[7][8]. Azide-containing molecules are generally stable under typical laboratory conditions[15][16].

Q5: Can I monitor the progress of my DBCO-azide ligation?

A5: Yes, the reaction can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm, which disappears as it reacts with the azide[6][8][17]. By tracking the decrease in absorbance at this wavelength, you can follow the progress of the reaction[8][17].

Data Presentation

Table 1: Recommended Reaction Parameters for DBCO-Azide Ligation
ParameterRecommended ConditionNotesCitations
Molar Ratio (Ligation) 1.5 - 4 equivalents of one componentUse an excess of the less critical or more abundant reagent.[1][6][7]
Molar Ratio (NHS Labeling) 10 - 30 fold excess of DBCO-NHS esterFor labeling proteins or other amine-containing molecules.[6][7][8]
Temperature 4°C to 37°CHigher temperatures (e.g., 37°C) increase the reaction rate. 4°C is used for overnight incubations, especially with sensitive biomolecules.[1][7][11]
Reaction Time 2 - 24 hoursHighly dependent on concentration, temperature, and specific reactants. Reactions can be complete in 2-4 hours at RT or require overnight incubation at 4°C.[1][6][13][14]
pH (NHS Labeling) 7 - 9Optimal for reacting NHS esters with primary amines.[2]
pH (Ligation) 5 - 10The reaction is generally tolerant of a broad pH range.[3][4]
Solvent Aqueous buffers (PBS, HEPES), DMSO, DMFCan be run in aqueous or organic solvents, or a mixture. For biomolecules, keep DMSO/DMF content <20%.[6][8][14]
Table 2: Effect of Buffer on SPAAC Reaction Rates
Buffer (pH 7)Relative Rate ConstantNotesCitations
PBSLow (0.32–0.85 M⁻¹s⁻¹)Commonly used but may result in slower kinetics.[3][4]
HEPESHigh (0.55–1.22 M⁻¹s⁻¹)Can provide significantly faster reaction rates compared to PBS.[3][4]
DMEMFaster than RPMICell culture media can be used directly for in-situ ligations.[3][4]
RPMISlower than DMEM[3][4]

Experimental Protocols

Protocol 1: General DBCO-Azide Ligation

This protocol provides a general workflow for conjugating a DBCO-containing molecule to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the DBCO-containing molecule and the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4). If either molecule is not soluble in aqueous buffer, dissolve it in a minimal amount of DMSO or DMF first.

  • Reaction Setup:

    • Combine the DBCO and azide solutions in a microcentrifuge tube. Use a 1.5 to 3-fold molar excess of one of the components to ensure complete reaction of the limiting reagent[1][13].

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight[13]. For faster reactions, the temperature can be increased to 37°C[11]. The reaction can be gently mixed during incubation.

  • Purification (Optional):

    • If necessary, purify the conjugate to remove unreacted starting materials. The purification method will depend on the properties of the conjugate and may include dialysis, size-exclusion chromatography, or HPLC[8].

Protocol 2: Two-Step Antibody Labeling with DBCO-NHS Ester

This protocol describes the activation of an antibody with a DBCO-NHS ester, followed by ligation to an azide-modified molecule.

Step A: Antibody Activation with DBCO-NHS Ester

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL[6][7]. Buffers containing Tris or glycine must be removed.

  • Prepare DBCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF[6][7].

  • Activation Reaction:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution[6][8].

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20% to prevent antibody precipitation[6][8].

    • Incubate at room temperature for 60 minutes with gentle mixing[8].

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, you can add a small amount of a primary amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for 15 minutes[8].

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis[8].

Step B: Ligation of DBCO-Antibody to Azide-Molecule

  • Reaction Setup: Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-containing molecule[6][7].

  • Incubation: Incubate the mixture overnight at 4°C or for 2-4 hours at room temperature[6][7].

  • Final Purification: Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or affinity chromatography) to remove the excess azide-containing molecule[7][8].

  • Validation: Validate the final conjugate using methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate[6].

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Ligation cluster_step3 Step 3: Analysis & Purification prep_dbco Prepare DBCO Reagent mix Mix DBCO and Azide (1.5-3x Molar Excess) prep_dbco->mix prep_azide Prepare Azide Reagent prep_azide->mix incubate Incubate (e.g., 4h at RT or overnight at 4°C) mix->incubate analyze Monitor Reaction (e.g., UV-Vis at 310 nm) incubate->analyze purify Purify Conjugate (e.g., Chromatography, Dialysis) analyze->purify troubleshooting_workflow start Low or No Ligation Yield check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Reaction Conditions start->check_conditions check_buffers 3. Check Buffers & Additives start->check_buffers reagent_storage Improper storage of DBCO? (Moisture, Light, Temp) check_reagents->reagent_storage reagent_age DBCO reagent or DBCO-biomolecule old? check_reagents->reagent_age reagent_sol DBCO-NHS hydrolyzed during preparation? check_reagents->reagent_sol cond_conc Reactant concentrations too low? check_conditions->cond_conc cond_time Incubation time too short? check_conditions->cond_time cond_temp Temperature too low? check_conditions->cond_temp buffer_azide Buffer contains sodium azide? check_buffers->buffer_azide buffer_amines Primary amines (Tris, Glycine) in NHS labeling step? check_buffers->buffer_amines sol_reagents Use fresh reagents. Store properly at -20°C. reagent_storage->sol_reagents reagent_age->sol_reagents reagent_sol->sol_reagents sol_conditions Increase concentration. Increase time or temperature (37°C). cond_conc->sol_conditions cond_time->sol_conditions cond_temp->sol_conditions sol_buffers Use azide-free and amine-free buffers (e.g., PBS, HEPES). buffer_azide->sol_buffers buffer_amines->sol_buffers

References

Technical Support Center: Overcoming Steric Hindrance in ADC Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during Antibody-Drug Conjugate (ADC) conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of ADC conjugation?

A: Steric hindrance in ADC conjugation refers to the spatial obstruction that can prevent the efficient chemical linking of a drug payload to an antibody.[1] This issue often arises due to the bulky nature of the drug-linker complex, the specific location of the target amino acid on the antibody, or the complex folding of the antibody's protein structure.[1] Essentially, the three-dimensional shape of the antibody can physically block the drug-linker from accessing the intended conjugation site. This can lead to a lower-than-expected drug-to-antibody ratio (DAR) and a heterogeneous mixture of ADC products.[2]

Q2: What are the common causes of steric hindrance in ADC conjugation?

A: Several factors can contribute to steric hindrance during the conjugation process:

  • Bulky Drug-Linker Payloads: Large and structurally complex drug-linker molecules can create spatial clashes that impede their approach to the conjugation site on the antibody.[3]

  • Inaccessible Conjugation Sites: The targeted cysteine or lysine residues for conjugation may be buried within the antibody's structure, making them physically inaccessible to the drug-linker.[1]

  • Antibody Glycosylation: The presence of carbohydrate chains (glycans) on the antibody, particularly in the Fc region, can shield potential conjugation sites.

  • High Drug-to-Antibody Ratio (DAR): As more drug molecules are attached to the antibody, the available space for subsequent conjugations decreases, leading to increased steric hindrance.

Q3: How can I identify if steric hindrance is affecting my conjugation efficiency?

A: Several experimental observations can indicate that steric hindrance is a contributing factor to suboptimal conjugation results:

  • Low Drug-to-Antibody Ratio (DAR): A consistently low DAR, despite using a molar excess of the drug-linker, is a primary indicator.[2][4]

  • Incomplete Conjugation: Analytical techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS) may reveal a significant population of unconjugated or partially conjugated antibodies.[5][6]

  • Reaction Plateau: The conjugation reaction may stop prematurely, suggesting that all easily accessible sites have been saturated while sterically hindered sites remain unconjugated.

Troubleshooting Guides

Problem: Consistently achieving a low Drug-to-Antibody Ratio (DAR) despite increasing the molar excess of the drug-linker.

This is a classic sign that steric hindrance is limiting the accessibility of conjugation sites on the antibody.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • pH Adjustment: For lysine-based conjugation, increasing the pH of the reaction buffer to a range of 8.5-9.0 can enhance the nucleophilicity of the lysine residues. For cysteine-based conjugation, a pH between 6.5 and 7.5 is generally optimal.

    • Temperature and Incubation Time: A moderate increase in temperature (e.g., from 4°C to room temperature) or a longer incubation period can help overcome minor steric barriers. However, it is crucial to monitor for potential antibody aggregation or degradation.

    • Inclusion of Co-solvents: The addition of a small percentage (typically 5-10%) of an organic co-solvent, such as dimethyl sulfoxide (DMSO), can sometimes subtly alter the antibody's conformation, thereby improving the accessibility of conjugation sites.[7]

  • Implement Advanced Linker Technologies:

    • PEGylated Linkers: The incorporation of polyethylene glycol (PEG) spacers into the linker can increase the distance between the drug and the antibody, which can help to circumvent steric clashes.[8][9] PEG linkers are hydrophilic and can also improve the solubility and stability of the ADC.[7][9]

    • Hydrophilic Linkers: The use of more hydrophilic linkers can enhance solubility and potentially alter the orientation of the drug-linker, facilitating easier access to the conjugation site.[9]

  • Consider Site-Specific Conjugation:

    • If you are using traditional stochastic conjugation methods targeting lysine or cysteine residues, switching to a site-specific conjugation technology can be highly effective. These methods target specific, pre-determined sites on the antibody that are known to be accessible, resulting in a more uniform and predictable DAR.[10]

Experimental Protocols

Protocol 1: Optimization of Reaction pH for Lysine-Based Conjugation
  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.

  • Buffer Exchange: Divide the antibody solution into equal aliquots and perform a buffer exchange into a series of reaction buffers with varying pH levels (e.g., pH 7.4, 8.0, 8.5, and 9.0). This can be accomplished using dialysis or desalting columns.

  • Drug-Linker Addition: Add the drug-linker to each reaction tube at a 5-fold molar excess relative to the antibody.

  • Incubation: Incubate the reactions at room temperature for 2 hours with gentle mixing.

  • Quenching and Purification: Stop the reaction by adding an excess of a quenching agent like Tris or glycine. Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unconjugated drug-linker.

  • Analysis: Determine the average DAR for each pH condition using UV-Vis spectroscopy, HIC, or mass spectrometry.[6][11][12]

Data Presentation: Impact of pH on Average DAR

Reaction pHMolar Excess of Drug-LinkerIncubation Time (hours)Average DAR
7.45x22.5
8.05x23.1
8.55x23.8
9.05x23.7 (with observed aggregation)
Protocol 2: Comparative Analysis of a Standard vs. a PEGylated Linker
  • Parallel Conjugation Reactions: Set up two parallel conjugation reactions under identical, optimized conditions (e.g., pH 8.5, room temperature, 2-hour incubation). In one reaction, use a standard linker, and in the other, use a PEGylated linker.

  • Molar Excess: Ensure that the same molar excess of each drug-linker is used in both reactions.

  • Purification: Purify both ADCs using SEC to remove unconjugated reagents.

  • Comparative Analysis: Evaluate and compare the average DAR, percentage of aggregation (as determined by SEC), and the overall yield for both the standard and PEGylated linker ADCs.

Data Presentation: Comparison of Standard vs. PEGylated Linker Performance

Linker TypeAverage DARAggregation (%)Yield (%)
Standard2.810%70%
PEGylated (PEG4)3.9<2%88%

Visualizations

troubleshooting_workflow start Low DAR or High Heterogeneity q1 Suspect Steric Hindrance? start->q1 step1 Optimize Reaction Conditions (pH, Temp, Co-solvent) q1->step1 Yes end_reassess Re-evaluate Strategy q1->end_reassess No analysis Analyze DAR and Heterogeneity step1->analysis step2 Utilize Advanced Linkers (e.g., PEGylated) step2->analysis step3 Employ Site-Specific Conjugation step3->analysis analysis->step2 No Improvement analysis->step3 Still Heterogeneous end_ok Problem Resolved analysis->end_ok Improved

Caption: A troubleshooting workflow for addressing steric hindrance in ADC conjugation.

signaling_pathway cluster_standard Standard Linker Approach cluster_pegylated PEGylated Linker Solution antibody1 Antibody hindrance Steric Hindrance antibody1->hindrance drug_linker1 Bulky Drug-Linker drug_linker1->hindrance Blocked Access low_dar_adc Low DAR ADC hindrance->low_dar_adc antibody2 Antibody high_dar_adc High DAR ADC antibody2->high_dar_adc peg_linker PEGylated Drug-Linker peg_linker->high_dar_adc Bypasses Hindrance

Caption: A diagram illustrating how PEGylated linkers can overcome steric hindrance.

References

Technical Support Center: Optimizing Val-Ala Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Val-Ala containing Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Val-Ala containing ADCs?

Val-Ala containing ADCs operate on a cleavable linker strategy. The dipeptide linker, Val-Ala, is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][][3] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine residue and the self-immolative spacer (e.g., p-aminobenzylcarbamate or PABC).[4] This cleavage initiates a self-immolation process, leading to the release of the cytotoxic payload in its active form within the tumor cell, ultimately inducing cell death.[4]

Q2: What are the main advantages of using a Val-Ala linker over a Val-Cit linker?

While both Val-Cit and Val-Ala are cathepsin B-cleavable linkers, Val-Ala offers distinct advantages, primarily related to its physicochemical properties.[1][5][6] The Val-Ala linker generally exhibits lower hydrophobicity compared to the Val-Cit linker.[1][3] This is a crucial attribute as excessive hydrophobicity in an ADC can lead to aggregation and precipitation, making it difficult to achieve a high drug-to-antibody ratio (DAR) without compromising the stability and manufacturability of the ADC.[7][8] Studies have shown that Val-Ala linkers can allow for a higher DAR (e.g., up to 7.4) with limited aggregation, whereas Val-Cit linkers may precipitate at DARs greater than 4.[1] Furthermore, some research suggests that Val-Ala linkers can demonstrate better stability in mouse plasma compared to Val-Cit linkers.[1][9]

Q3: What are the common causes of off-target toxicity with Val-Ala containing ADCs?

Off-target toxicity is a significant challenge in ADC development and can limit the therapeutic index.[10][11] For Val-Ala containing ADCs, the primary causes of off-target toxicity include:

  • Premature Payload Release: Although designed to be stable, the Val-Ala linker can be susceptible to premature cleavage in circulation by enzymes other than the target lysosomal proteases.[5][6] For instance, certain carboxylesterases, like Ces1C in mice, have been identified as capable of cleaving valine-containing peptide linkers, leading to the unintended release of the cytotoxic payload in healthy tissues.[6][9] Human neutrophil elastase has also been implicated in the aberrant cleavage of similar dipeptide linkers.[5][6]

  • Antigen Expression on Healthy Tissues: If the target antigen for the ADC's monoclonal antibody is also expressed on normal, healthy cells, even at low levels, the ADC can bind to these cells and release its payload, causing toxicity.[11]

  • Non-specific Uptake: ADCs can be taken up by healthy tissues through mechanisms like pinocytosis, particularly in organs with high blood flow and capillary beds.[12] This can lead to the release of the payload in non-target cells.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of ADC aggregation observed during formulation. The overall hydrophobicity of the ADC is too high, often exacerbated by a high drug-to-antibody ratio (DAR).[1][7]- Optimize the DAR: Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help achieve a more uniform DAR.[13][14] - Incorporate Hydrophilic Moieties: Introduce hydrophilic linkers, such as polyethylene glycol (PEG), into the linker design to offset the hydrophobicity of the payload and the Val-Ala dipeptide.[9][12] - Buffer Optimization: Screen different buffer conditions (pH, ionic strength) during formulation to improve ADC solubility.
Poor in vivo efficacy despite good in vitro cytotoxicity. - Linker Instability in Plasma: Premature cleavage of the Val-Ala linker in circulation reduces the amount of active ADC reaching the tumor.[6][9] - Inefficient Payload Release: The rate of cleavage by cathepsins within the tumor cell might be too slow, leading to insufficient accumulation of the active payload.[3] - Drug Resistance: Tumor cells may develop resistance mechanisms, such as the efflux of the active payload by ATP-binding cassette (ABC) transporters.[9]- Assess Plasma Stability: Conduct in vitro plasma stability assays using mouse and human plasma to determine the rate of premature payload release.[1] If instability is observed, consider linker modifications or using a more stable linker chemistry. - Evaluate Cathepsin B Activity: Measure the cathepsin B activity in the target tumor cells to ensure it is sufficient for linker cleavage. Consider using alternative dipeptide sequences that are more efficiently cleaved.[15] - Investigate Resistance Mechanisms: If payload efflux is suspected, consider using payloads that are not substrates for common efflux pumps or co-administering an inhibitor of these pumps.
Significant off-target toxicity observed in preclinical models. - Premature Payload Release: As described above, leading to systemic exposure to the free drug.[] - On-target, Off-tumor Toxicity: The ADC is binding to the target antigen expressed on healthy tissues.[11] - Bystander Effect on Healthy Cells: The released payload may diffuse out of the target cell and affect neighboring healthy cells.[17]- Improve Linker Stability: Engineer the linker to be more resistant to cleavage by non-target proteases.[9] - Modulate Antibody Affinity: Reducing the binding affinity of the monoclonal antibody can decrease its uptake in normal tissues with low antigen expression while maintaining sufficient uptake in tumors with high antigen expression, thereby widening the therapeutic window.[18] - Optimize Payload Potency: Using a less potent payload might be necessary to reduce the impact of any off-target release.[10]
Inconsistent Drug-to-Antibody Ratio (DAR) between batches. - Stochastic Conjugation Methods: Traditional conjugation to lysine or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs.[19] - Inconsistent Reaction Conditions: Variations in reaction parameters such as pH, temperature, and reactant stoichiometry can affect conjugation efficiency.- Implement Site-Specific Conjugation: Utilize enzymatic or chemical methods to conjugate the linker-payload to specific, engineered sites on the antibody. This produces a more homogeneous ADC with a defined DAR.[13][14] - Strict Process Control: Carefully control and monitor all reaction parameters during the conjugation process to ensure batch-to-batch consistency.[13]

Quantitative Data Summary

Table 1: Comparison of Val-Ala and Val-Cit Linker Properties

PropertyVal-Ala LinkerVal-Cit LinkerReference(s)
Relative Cleavage Rate by Cathepsin B Cleaved at approximately half the rate of Val-Cit.Faster cleavage rate.[1][3]
Hydrophobicity Lower hydrophobicity.Higher hydrophobicity.[1][9]
Maximum Achievable DAR (without significant aggregation) Up to 7.4Typically ≤ 4[1]
Half-life in Mouse Serum (small molecule conjugate) ~23 hours~11.2 hours[1]

Table 2: In Vitro Cytotoxicity of a Sulfatase-Cleavable Linker ADC vs. Val-Ala ADC

ADC Linker TypeIC50 in HER2+ Cells (pmol/L)Reference(s)
Sulfatase-Cleavable Linker61 and 111[9]
Val-Ala Linker92[9]
Non-cleavable Linker609[9]

Experimental Protocols

1. In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.[][20]

  • Materials:

    • Val-Ala containing ADC

    • Purified human Cathepsin B enzyme

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

    • Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)

    • HPLC-MS system

  • Procedure:

    • Incubate the Val-Ala ADC at a final concentration of 1 mg/mL with Cathepsin B (e.g., 1 µM) in the assay buffer at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of the quenching solution.

    • Analyze the samples by HPLC-MS to quantify the amount of released payload and remaining intact ADC.

    • Calculate the rate of cleavage based on the disappearance of the intact ADC and the appearance of the free payload over time.

2. Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, indicating its potential for premature payload release.[1][9]

  • Materials:

    • Val-Ala containing ADC

    • Human and mouse plasma

    • Incubator at 37°C

    • Analytical method to quantify intact ADC (e.g., ELISA, HPLC)

  • Procedure:

    • Spike the Val-Ala ADC into human and mouse plasma at a defined concentration (e.g., 100 µg/mL).

    • Incubate the plasma samples at 37°C.

    • At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots.

    • Analyze the aliquots to determine the concentration of intact ADC remaining.

    • Plot the concentration of intact ADC versus time to determine the half-life of the ADC in plasma.

3. In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against target cancer cells.

  • Materials:

    • Target cancer cell line (expressing the antigen of interest)

    • Non-target cancer cell line (negative control)

    • Val-Ala containing ADC

    • Cell culture medium and supplements

    • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

    • Plate reader

  • Procedure:

    • Seed the target and non-target cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the Val-Ala ADC in cell culture medium.

    • Treat the cells with the ADC dilutions and incubate for a specified period (e.g., 72-96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH 4.5-5.0) cluster_effect Cellular Effect ADC Val-Ala ADC ADC_Internalized Internalized ADC ADC->ADC_Internalized 1. Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 2. Trafficking Payload_Released Active Payload ADC_Lysosome->Payload_Released 3. Cleavage Apoptosis Apoptosis / Cell Death Payload_Released->Apoptosis 4. Induction of Cytotoxicity CathepsinB Cathepsin B CathepsinB->ADC_Lysosome

Caption: Mechanism of action for a Val-Ala containing ADC.

Troubleshooting_Workflow Start Issue Encountered with Val-Ala ADC High_Aggregation High Aggregation? Start->High_Aggregation Poor_Efficacy Poor In Vivo Efficacy? High_Aggregation->Poor_Efficacy No Optimize_DAR Optimize DAR / Site-Specific Conjugation High_Aggregation->Optimize_DAR Yes High_Toxicity High Off-Target Toxicity? Poor_Efficacy->High_Toxicity No Check_Stability Assess Plasma Stability Poor_Efficacy->Check_Stability Yes Improve_Linker Improve Linker Stability High_Toxicity->Improve_Linker Yes End Improved Therapeutic Index High_Toxicity->End No Add_PEG Incorporate Hydrophilic Linker (PEG) Optimize_DAR->Add_PEG Add_PEG->End Check_Cathepsin Evaluate Cathepsin Activity Check_Stability->Check_Cathepsin Check_Cathepsin->End Modulate_Affinity Modulate Antibody Affinity Improve_Linker->Modulate_Affinity Modulate_Affinity->End

Caption: Troubleshooting workflow for common Val-Ala ADC issues.

References

Technical Support Center: Dealing with Premature Linker Cleavage in Circulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding premature linker cleavage of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Troubleshooting Guides

This section provides step-by-step guidance to address specific experimental issues related to premature linker cleavage.

Issue: High Levels of Free Payload Detected in In Vivo Pharmacokinetic Studies

Initial Observation: You observe a rapid decrease in intact ADC concentration and a corresponding increase in free payload in the systemic circulation during preclinical in vivo studies. This suggests premature cleavage of the linker.[1][2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high in vivo premature linker cleavage.

Detailed Troubleshooting Steps:

  • Confirm and Quantify Cleavage:

    • Question: How can I accurately quantify the extent of premature cleavage in vivo?

    • Answer: Employ validated bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of the intact ADC, free payload, and total antibody over time in plasma samples.[4][5][6] This will allow you to determine the pharmacokinetic profiles of each component.

  • Investigate the Mechanism of Cleavage:

    • Question: How can I determine if the cleavage is due to enzymatic activity or chemical instability?

    • Answer: Conduct in vitro stability assays. Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and in parallel, in buffers with different pH values (e.g., 5.5, 7.4) and with or without reducing agents like glutathione.[][8] A significantly higher rate of cleavage in plasma compared to buffer suggests enzymatic degradation.[4][5][6] Cleavage in specific buffer conditions will point towards chemical liabilities.[][10]

  • Identify the Specific Enzyme or Chemical Condition:

    • Question: If cleavage is enzymatic, how can I identify the responsible enzyme class?

    • Answer: Use specific enzyme inhibitors in your plasma stability assays. For example, protease inhibitors can help determine if proteases are responsible. Some linkers, like Val-Cit, are known to be susceptible to cleavage by cathepsins but also by other enzymes like neutrophil elastase, which can lead to off-target toxicity.[11][12][13] The Val-Cit-PABC linker has also been shown to be unstable in mouse plasma due to the activity of carboxylesterase 1c (Ces1c).[4][5][6]

  • Address Species-Specific Differences:

    • Question: My ADC is stable in human plasma but not in mouse plasma. What should I do?

    • Answer: This is a known issue, for example, with Val-Cit linkers being susceptible to mouse carboxylesterase Ces1c but stable in human plasma.[11][14] For preclinical studies, consider using a species in which the linker is stable or using humanized mouse models.

  • Redesign the Linker:

    • Question: Based on my findings, how should I modify my linker to improve stability?

    • Answer:

      • For Enzymatic Cleavage: Modify the peptide sequence to reduce susceptibility to the identified enzyme or introduce steric hindrance near the cleavage site to block enzyme access.[][15][16] For example, introducing methyl groups around a disulfide bond can enhance its stability in the reducing environment of plasma.[]

      • For Chemical Instability: Replace chemically labile bonds with more stable alternatives. For instance, if a hydrazone linker is showing instability at physiological pH, consider a thioether linker.[17] For disulfide linkers prone to reduction, increasing steric hindrance can improve stability.[14]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of premature linker cleavage in circulation?

A1: The primary causes are:

  • Enzymatic Cleavage: Enzymes in the blood, such as proteases (e.g., cathepsins, neutrophil elastase) and esterases, can cleave specific peptide or ester bonds within the linker.[11][13]

  • Chemical Instability: Certain linkers are inherently unstable in the physiological conditions of the bloodstream. This includes:

    • pH-sensitive linkers (e.g., hydrazones) which can hydrolyze at neutral pH, not just in the acidic environment of the lysosome.[10][18]

    • Reducible linkers (e.g., disulfide bonds) which can be cleaved by reducing agents like glutathione present in plasma, although the concentration is much lower than inside the cell.[8][19]

Q2: How does linker design impact ADC stability and efficacy?

A2: Linker design is critical for balancing stability in circulation with efficient payload release at the tumor site.[20][21][22] An ideal linker remains stable in the bloodstream to prevent premature drug release and associated off-target toxicity, but is readily cleaved by mechanisms specific to the tumor microenvironment or intracellular compartments.[] The choice of cleavable vs. non-cleavable linkers, linker length, and steric hindrance are all important design parameters.[15][16][20]

Q3: What is the difference between cleavable and non-cleavable linkers in terms of stability?

A3:

  • Cleavable linkers are designed to be broken by specific triggers (e.g., enzymes, pH) that are more prevalent in the tumor environment.[18][23] While this allows for targeted payload release, they can be susceptible to premature cleavage in circulation if the cleavage mechanism is not sufficiently specific.[2]

  • Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[23] This generally results in higher plasma stability but may lead to the release of a payload-linker-amino acid adduct, which must still be cytotoxic.[10][23]

Q4: Can the conjugation site on the antibody affect linker stability?

A4: Yes, the conjugation site can significantly impact linker stability.[1] Payloads conjugated at more solvent-exposed sites may be more accessible to plasma enzymes, leading to increased premature cleavage.[14] Site-specific conjugation methods can help place the linker-payload at positions that are more protected, enhancing stability.[12]

Data Presentation

Table 1: Comparative Stability of Common Linker Types

Linker TypeCleavage MechanismRelative Plasma StabilityCommon IssuesMitigation Strategies
Hydrazone Acid HydrolysisLow to ModerateInstability at neutral pH of blood, leading to premature release.[10][18]Tune sensitivity by adding electron-donating or -withdrawing groups.[]
Disulfide ReductionModerateSusceptible to reduction by circulating thiols like glutathione.[8][19]Introduce steric hindrance (e.g., methyl groups) near the disulfide bond.[][14]
Peptide (e.g., Val-Cit) Enzymatic (Proteases)Moderate to HighSusceptible to non-target proteases (e.g., neutrophil elastase) and species-specific enzymes (e.g., mouse Ces1c).[11][13]Modify peptide sequence; use tandem-cleavage linkers; select appropriate preclinical models.[11][12][24]
Thioether (Non-cleavable) Antibody DegradationHighRequires full antibody catabolism for payload release.[23]Ensure the resulting payload-linker-amino acid adduct is active.
β-glucuronide Enzymatic (β-glucuronidase)HighEnzyme must be present at the target site.Target tumors known to overexpress β-glucuronidase.

Experimental Protocols

Detailed Methodology: In Vitro Plasma Stability Assay

This protocol outlines a typical experiment to assess the stability of an ADC linker in plasma.

Objective: To determine the rate of ADC cleavage and payload release in plasma over time.

Materials:

  • Test ADC

  • Lyophilized or fresh-frozen plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system for analysis

Procedure:

  • Preparation:

    • Thaw plasma at 37°C immediately before use. If using lyophilized plasma, reconstitute according to the manufacturer's instructions.

    • Prepare a stock solution of the test ADC in PBS.

  • Incubation:

    • Spike the test ADC into the plasma to a final concentration (e.g., 100 µg/mL).

    • As a control, spike the ADC into PBS to assess intrinsic chemical stability.

    • Incubate samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect an aliquot of each sample.

  • Sample Quenching and Processing:

    • Immediately add a volume of ice-cold quenching solution (e.g., 3 volumes of acetonitrile) to the plasma aliquot to precipitate proteins and stop enzymatic reactions.

    • Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS method to quantify the concentration of the intact ADC and the released payload.

Data Analysis:

  • Calculate the percentage of intact ADC remaining at each time point relative to the amount at time 0.

  • Plot the percentage of intact ADC versus time to determine the stability profile.

  • Calculate the half-life (t₁/₂) of the ADC in plasma.

Visualizations

ADC Mechanism of Action and Premature Cleavage Pathway

ADC_Pathway cluster_0 Intended Pathway cluster_1 Premature Cleavage ADC_Circulation 1. ADC in Circulation Target_Binding 2. Target Cell Binding ADC_Circulation->Target_Binding Premature_Cleavage Premature Cleavage (Enzymatic/Chemical) ADC_Circulation->Premature_Cleavage Internalization 3. Internalization Target_Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Payload_Release 5. Intracellular Payload Release Lysosome->Payload_Release Target_Death 6. Target Cell Death Payload_Release->Target_Death Free_Payload Free Payload in Circulation Premature_Cleavage->Free_Payload Off_Target_Toxicity Off-Target Toxicity Free_Payload->Off_Target_Toxicity

Caption: Diagram illustrating the intended ADC therapeutic pathway versus the pathway of premature linker cleavage leading to off-target toxicity.

References

Technical Support Center: Purification of Heterogeneous ADC Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of heterogeneous antibody-drug conjugate (ADC) mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of purifying heterogeneous ADC mixtures?

The main objectives are to isolate the desired ADC species, control the drug-to-antibody ratio (DAR) distribution, and remove process-related impurities.[1][2] Key quality attributes to control include the average DAR, the distribution of different DAR species, and the removal of unconjugated antibodies, free drug/payload, and aggregates.[3][4] A well-defined and consistent ADC product is crucial for ensuring its safety, efficacy, and pharmacokinetic profile.[2][]

Q2: Which chromatographic techniques are most commonly used for ADC purification?

The most prevalent methods for purifying heterogeneous ADC mixtures are:

  • Hydrophobic Interaction Chromatography (HIC): This is a primary technique for separating ADCs based on their hydrophobicity, which correlates with the number of conjugated drug molecules (DAR).[1][6] It is effective under non-denaturing conditions, preserving the ADC's native structure.[1][7]

  • Ion-Exchange Chromatography (IEX): IEX, particularly cation-exchange chromatography (CEX), is used to separate ADCs based on charge variants.[8] These charge differences can arise from post-translational modifications on the antibody or from the charged nature of the linker and payload.

  • Size Exclusion Chromatography (SEC): SEC is primarily employed to remove high-molecular-weight species (aggregates) and low-molecular-weight impurities like unconjugated drug-linker payloads.[9]

Q3: How can I control the Drug-to-Antibody Ratio (DAR) distribution during purification?

Controlling the DAR distribution is a significant challenge. Hydrophobic Interaction Chromatography (HIC) is the method of choice for this purpose.[1] By optimizing the HIC method, particularly the gradient steepness, different DAR species can be resolved.[1] Step gradients in HIC can be particularly effective in enriching the desired DAR population.[1] For instance, a step gradient can be designed to first elute low DAR species, then the target DAR species, and finally strip the high DAR species from the column.[1]

Q4: What are the common causes of low recovery during ADC purification?

Low recovery can stem from several factors:

  • Strong Binding to the Stationary Phase: Highly hydrophobic ADCs (high DAR species) can bind irreversibly to HIC resins, especially those with high hydrophobicity.[1] Using a less hydrophobic resin or optimizing the elution buffer with organic modifiers (e.g., isopropanol) can mitigate this.[10]

  • Protein Instability: The protein may be unstable in the chosen elution buffer, leading to precipitation or degradation.[7] It's important to assess the stability of the ADC at different pH values and salt concentrations.[11]

  • Precipitation: High salt concentrations used in HIC can sometimes cause the ADC to precipitate on the column.[6] A thorough solubility screening is recommended before purification.[12]

  • Nonspecific Adsorption: ADCs can adsorb nonspecifically to the chromatography matrix or system components. Adding a non-ionic detergent or increasing the salt concentration in the mobile phase can help reduce these interactions.[11]

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution of DAR Species Gradient is too steep: A steep gradient may not provide sufficient time for the separation of species with similar hydrophobicities.Decrease the gradient steepness to improve separation.[1] Consider using a non-linear (e.g., logarithmic) gradient which can provide more equidistant retention for different DAR species.[13][14]
Inappropriate Resin Selection: The resin may not have the optimal hydrophobicity for the specific ADC.Test resins with different hydrophobic ligands (e.g., Butyl, Phenyl). For highly hydrophobic ADCs, a less hydrophobic resin may yield better resolution.[1]
Mobile Phase Composition: The salt type and concentration in the mobile phase can affect selectivity.Screen different salts (e.g., ammonium sulfate, sodium chloride) and optimize their concentration in the binding and elution buffers.[6]
Low Recovery of High DAR Species Irreversible Binding: High DAR species are very hydrophobic and can bind too strongly to the HIC resin.Use a less hydrophobic HIC resin.[1] Add a small percentage of an organic solvent (e.g., isopropanol) to the elution buffer to reduce hydrophobic interactions.[10]
Protein Precipitation: High salt concentrations in the loading buffer can cause the ADC to precipitate.Perform a solubility study to determine the maximum salt concentration the ADC can tolerate.[12] Load the sample at a lower salt concentration if possible, while ensuring binding.
Peak Tailing Secondary Interactions: The ADC may be interacting with the stationary phase through mechanisms other than hydrophobic interactions.Adjust the pH of the mobile phase. Add a non-ionic detergent to the mobile phase to disrupt non-specific interactions.[15]
Column Overloading: Exceeding the binding capacity of the column can lead to poor peak shape.Reduce the amount of sample loaded onto the column.
Ion-Exchange Chromatography (IEX)
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Charge Variants Incorrect pH: The pH of the mobile phase is critical for the charge of the protein and its interaction with the resin.Optimize the pH of the mobile phase. The pH should be chosen to maximize the charge differences between the variants.[16]
Inappropriate Salt Gradient: The salt gradient may be too steep or the salt concentration range may be suboptimal.Use a shallower salt gradient to improve resolution.[16] Test different salt concentrations for elution.
Wrong Type of IEX Resin: Using a cation-exchanger when an anion-exchanger is needed, or vice-versa.Based on the isoelectric point (pI) of the ADC, choose the appropriate IEX resin (cation-exchange for proteins with a high pI, anion-exchange for proteins with a low pI).[8]
Low Product Recovery Protein Precipitation: The pH or salt concentration of the elution buffer may cause the ADC to precipitate.Screen for buffer conditions that maintain the solubility and stability of the ADC.[11]
Strong Binding: The ADC binds too strongly to the resin.Increase the salt concentration or adjust the pH of the elution buffer to facilitate elution.
Size Exclusion Chromatography (SEC)
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution Between Monomer and Aggregate Inappropriate Column: The pore size of the SEC resin may not be suitable for the size range of the ADC and its aggregates.Select an SEC column with a fractionation range appropriate for monoclonal antibodies and their aggregates.
Secondary Interactions: The ADC may be interacting with the SEC matrix, causing delayed elution and peak tailing.Increase the ionic strength of the mobile phase (e.g., up to 300 mM NaCl) to minimize ionic interactions.[11] Add a small amount of an organic modifier if hydrophobic interactions are suspected.
Artificially High Aggregate Content Mobile Phase Induced Aggregation: The composition of the mobile phase may be causing the ADC to aggregate on the column.Screen different mobile phase compositions to find one that minimizes aggregation.[17]
Low Recovery Adsorption to the Column: The ADC may be adsorbing to the stationary phase.Increase the salt concentration in the mobile phase.[11] Use a column with a more inert surface chemistry.

Experimental Protocols

Key Experiment 1: HIC for DAR Species Separation

Objective: To separate an ADC mixture into fractions with different DAR values.

Materials:

  • HIC Column: e.g., TSKgel Butyl-NPR

  • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0

  • ADC Sample: Dialyzed against a buffer compatible with the HIC mobile phase.

Methodology:

  • Sample Preparation: Adjust the ADC sample to a final ammonium sulfate concentration of 1.5 M by adding Mobile Phase A. Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column.

  • Wash: Wash the column with 3-5 CVs of 100% Mobile Phase A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear or step gradient of Mobile Phase B.

    • Linear Gradient Example: 0-100% Mobile Phase B over 30 CVs.

    • Step Gradient Example:

      • Step 1: 30% Mobile Phase B for 5 CVs (to elute low DAR species).

      • Step 2: 60% Mobile Phase B for 5 CVs (to elute target DAR species).

      • Step 3: 100% Mobile Phase B for 5 CVs (to elute high DAR species and clean the column).

  • Fraction Collection: Collect fractions throughout the elution process for analysis.

  • Analysis: Analyze the collected fractions using techniques like UV-Vis spectroscopy and/or mass spectrometry to determine the DAR of each fraction.

Key Experiment 2: IEX for Charge Variant Analysis

Objective: To separate and quantify the charge variants of a purified ADC fraction.

Materials:

  • Cation-Exchange (CEX) Column: e.g., BioResolve SCX mAb Column

  • Mobile Phase A: 20 mM MES, pH 6.0

  • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0

  • ADC Sample: Desalted into Mobile Phase A.

Methodology:

  • Sample Preparation: Ensure the ADC sample is in a low-salt buffer, preferably Mobile Phase A. Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the CEX column with 5-10 CVs of 100% Mobile Phase A.

  • Sample Loading: Inject the prepared ADC sample onto the column.

  • Elution: Elute the bound charge variants using a linear gradient of increasing salt concentration.

    • Gradient Example: 0-50% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to quantify the relative abundance of acidic, main, and basic variants.

Quantitative Data Summary

Table 1: Impact of HIC Gradient Type on DAR Species Resolution for Brentuximab Vedotin

Gradient TypeResolution (DAR0/DAR2)Resolution (DAR2/DAR4)Resolution (DAR4/DAR6)Resolution (DAR6/DAR8)
Linear 1.82.11.91.5
Logarithmic 2.52.32.22.0

Data adapted from a study evaluating non-linear gradients in HIC for ADC characterization. A logarithmic gradient provided a more equidistant retention distribution and improved overall separation of DAR species.[13][14]

Table 2: Influence of Mobile Phase Ionic Strength and pH on ADC Retention in Reversed-Phase Chromatography

Mobile Phase ConditionRetention Time (DAR2) (min)Retention Time (DAR4) (min)Retention Time (DAR6) (min)
High Ionic Strength, pH 6.8 10.211.512.8
Low Ionic Strength, pH 6.8 11.112.413.7
Low Ionic Strength, pH 5.2 10.511.813.1

This table illustrates how reducing ionic strength increases retention, while lowering the pH can counteract this effect. These parameters are critical for optimizing the separation of different ADC species.[18]

Visualizations

ADC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification Steps cluster_2 Final Product Conjugation ADC Conjugation Reaction HIC Hydrophobic Interaction Chromatography (HIC) (DAR Separation) Conjugation->HIC Crude ADC Mixture IEX Ion-Exchange Chromatography (IEX) (Charge Variant Separation) HIC->IEX Fractions with Target DAR SEC Size Exclusion Chromatography (SEC) (Aggregate Removal) IEX->SEC Charge Homogeneous Fractions Purified_ADC Purified ADC with Controlled DAR and Low Aggregates SEC->Purified_ADC

Caption: A typical workflow for the purification of heterogeneous ADCs.

HIC_Troubleshooting Start Problem: Poor Resolution of DAR Species Cause1 Is the gradient too steep? Start->Cause1 Cause2 Is the resin appropriate? Cause1->Cause2 No Solution1 Decrease gradient steepness or use a non-linear gradient. Cause1->Solution1 Yes Cause3 Is the mobile phase optimized? Cause2->Cause3 Yes Solution2 Test resins with different hydrophobicities. Cause2->Solution2 No Solution3 Screen different salt types and concentrations. Cause3->Solution3 No End Resolution Improved Cause3->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for poor DAR resolution in HIC.

References

Technical Support Center: Controlling ADC Homogeneity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is ADC homogeneity and why is it critical?

A: ADC homogeneity refers to the uniformity of the drug-to-antibody ratio (DAR) and the specific sites of drug conjugation on the antibody.[1][2] A homogeneous ADC population has a consistent DAR and defined conjugation sites, which is crucial for a predictable pharmacokinetic (PK) and pharmacodynamic (PD) profile, ensuring consistent efficacy and safety.[3][4] Heterogeneous ADCs, often resulting from traditional conjugation methods, can contain a mixture of species with varying DARs, leading to a less predictable therapeutic window.[5]

Q2: What is the ideal Drug-to-Antibody Ratio (DAR) for an ADC?

A: The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance and increased toxicity due to the hydrophobicity of the payload.[4][6][7] A lower DAR may be safer but less effective.[4] For many ADCs, a DAR of 2 to 4 is considered optimal.[7] However, with hydrophilic linkers, a DAR as high as 8 has been successfully achieved in clinically approved ADCs like Enhertu® and Trodelvy®.[7]

Q3: How do I choose a conjugation strategy to improve homogeneity?

A: Site-specific conjugation methods are the most effective for controlling homogeneity.[8] These methods allow for precise control over the DAR and conjugation site. In contrast, traditional methods that target lysine residues or native cysteines result in a heterogeneous mixture of ADC species.[1]

Troubleshooting Guides

Issue 1: High Heterogeneity in Drug-to-Antibody Ratio (DAR)

Symptoms:

  • Broad peaks or multiple overlapping peaks in Hydrophobic Interaction Chromatography (HIC) analysis.

  • Mass spectrometry (MS) data showing a wide distribution of molecular weights, corresponding to a range of DAR species.

Possible Causes:

  • Traditional Conjugation Methods: Conjugation to surface-exposed lysines or cysteines from reduced interchain disulfides is inherently random, producing a mixture of species with DARs ranging from 0 to 8.[1][7]

  • Inconsistent Reaction Conditions: Fluctuations in the stoichiometry of the linker-payload, temperature, or reaction time can lead to variable conjugation efficiency.[7]

Troubleshooting Steps:

  • Review Conjugation Chemistry:

    • For traditional cysteine conjugation, ensure controlled and partial reduction of disulfide bonds.[9]

    • For lysine conjugation, be aware that a heterogeneous product is expected.

  • Implement Site-Specific Conjugation:

    • Engineered Cysteines: Introduce cysteine mutations at specific, solvent-accessible sites on the antibody for controlled conjugation.[1][10]

    • Non-Natural Amino Acids (nnAAs): Incorporate nnAAs with bio-orthogonal reactive groups to serve as precise handles for drug attachment.[5][8]

    • Enzymatic Conjugation: Utilize enzymes that attach drugs to specific recognition sequences engineered into the antibody.[11][12]

  • Optimize Reaction Parameters:

    • Tightly control the molar ratio of the drug-linker to the antibody.

    • Precisely manage reaction time, temperature, and pH.

Issue 2: ADC Aggregation During or After Conjugation

Symptoms:

  • Appearance of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC) analysis.[13]

  • Visible precipitation or cloudiness in the ADC solution.

  • Reduced binding affinity or biological activity.

Possible Causes:

  • Increased Hydrophobicity: Most cytotoxic payloads are hydrophobic. Attaching them to the antibody, especially at a high DAR, increases the overall hydrophobicity and promotes aggregation.[6][14]

  • Suboptimal Process Conditions:

    • Performing the conjugation at a pH near the antibody's isoelectric point can decrease solubility.[15]

    • High protein concentrations can facilitate intermolecular interactions.[14]

    • Physical stress such as repeated freeze-thaw cycles or vigorous mixing can induce aggregation.[14]

Troubleshooting Steps:

  • Modify the Linker-Payload:

    • Incorporate hydrophilic linkers, such as polyethylene glycol (PEG), to offset the hydrophobicity of the payload.[3]

  • Control the DAR:

    • Employ site-specific conjugation to produce ADCs with a lower, more defined DAR (e.g., 2 or 4), which are generally less prone to aggregation.

  • Optimize the Formulation:

    • Screen for stabilizing excipients (e.g., sugars, polysorbates, amino acids) to include in the final formulation.[16]

  • Refine the Conjugation Process:

    • Adjust the pH of the conjugation buffer to be at least 1-2 units away from the antibody's isoelectric point.

    • Consider using immobilization techniques, such as "Lock-Release" technology, where the antibody is bound to a solid support during conjugation to prevent aggregation.[15][16]

Issue 3: Presence of Unconjugated Antibody and Other Impurities

Symptoms:

  • A significant peak corresponding to the unconjugated antibody in HIC or RP-HPLC analysis.

  • Detection of free drug or drug-linker in the final product by RP-HPLC.[17]

  • Presence of fragments like half-ADCs or free light/heavy chains in CE-SDS or MS analysis.[2]

Possible Causes:

  • Incomplete Conjugation Reaction: Insufficient reaction time or suboptimal stoichiometry of reactants.[2]

  • Disulfide Bond Scrambling: Incorrect reformation of interchain disulfide bonds after a reduction step can lead to fragmentation.[2]

  • Inefficient Purification: The purification process may not be adequately removing unreacted components.

Troubleshooting Steps:

  • Optimize Conjugation and Quenching Steps:

    • Increase the molar excess of the drug-linker or extend the reaction time.

    • For cysteine-based conjugation, carefully control the reduction and re-oxidation steps to prevent disulfide scrambling.[2]

    • Analyze the quenching step, as some quenching reagents can cause disulfide bond breakage.[2]

  • Enhance Purification Protocol:

    • Develop and optimize chromatography steps (e.g., Protein A, ion exchange, or HIC) to effectively separate the desired ADC from unconjugated antibody and other impurities.

    • Utilize techniques like tangential flow filtration (TFF) for buffer exchange and removal of small molecule impurities.

Data Presentation

Table 1: Comparison of Common ADC Conjugation Methods

Conjugation MethodTarget Residue(s)Typical DAR RangeHomogeneityKey AdvantagesKey Disadvantages
Traditional Lysine Surface-exposed Lysines0 - 8HeterogeneousSimple, no antibody engineering required.Highly heterogeneous product, potential to impact antigen binding.[1]
Traditional Cysteine Native interchain Cysteines (after reduction)0 - 8HeterogeneousUtilizes native amino acids.Heterogeneous, can lead to antibody fragmentation if not controlled.[7]
Engineered Cysteine Cysteine introduced at specific sites2 or 4 (defined)HomogeneousHigh control over DAR and conjugation site.[10]Requires antibody engineering.
Non-Natural Amino Acids (nnAAs) Incorporated nnAA (e.g., pAcF)2 or 4 (defined)HomogeneousPrecise control, bio-orthogonal reactivity.[5]Requires cell line engineering and specialized reagents.
Enzymatic Specific enzyme recognition sequence2 (defined)HomogeneousHighly specific, mild reaction conditions.[12]Requires antibody engineering and use of enzymes.

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify ADC species based on their DAR. Higher DAR species are more hydrophobic and elute later.

Methodology:

  • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated by summing the product of each species' relative peak area and its DAR, then dividing by the total peak area.

Protocol 2: Aggregate Analysis by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.

Methodology:

  • Column: An SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a buffer that minimizes non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Analysis: Peaks are identified based on their elution time. HMW species elute first, followed by the main monomer peak, and then any low molecular weight (LMW) fragments. The percentage of aggregate is calculated as the area of the HMW peaks divided by the total area of all peaks.

Visualizations

ADC_Homogeneity_Troubleshooting cluster_issue Observed Issue in ADC Product cluster_analysis Initial Analysis cluster_root_cause Potential Root Cause cluster_solution Proposed Solution Issue High Heterogeneity or Aggregation Analysis Characterize by HIC, SEC, MS Issue->Analysis Cause1 Traditional Conjugation Method Analysis->Cause1 Heterogeneous DAR Cause2 Suboptimal Process Conditions Analysis->Cause2 Variable Results Cause3 Hydrophobic Payload/High DAR Analysis->Cause3 High Aggregation Solution1 Implement Site-Specific Conjugation Cause1->Solution1 Solution2 Optimize Reaction (pH, Temp, Ratio) Cause2->Solution2 Solution3 Modify Linker/Formulation Cause3->Solution3

Conjugation_Methods_Comparison cluster_traditional Traditional Conjugation cluster_site_specific Site-Specific Conjugation cluster_outcome Product Outcome Lysine Lysine Conjugation Heterogeneous Heterogeneous ADC (Variable DAR) Lysine->Heterogeneous Cysteine Native Cysteine Conjugation Cysteine->Heterogeneous EngCys Engineered Cysteines Homogeneous Homogeneous ADC (Defined DAR) EngCys->Homogeneous nnAA Non-Natural Amino Acids nnAA->Homogeneous Enzymatic Enzymatic Methods Enzymatic->Homogeneous

References

Validation & Comparative

Validating Cathepsin B Cleavage of the Val-Ala Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin B, a lysosomal cysteine protease overexpressed in many tumor cells, is a key enzyme leveraged for the targeted release of cytotoxic payloads from antibody-drug conjugates (ADCs). The dipeptide linker, Val-Ala (valine-alanine), is a substrate for Cathepsin B, designed to be cleaved upon internalization of the ADC into the acidic lysosomal compartment of cancer cells, thereby releasing the therapeutic agent. This guide provides an objective comparison of the Val-Ala linker's performance against alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Cathepsin B-Cleavable Linkers

The efficiency of linker cleavage by Cathepsin B is a critical determinant of an ADC's therapeutic efficacy. While numerous dipeptide sequences are susceptible to cleavage, their rates can vary significantly. The Val-Cit (valine-citrulline) linker is the most extensively studied and serves as a common benchmark.

Table 1: Performance Comparison of Dipeptide Linkers Cleaved by Cathepsin B

Linker SequenceRelative Cleavage Rate by Cathepsin BKey Characteristics & Supporting Data
Val-Ala ModerateCleaved at approximately half the rate of the Val-Cit linker.[1][2] Offers the advantage of lower hydrophobicity, which can reduce the propensity for ADC aggregation, a critical quality attribute.[2]
Val-Cit HighThe gold standard for Cathepsin B-cleavable linkers, demonstrating a favorable balance of plasma stability and efficient enzymatic cleavage.[1][]
Phe-Lys High to Very HighExhibits more rapid cleavage by isolated Cathepsin B compared to Val-Cit.[1]
Val-D-Ala Negligible/ResistantThe incorporation of a D-amino acid at the P1' position (Alanine in this case) sterically hinders the enzyme's active site, rendering the linker resistant to cleavage. This makes it an excellent negative control.
β-Ala-Val Negligible/ResistantThe use of a beta-amino acid in the peptide backbone alters the conformation of the linker, preventing proper recognition and cleavage by Cathepsin B. This serves as another effective negative control.[4]

Experimental Protocols for Validation

A robust in vitro assay is essential to validate and quantify the cleavage of the Val-Ala linker by Cathepsin B. The following protocol outlines a standard procedure using liquid chromatography-mass spectrometry (LC-MS) for precise quantification of the released payload.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of cleavage of a Val-Ala linker within an ADC and quantify the release of the cytotoxic payload.

Materials:

  • Recombinant human Cathepsin B (active)

  • ADC construct with Val-Ala linker

  • Control ADCs with non-cleavable linkers (e.g., Val-D-Ala)

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)[1][5]

  • Quenching Solution: 2% formic acid in acetonitrile[1]

  • Internal Standard: A stable isotope-labeled version of the released payload for accurate quantification.

  • LC-MS system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of active Cathepsin B in a suitable buffer.

  • Reaction Setup:

    • In triplicate, incubate the ADC-Val-Ala construct at a final concentration of 1 µM with 20 nM of active Cathepsin B in the assay buffer.[1]

    • Set up parallel reactions for the non-cleavable control ADCs.

    • Include a "no enzyme" control to assess the linker's stability in the assay buffer alone.

  • Incubation: Incubate all reactions at 37°C for a time course (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: At each time point, stop the reaction by adding an equal volume of the quenching solution.[1]

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

  • LC-MS Analysis:

    • Inject the supernatant into the LC-MS system.

    • Separate the released payload from the intact ADC and other components using a suitable chromatographic method.

    • Quantify the released payload by monitoring its specific mass-to-charge ratio (m/z) and comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Calculate the concentration of the released payload at each time point.

    • Plot the payload concentration versus time to determine the initial rate of cleavage.

    • Compare the cleavage kinetics of the Val-Ala linker to the Val-Cit linker and the lack of cleavage in the negative controls.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Validating Linker Cleavage cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis ADC ADC Constructs (Val-Ala, Val-Cit, Controls) Incubate Incubate at 37°C ADC->Incubate Enzyme Active Cathepsin B Enzyme->Incubate Buffer Assay Buffer (pH 6.0) Buffer->Incubate Time_course Time-course Sampling Incubate->Time_course Quench Quench Reaction Time_course->Quench LCMS LC-MS Analysis Quench->LCMS Quantify Quantify Released Payload LCMS->Quantify

Caption: Workflow for the in vitro validation of Cathepsin B-mediated linker cleavage.

signaling_pathway Mechanism of Action: Intracellular Drug Release cluster_cell Tumor Cell ADC ADC with Val-Ala Linker Endosome Endosome ADC->Endosome Endocytosis Lysosome Lysosome (Acidic pH) Endosome->Lysosome Maturation Payload Released Cytotoxic Payload Lysosome->Payload Payload Release CathepsinB Cathepsin B CathepsinB->Lysosome Cleavage of Val-Ala Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Induces Cell Death

Caption: Pathway of ADC internalization and payload release via Cathepsin B cleavage.

References

Navigating the Maze: A Comparative Guide to Mass Spectrometry Analysis of ADC Linker Cleavage Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety, with its cleavage at the target site being a pivotal step in drug action. Mass spectrometry has emerged as an indispensable tool for characterizing the complex process of linker cleavage and the resulting products. This guide provides an objective comparison of various mass spectrometry-based methodologies, supported by experimental data, to aid researchers in selecting the optimal analytical strategy for their ADC development programs.

The Critical Role of Linker Cleavage Analysis

The stability of the linker in systemic circulation and its efficient cleavage within the target cell are paramount for a successful ADC.[1][2][3] Premature cleavage can lead to off-target toxicity, while inefficient cleavage can diminish therapeutic efficacy.[1] Therefore, detailed analysis of linker cleavage products is crucial for understanding an ADC's mechanism of action, pharmacokinetics (PK), and potential metabolic liabilities.[4][5][6] Mass spectrometry offers unparalleled sensitivity and specificity for identifying and quantifying these cleavage products, which often exist at low concentrations in complex biological matrices.[1][7]

Comparative Analysis of Mass Spectrometry Methodologies

The choice of mass spectrometry (MS) methodology for analyzing ADC linker cleavage products depends on the specific research question, the nature of the ADC, and the available instrumentation. The primary approaches can be broadly categorized as top-down/intact mass analysis, middle-down analysis, bottom-up proteomics, and direct analysis of the released payload.

Top-Down and Intact Mass Analysis

This approach involves the analysis of the entire ADC molecule. It is particularly useful for determining the drug-to-antibody ratio (DAR) and observing shifts in the ADC's molecular weight due to linker cleavage or other modifications.[8][9]

Strengths:

  • Provides a global overview of the ADC's heterogeneity.

  • Enables direct measurement of the average DAR and drug load distribution.[10][11]

  • Can detect large-scale modifications and degradation products.

Weaknesses:

  • Lower sensitivity compared to other methods.[8]

  • May not provide site-specific information on linker cleavage.

  • Can be challenging for complex, heterogeneous ADCs.[12]

Common Techniques:

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is a powerful technique for resolving different ADC species based on their mass.[11][13][14]

  • Native Mass Spectrometry: This technique analyzes the ADC in its non-denatured state, preserving non-covalent interactions and providing insights into the intact conjugate's structure.[9][12]

Middle-Down Analysis

The middle-down approach involves analyzing larger fragments of the ADC, typically generated by limited proteolysis or reduction of disulfide bonds. This method offers a balance between the global view of top-down analysis and the detailed information of bottom-up proteomics.[8][15]

Strengths:

  • Provides domain-specific information, such as identifying which antibody subunit carries the cleaved linker.[16]

  • Improves sensitivity and resolution compared to top-down analysis.[15]

  • Can help localize the site of payload conjugation and cleavage.

Weaknesses:

  • Requires careful optimization of the fragmentation method.

  • Data analysis can be more complex than for top-down approaches.

Bottom-Up Proteomics

In the bottom-up approach, the ADC is digested into smaller peptides using enzymes like trypsin. The resulting peptides are then analyzed by LC-MS/MS to identify and quantify specific cleavage products and post-translational modifications.[8][16]

Strengths:

  • Provides high sensitivity and site-specific information on linker cleavage.[17]

  • Enables the identification and quantification of specific catabolites.[1]

  • Can be used to assess the stability of the linker at specific conjugation sites.

Weaknesses:

  • The digestion process can sometimes introduce artifacts.

  • Data analysis can be complex and time-consuming.

  • May not provide a complete picture of the intact ADC.

Direct Analysis of Released Payload and Catabolites

This approach focuses on the direct detection and quantification of the cytotoxic payload and its metabolites after cleavage from the antibody.[18] This is crucial for understanding the ADC's pharmacokinetics and potential off-target effects.[1]

Strengths:

  • Provides direct measurement of the active drug concentration in biological matrices.

  • Highly sensitive and specific for the payload of interest.

  • Essential for PK and toxicokinetic (TK) studies.

Weaknesses:

  • Does not provide information about the antibody component.

  • Requires the development of specific extraction and analytical methods for each payload.

Quantitative Data Comparison

The following table summarizes key performance characteristics of the different mass spectrometry approaches for ADC linker cleavage analysis. The values are representative and can vary depending on the specific ADC, linker, payload, and instrumentation.

Analytical ApproachTypical SensitivityDynamic RangeKey Application
Top-Down/Intact MS µg/mL2-3 orders of magnitudeDAR determination, heterogeneity assessment[13]
Middle-Down MS ng/mL - µg/mL3-4 orders of magnitudeSubunit characterization, cleavage site localization[15][16]
Bottom-Up MS pg/mL - ng/mL4-5 orders of magnitudeSite-specific cleavage analysis, catabolite identification[17]
Released Payload Analysis pg/mL4-6 orders of magnitudePharmacokinetics, toxicology studies[1][18]

Experimental Protocols

General Workflow for ADC Linker Cleavage Analysis

The following diagram illustrates a general experimental workflow for the mass spectrometry analysis of ADC linker cleavage products.

ADC Linker Cleavage Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Biological Matrix (Plasma, Tissue, etc.) Extraction Analyte Extraction/Purification Sample->Extraction Digestion Enzymatic Digestion (for Bottom-Up) Extraction->Digestion LC Liquid Chromatography Separation Extraction->LC Digestion->LC MS Mass Spectrometry Detection LC->MS Identification Product Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for ADC linker cleavage analysis.

Detailed Protocol: Bottom-Up Analysis of Linker Cleavage in Plasma

  • Immunoaffinity Capture: ADCs and their fragments are captured from plasma using beads coated with an anti-human IgG antibody. This step enriches the sample and removes interfering plasma proteins.[13][17]

  • Reduction and Alkylation: The disulfide bonds of the captured antibodies are reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.

  • Enzymatic Digestion: The protein is digested into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence and abundance of peptides containing the cleaved linker are then determined.

Signaling Pathways and Logical Relationships

ADC Internalization and Payload Release

The following diagram illustrates the typical pathway of ADC internalization and subsequent linker cleavage, leading to the release of the cytotoxic payload.

ADC Internalization and Payload Release ADC Antibody-Drug Conjugate Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Enzymatic/pH-mediated Payload Released Payload Cleavage->Payload Apoptosis Cell Death Payload->Apoptosis

Caption: ADC internalization and payload release pathway.

Decision Tree for Selecting an MS Methodology

This diagram provides a logical framework for choosing the most appropriate mass spectrometry approach based on the analytical goal.

MS Methodology Decision Tree Start What is the primary analytical goal? Goal1 Determine average DAR and heterogeneity? Start->Goal1 Goal2 Localize cleavage to a specific subunit? Start->Goal2 Goal3 Identify the exact site of cleavage? Start->Goal3 Goal4 Measure systemic exposure of the payload? Start->Goal4 Method1 Top-Down / Intact MS Goal1->Method1 Method2 Middle-Down MS Goal2->Method2 Method3 Bottom-Up MS Goal3->Method3 Method4 Released Payload Analysis Goal4->Method4

Caption: Decision tree for selecting an MS methodology.

Conclusion

The robust and multifaceted nature of mass spectrometry makes it an essential tool in the development of antibody-drug conjugates. By providing detailed insights into the mechanisms of linker cleavage, mass spectrometry enables researchers to optimize ADC design for enhanced stability, targeted drug release, and ultimately, improved therapeutic outcomes. This guide offers a framework for comparing and selecting the most suitable mass spectrometry methodologies to address the specific analytical challenges encountered during ADC research and development.

References

A Comparative Guide to ADC Linker Technologies: DBCO-PEG4-Val-Ala-PAB-PNP vs. Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two prominent enzymatically-cleavable linker systems used in the development of Antibody-Drug Conjugates (ADCs): the Valine-Alanine (Val-Ala) based DBCO-PEG4-Val-Ala-PAB-PNP linker and the widely-utilized Valine-Citrulline (Val-Cit) linker. This comparison is supported by experimental data to inform linker selection in ADC design.

Introduction to ADC Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to cancer cells.[1] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index.[2][3] Among the most successful platforms are enzymatically cleavable linkers designed to be stable in the bloodstream but labile within the lysosomal compartment of target cells.[3][4] This guide focuses on comparing two such dipeptide-based linkers: Val-Ala and Val-Cit.

Structural and Mechanistic Overview

Both Val-Ala and Val-Cit linkers operate on a similar principle. They are recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[3][4][5] This cleavage initiates a self-immolative cascade, typically through a p-aminobenzyl carbamate (PABC) spacer, to release the unmodified cytotoxic drug.[3][][7][8]

The This compound linker is a complete system for ADC construction:

  • DBCO (Dibenzocyclooctyne): Enables conjugation to an azide-modified antibody via copper-free click chemistry.[9][10]

  • PEG4 (Polyethylene Glycol): A hydrophilic spacer that improves solubility, reduces aggregation, and minimizes steric hindrance.[9][10][11]

  • Val-Ala (Valine-Alanine): The dipeptide substrate for Cathepsin B.[8][11]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that ensures efficient release of the payload upon dipeptide cleavage.[8][11]

  • PNP (p-nitrophenyl): A good leaving group for the covalent attachment of an amine-containing payload.[9][10]

The Val-Cit linker is the most commonly used cleavable linker in ADCs, with two approved drugs, Adcetris® and Polivy®, utilizing this technology.[2] It is typically employed in a similar construct, often with a maleimide group for conjugation to antibody thiols (e.g., mc-Val-Cit-PABC).[2] For the purpose of this guide, we compare the core dipeptide performance, which is transferable to various conjugation and spacer configurations.

ADC_Mechanism_of_Action cluster_2 Intracellular Pathway ADC ADC in Circulation (Linker is Stable) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Neighboring Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Drug) Lysosome->Payload 4. Proteolytic Cleavage of Linker Payload->TumorCell 5. Cytotoxicity Payload->BystanderCell 6. Bystander Effect (if payload is membrane-permeable)

Caption: General mechanism of action for an ADC with a cleavable linker.

Linker_Cleavage_Mechanism ADC Antibody-PEG-Val-X-PAB-Payload (X = Ala or Cit) CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Hydrolysis of Amide Bond CleavedInt Antibody-PEG-Val-X + H₂N-PAB-Payload CathepsinB->CleavedInt SelfImmolation 1,6-Elimination (Self-Immolation) CleavedInt->SelfImmolation Products Free Payload (Drug) + CO₂ + Aza-quinone Methide SelfImmolation->Products Bystander_Effect_Workflow cluster_setup 1. Co-Culture Setup cluster_treatment 2. ADC Treatment cluster_analysis 3. Viability Analysis Seed_Ag_pos Seed Antigen-Positive (Ag+) Cells Mix_Cells Plate cells together in defined ratios (e.g., 1:1, 1:3, 1:10) Seed_Ag_pos->Mix_Cells Seed_Ag_neg Seed Antigen-Negative (Ag-) Cells Seed_Ag_neg->Mix_Cells Treat_ADC Add ADC (Val-Ala or Val-Cit) at various concentrations Mix_Cells->Treat_ADC Incubate Incubate for 72-96 hours Treat_ADC->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure Measure Luminescence (correlates to viable cell number) Add_Reagent->Measure Calculate Calculate % Viability vs. Untreated Control Measure->Calculate

References

A Comparative Guide to Val-Ala and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Among the most prevalent classes of cleavable linkers are those based on dipeptides, designed to be selectively hydrolyzed by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment. This guide provides a detailed comparison of two commonly employed dipeptide linkers: Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), focusing on their relative stability and hydrophobicity, supported by experimental data.

Executive Summary

Both Val-Ala and Val-Cit linkers are effective options for ADCs, offering high stability in systemic circulation and efficient cleavage within the target cell's lysosome.[1] The primary distinctions lie in their enzymatic cleavage kinetics and physicochemical properties. Val-Ala exhibits a slower rate of cleavage by cathepsin B compared to Val-Cit.[1][2] Crucially, Val-Ala possesses lower hydrophobicity, a characteristic that mitigates the risk of ADC aggregation and facilitates the production of conjugates with a higher drug-to-antibody ratio (DAR).[3]

Stability Comparison

The stability of a linker is paramount, ensuring that the cytotoxic payload remains attached to the antibody in circulation to minimize off-target toxicity, while enabling efficient release upon internalization into the target cancer cell.

Enzymatic Stability: Cathepsin B Cleavage

Cathepsin B is a key lysosomal protease responsible for the cleavage of these dipeptide linkers. In isolated cathepsin B cleavage assays, the Val-Ala linker has been shown to be cleaved at approximately half the rate of the Val-Cit linker.[1][2][3] This difference in cleavage kinetics can influence the rate of drug release within the tumor cell.

LinkerRelative Cleavage Rate (Cathepsin B)Half-life (Enzymatic Hydrolysis with Doxorubicin)Reference
Val-Cit Faster~240 minutes[1]
Val-Ala Slower (approx. half the rate of Val-Cit)Not explicitly stated in direct comparison[1][2][3]
Plasma Stability

Both Val-Ala and Val-Cit linkers demonstrate high stability in human plasma, a critical feature for preventing premature drug release during circulation.[1] However, a notable difference emerges in rodent models. Both linkers are susceptible to cleavage by a mouse carboxylesterase, Ces1c, leading to instability in mouse plasma. This is a crucial consideration for preclinical in vivo studies.

Hydrophobicity and its Implications

The overall hydrophobicity of an ADC is significantly influenced by its linker and payload. Excessive hydrophobicity can lead to aggregation, poor solubility, and accelerated clearance from circulation, negatively impacting the ADC's developability and therapeutic window.

Val-Ala is recognized as being less hydrophobic than Val-Cit.[1][3] This lower hydrophobicity of Val-Ala offers a significant advantage in ADC development, particularly when working with hydrophobic payloads. It allows for the conjugation of a higher number of drug molecules per antibody (a higher DAR) without inducing significant aggregation.[4][3] For instance, ADCs with a Val-Ala linker have been successfully produced with a DAR of up to 7.4 with minimal aggregation (<10%), whereas Val-Cit-based ADCs can face challenges with aggregation and precipitation at a DAR greater than 4.[3]

LinkerRelative HydrophobicityImpact on Drug-to-Antibody Ratio (DAR)Impact on AggregationReference
Val-Cit HigherLimited to lower DARs (e.g., ~4) to avoid aggregationIncreased propensity for aggregation at higher DARs[3]
Val-Ala LowerAllows for higher DARs (e.g., up to 7.4)Less aggregation observed even at high DARs[4][3]

Experimental Protocols

Cathepsin B-Mediated Linker Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage by cathepsin B.

Objective: To determine the rate of drug release from an ADC upon incubation with purified cathepsin B.

Materials:

  • ADC constructs with Val-Ala and Val-Cit linkers

  • Purified human or bovine cathepsin B

  • Assay Buffer: 50 mM sodium citrate, pH 5.0, containing 5 mM dithiothreitol (DTT)

  • Quenching solution: Acetonitrile with an internal standard

  • HPLC system with a C18 column and a UV or mass spectrometry detector

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Activate the cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

  • Initiate the cleavage reaction by adding the ADC to the activated cathepsin B solution to a final concentration of typically 1-10 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by RP-HPLC to quantify the amount of released drug.

  • Calculate the percentage of drug release at each time point and determine the half-life of the linker.

Determination of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity and is a standard method for assessing the hydrophobicity profile of ADCs and determining the drug-to-antibody ratio.

Objective: To compare the relative hydrophobicity of ADCs containing Val-Ala and Val-Cit linkers.

Materials:

  • ADC constructs with Val-Ala and Val-Cit linkers

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from Mobile Phase A to Mobile Phase B. This decreasing salt gradient promotes the elution of molecules in order of increasing hydrophobicity.

  • Monitor the elution profile at 280 nm.

  • The retention time of the ADC peak is indicative of its relative hydrophobicity. A longer retention time corresponds to higher hydrophobicity. Compare the retention times of the Val-Ala and Val-Cit ADCs to assess their relative hydrophobicity.

Visualizing the Cleavage Mechanism and Experimental Workflow

Figure 1: Cathepsin B-Mediated Cleavage of Dipeptide Linkers cluster_Extracellular Systemic Circulation (pH ~7.4) cluster_Intracellular Tumor Cell Lysosome (pH ~4.5-5.0) ADC Antibody-Drug Conjugate (Stable Linker) Cathepsin_B Cathepsin B ADC->Cathepsin_B Internalization Cleavage Dipeptide Cleavage Cathepsin_B->Cleavage Enzymatic Action Self_Immolation Self-Immolative Spacer Cleavage Cleavage->Self_Immolation Triggers Payload_Release Active Payload Release Self_Immolation->Payload_Release

Caption: Cathepsin B-Mediated Cleavage Pathway.

Figure 2: Experimental Workflow for Linker Stability and Hydrophobicity cluster_Synthesis ADC Preparation cluster_Analysis Comparative Analysis cluster_Results Data Interpretation ADC_ValAla ADC with Val-Ala Linker Stability_Assay Cathepsin B Cleavage Assay ADC_ValAla->Stability_Assay Hydrophobicity_Assay Hydrophobic Interaction Chromatography (HIC) ADC_ValAla->Hydrophobicity_Assay ADC_ValCit ADC with Val-Cit Linker ADC_ValCit->Stability_Assay ADC_ValCit->Hydrophobicity_Assay Cleavage_Rate Cleavage Rate (Half-life) Stability_Assay->Cleavage_Rate Retention_Time HIC Retention Time (Relative Hydrophobicity) Hydrophobicity_Assay->Retention_Time

Caption: Workflow for Linker Comparison.

Conclusion

The choice between a Val-Ala and a Val-Cit linker will depend on the specific goals of the ADC program and the properties of the payload.

  • Val-Cit may be preferred when a faster rate of intracellular drug release is desired. Its well-established use in approved ADCs provides a strong precedent.

  • Val-Ala is an excellent choice when working with hydrophobic payloads or when aiming for a higher DAR. Its lower hydrophobicity can lead to improved biophysical properties of the ADC, such as reduced aggregation and better manufacturability.

Ultimately, empirical testing of both linkers with the specific antibody and payload of interest is crucial for selecting the optimal construct for a given therapeutic application. This guide provides a foundational understanding to inform these critical decisions in the development of next-generation antibody-drug conjugates.

References

Assessing the Bystander Effect of Val-Ala Linker ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a critical mechanism for the efficacy of antibody-drug conjugates (ADCs) in treating heterogeneous tumors, describes the ability of an ADC's cytotoxic payload, released from a target antigen-positive cell, to kill neighboring antigen-negative cells. This phenomenon is largely governed by the properties of the linker connecting the antibody to the payload and the nature of the payload itself. Among the various linker technologies, the cathepsin-B-cleavable valine-alanine (Val-Ala) dipeptide linker has emerged as a key player in enabling this bystander activity.

This guide provides a comparative analysis of the bystander effect of Val-Ala linker ADCs, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.

The Val-Ala Linker: Mechanism of Action and Key Features

The Val-Ala linker is designed to be stable in the systemic circulation and to be selectively cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomal compartments of tumor cells. Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the cytotoxic payload. For the bystander effect to occur, the released payload must be able to diffuse across the cell membrane and into adjacent cells.[1]

The choice of dipeptide in the linker is crucial. Val-Ala has been shown to be an effective substrate for cathepsin B.[2] Compared to the more commonly used valine-citrulline (Val-Cit) linker, the Val-Ala linker exhibits lower hydrophobicity.[3] This property can be advantageous in the manufacturing of ADCs with a high drug-to-antibody ratio (DAR), as it may reduce the propensity for aggregation.[3][4] Studies have indicated that Val-Ala linkers can allow for a DAR of up to 7.4 with limited aggregation.[3][4]

Comparative Performance of Val-Ala Linker ADCs

The bystander killing capacity of an ADC is a key determinant of its overall anti-tumor activity, especially in tumors with heterogeneous antigen expression. The Val-Ala linker, in conjunction with a membrane-permeable payload, facilitates this effect.

Table 1: Qualitative Comparison of Val-Ala and Val-Cit Linkers

FeatureVal-Ala LinkerVal-Cit LinkerReferences
Cleavage Enzyme Cathepsin BCathepsin B and other cathepsins[2][]
Hydrophobicity LowerHigher[3]
Performance in High DAR Conjugates Less aggregationProne to aggregation and precipitation[3][4]
Plasma Stability Generally stableGood plasma stability[4]
Payload Release Efficiency Efficient release in tumor cellsEfficient release in tumor cells[]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCTarget Cell LineLinkerPayloadIC50References
anti-HER2 ADCHER2+Val-AlaMMAEComparable to Val-Cit[2]
anti-HER2 ADCHER2+Val-CitMMAE14.3 pmol/L[6]
anti-HER2 ADCHER2+β-galactosidase-cleavableMMAE8.8 pmol/L[6]
Trastuzumab-vc-MMAEN87 (HER2+)Val-CitMMAE< IC50 of MCF7[7]
Trastuzumab-vc-MMAEMCF7 (HER2 low)Val-CitMMAE> IC90 of N87[7]

Experimental Protocols for Assessing the Bystander Effect

Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed protocols for key in vitro assays.

Monoculture Cytotoxicity Assay (MTT Assay)

This assay is a preliminary step to determine the cytotoxic activity of the ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines individually and to determine the appropriate concentration range for subsequent bystander effect assays.[8]

Protocol:

  • Cell Seeding: Seed Ag+ and Ag- cells separately in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium.[9] Include wells with medium only as a blank control.[9]

  • Cell Attachment: Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.[9]

  • ADC Treatment: Prepare serial dilutions of the ADC. Add 50 µL of the ADC solutions to the respective wells. Add fresh medium to the control and blank wells.

  • Incubation: Incubate the plates for a period of 48-144 hours at 37°C.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: Add 100 µL of a 10% SDS in 0.01 M HCl solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability at each ADC concentration relative to the untreated control. Plot the viability data against the ADC concentration and fit to a sigmoidal curve to determine the IC50 value.[10]

Co-culture Bystander Effect Assay

This assay directly measures the killing of Ag- cells when they are cultured together with Ag+ cells in the presence of the ADC.[10]

Protocol:

  • Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells (e.g., GFP-transfected) in varying ratios (e.g., 0% to 100% Ag+ cells) in a 96-well plate, keeping the total cell number per well constant (e.g., 10,000 cells/well).[11]

  • Cell Attachment: Allow the cells to attach by incubating the plate overnight at 37°C with 5% CO2.

  • ADC Treatment: Treat the co-cultures with a fixed concentration of the ADC. This concentration should be chosen to be above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells, as determined from the monoculture cytotoxicity assay.[7]

  • Incubation: Incubate the plate for an extended period, typically 6 days, without changing the medium.[11]

  • Quantification of Bystander Effect: Measure the viability of the fluorescently labeled Ag- cells using a fluorescence plate reader or flow cytometry.[10]

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in a monoculture (0% Ag+ cells) treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10]

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic effect on Ag- cells is mediated by a soluble factor (the released payload) secreted by the Ag+ cells.[12]

Protocol:

  • Preparation of Conditioned Medium: Seed Ag+ cells in a culture plate and treat them with the ADC for a defined period (e.g., 96 hours).[12]

  • Collection of Conditioned Medium: Collect the culture supernatant (conditioned medium) from the ADC-treated Ag+ cells.

  • Treatment of Ag- Cells: Seed Ag- cells in a separate 96-well plate and allow them to attach overnight.[12]

  • Medium Transfer: Add the collected conditioned medium to the Ag- cells.[12]

  • Incubation and Viability Assessment: Incubate the Ag- cells with the conditioned medium and assess their viability at different time points using an appropriate method like the MTT assay or real-time cell analysis.[12]

  • Data Analysis: Compare the viability of Ag- cells treated with the conditioned medium to that of Ag- cells treated with fresh medium containing the same concentration of the ADC. A greater reduction in viability with the conditioned medium confirms the bystander effect.[12]

Visualizing the Mechanisms

To better understand the processes involved in the bystander effect of Val-Ala linker ADCs, the following diagrams illustrate the key signaling pathway and experimental workflows.

Bystander_Effect_Signaling_Pathway cluster_extracellular Extracellular Space cluster_antigen_positive_cell Antigen-Positive Tumor Cell cluster_antigen_negative_cell Antigen-Negative Neighboring Cell ADC Val-Ala Linker ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Payload_Action 6. Intracellular Cytotoxicity Payload_Release->Payload_Action Payload_Diffusion 7. Payload Diffusion Payload_Release->Payload_Diffusion Payload_Uptake 8. Payload Uptake Payload_Diffusion->Payload_Uptake Bystander_Killing 9. Bystander Cytotoxicity Payload_Uptake->Bystander_Killing

Caption: Signaling pathway of the bystander effect mediated by a Val-Ala linker ADC.

Experimental_Workflows cluster_coculture Co-Culture Bystander Effect Assay cluster_conditioned_medium Conditioned Medium Transfer Assay A1 Seed Ag+ and fluorescently labeled Ag- cells A2 Add ADC A1->A2 A3 Incubate A2->A3 A4 Measure fluorescence of Ag- cells A3->A4 A5 Compare viability to monoculture A4->A5 B1 Treat Ag+ cells with ADC B2 Collect conditioned medium B1->B2 B3 Treat Ag- cells with conditioned medium B2->B3 B4 Assess Ag- cell viability B3->B4 B5 Compare to direct ADC treatment B4->B5

References

A Comparative Guide to Payload Release Kinetics: Liposomes vs. Polymeric Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of payload release is paramount in designing effective drug delivery systems. This guide provides a comparative analysis of two widely used platforms: liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of their release characteristics.

Quantitative Analysis of Payload Release

The following table summarizes the in vitro release kinetics of two model drugs, doxorubicin from liposomes and paclitaxel from PLGA nanoparticles. The data highlights the distinct release profiles of these two systems, with PLGA nanoparticles exhibiting a more pronounced initial burst release followed by a sustained release phase, while liposomes demonstrate a more controlled and gradual release over time.

Time (hours)Cumulative Doxorubicin Release from Liposomes (%)Cumulative Paclitaxel Release from PLGA Nanoparticles (%)
1~5~25
6~15~40
12~25~50
24~40~60
48~60~70
72~75~75
96~85~80

Experimental Protocols

Doxorubicin Release from Liposomes via Dialysis

This method assesses the release of a hydrophilic drug, doxorubicin, from a liposomal formulation.

Materials:

  • Doxorubicin-loaded liposomes

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • A known concentration of doxorubicin-loaded liposomes is placed into a dialysis bag.

  • The dialysis bag is sealed and immersed in a known volume of PBS (the release medium) at 37°C with gentle stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • To maintain sink conditions, an equal volume of fresh PBS is added back to the release medium.

  • The concentration of doxorubicin in the collected samples is quantified using a spectrofluorometer (Excitation: 485 nm, Emission: 590 nm) or a UV-Vis spectrophotometer (absorbance at 480 nm).

  • The cumulative percentage of drug release is calculated at each time point.

Paclitaxel Release from PLGA Nanoparticles via Sample and Separate Method

This protocol is suitable for hydrophobic drugs like paclitaxel encapsulated within polymeric nanoparticles.

Materials:

  • Paclitaxel-loaded PLGA nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to enhance solubility

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • A known amount of paclitaxel-loaded PLGA nanoparticles is dispersed in the release medium at 37°C in separate tubes for each time point.

  • At specified time intervals, a tube is taken, and the nanoparticles are separated from the release medium by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • The supernatant, containing the released paclitaxel, is carefully collected.

  • The amount of paclitaxel in the supernatant is quantified by HPLC. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water.

  • The cumulative percentage of drug release is calculated based on the initial amount of encapsulated drug.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Doxorubicin_Release_Workflow cluster_prep Sample Preparation cluster_release Release Study cluster_analysis Quantification liposomes Doxorubicin-loaded Liposomes dialysis_bag Dialysis Bag liposomes->dialysis_bag Place inside release_medium PBS (pH 7.4) 37°C, Stirring dialysis_bag->release_medium Immerse sampling Withdraw Aliquots at Time Points release_medium->sampling replenish Replenish with Fresh PBS sampling->replenish quantification Measure Doxorubicin (Spectrofluorometer/UV-Vis) sampling->quantification replenish->release_medium results Calculate Cumulative Release (%) quantification->results

Caption: Workflow for Doxorubicin Release from Liposomes.

Paclitaxel_Release_Workflow cluster_prep Sample Preparation cluster_release Release & Separation cluster_analysis Quantification nanoparticles Paclitaxel-loaded PLGA Nanoparticles release_medium Dispersion in Release Medium nanoparticles->release_medium incubation Incubate at 37°C release_medium->incubation centrifugation Centrifuge at Time Points incubation->centrifugation separation Separate Supernatant centrifugation->separation hplc Quantify Paclitaxel (HPLC) separation->hplc results Calculate Cumulative Release (%) hplc->results

Caption: Workflow for Paclitaxel Release from PLGA Nanoparticles.

A Comparative Guide to the In Vivo Efficacy of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The linker is a critical component of an antibody-drug conjugate (ADC), connecting the monoclonal antibody to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, and ultimately, its therapeutic efficacy and safety. This guide provides an objective comparison of the in vivo performance of different ADC linkers, supported by experimental data, to aid researchers and drug developers in this critical design choice.

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies

The fundamental classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[1][2]

  • Cleavable Linkers: These are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[2] This targeted release can be triggered by enzymes, pH, or the reducing environment of the cell.[2] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[3]

  • Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload.[1][4] This results in the payload being released with an attached amino acid residue from the antibody.[4] Generally, ADCs with non-cleavable linkers exhibit greater plasma stability, which can lead to an improved therapeutic index.[1][4]

The choice between a cleavable and non-cleavable linker is not always straightforward and depends on the specific target, payload, and desired mechanism of action.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize key in vivo data from comparative studies of different ADC linkers.

Table 1: Comparison of Tumor Growth Inhibition (TGI)

Antibody-PayloadLinker TypeXenograft ModelDose (mg/kg)Tumor Growth Inhibition (%)Reference
Trastuzumab-MMAEβ-galactosidase-cleavableBreast Cancer157-58[5]
Trastuzumab-DM1 (Kadcyla)Non-cleavable (SMCC)Breast Cancer1Not statistically significant[5]
Anti-CD22-DM1CX-DM1 (cleavable)Human Lymphoma3Tumor regression[5]
Anti-CD22-DM1SMCC-DM1 (non-cleavable)Human Lymphoma15Less active than CX-DM1 ADC[5]
Anti-CD79b-MMAETandem-cleavage (P1' modified)Jeko-1 (Non-Hodgkin Lymphoma)Single doseSuperior efficacy[6]
Anti-CD79b-MMAETandem-cleavage (P3 modified)Jeko-1 (Non-Hodgkin Lymphoma)Single doseEfficacious[6]

Table 2: Comparison of Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

ADCLinker TypeSpeciesKey PK/Tolerability FindingReference
T-DM1Non-cleavable (thioether)Animal studiesBetter pharmacokinetics than disulfide-linked versions.[7]
T-SPP-DM1Cleavable (disulfide)Animal studiesFaster plasma clearance than T-DM1.[7]
cAC10-MC-vc-PAB-MMAE (DAR 2 or 4)Cleavable (peptide)MiceSlower clearance, longer half-life, and better tolerated.[8]
cAC10-MC-vc-PAB-MMAE (DAR 8)Cleavable (peptide)MiceFaster clearance and less tolerated.[8]
Cys-linker-MMAE ADCNon-cleavableMiceMTD approaching the level of the naked antibody (160 mg/kg).[9]
ADCs with cleavable linkersCleavableRatsShowed reduced toxicity in target-independent safety studies.[6]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the factors influencing ADC efficacy.

G cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC Binds ADC binds to target antigen Internalization Internalization via endocytosis ADC Binds->Internalization Endosome Early/Late Endosome Internalization->Endosome Lysosome_C Lysosome Endosome->Lysosome_C Payload Release_C Payload Release (e.g., enzymatic cleavage, low pH) Lysosome_C->Payload Release_C Payload Action_C Payload induces cell death Payload Release_C->Payload Action_C Bystander Effect Bystander Killing of neighboring cells Payload Release_C->Bystander Effect ADC Binds_NC ADC binds to target antigen Internalization_NC Internalization via endocytosis ADC Binds_NC->Internalization_NC Endosome_NC Early/Late Endosome Internalization_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation Complete antibody degradation Lysosome_NC->Degradation Payload Release_NC Payload-linker-amino acid metabolite released Degradation->Payload Release_NC Payload Action_NC Metabolite induces cell death Payload Release_NC->Payload Action_NC G Start Start: Tumor Model Establishment Tumor Inoculation Inoculate tumor cells into immunodeficient mice Start->Tumor Inoculation Tumor Growth Monitor tumor growth to desired volume (e.g., 100-200 mm³) Tumor Inoculation->Tumor Growth Randomization Randomize mice into treatment groups Tumor Growth->Randomization Dosing Administer ADC via intravenous injection Randomization->Dosing Monitoring Monitor tumor volume, body weight, and clinical signs Dosing->Monitoring PK_PD Collect blood/tissue samples for PK/PD analysis (optional) Monitoring->PK_PD Endpoint Endpoint: Tumor growth delay/regression or ethical endpoint Monitoring->Endpoint Data Analysis Analyze and compare TGI, toxicity, and PK data Endpoint->Data Analysis Conclusion Draw conclusions on linker efficacy Data Analysis->Conclusion G Linker Stability Linker Stability in Circulation High Stability High Stability (e.g., Non-cleavable) Linker Stability->High Stability Low Stability Low Stability (e.g., some cleavable) Linker Stability->Low Stability Efficacy Efficacy High Stability->Efficacy Potentially lower bystander effect Toxicity Off-target Toxicity High Stability->Toxicity Reduced premature payload release Low Stability->Efficacy Potentially higher bystander effect Low Stability->Toxicity Increased premature payload release Therapeutic Window Therapeutic Window Efficacy->Therapeutic Window Toxicity->Therapeutic Window

References

A Researcher's Guide to Characterizing Antibody-Drug Conjugate (ADC) Heterogeneity with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics that merge the target specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small-molecule drugs.[1][2] This combination, however, introduces significant molecular heterogeneity. The drug-to-antibody ratio (DAR)—the average number of drugs conjugated to an antibody—is a critical quality attribute (CQA) that directly impacts the ADC's therapeutic efficacy, toxicity, and pharmacokinetics.[3][4][5] Therefore, robust analytical methods are essential to characterize this complexity.

Mass spectrometry (MS) has emerged as a powerful and versatile tool for the in-depth characterization of ADCs.[2][6] It provides molecule-level resolution, allowing for the assessment of DAR, drug load distribution, conjugation site specificity, and other post-translational modifications (PTMs) like glycosylation.[6][7] This guide compares the primary MS-based workflows—Intact, Subunit, and Peptide Level Analysis—providing researchers with the data and methodologies needed to select the optimal strategy for their analytical needs.

Core Mass Spectrometry Workflows for ADC Analysis

The characterization of ADCs by mass spectrometry is typically performed at three distinct levels, each providing a different degree of analytical depth.[6][8]

  • Intact Mass Analysis (Top-Down): This approach analyzes the entire ADC molecule (~150 kDa) without prior digestion.[9] It is the most direct method for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[10][11] Native MS, which preserves non-covalent interactions, is particularly crucial for analyzing cysteine-linked ADCs where the heavy and light chains may not be covalently bound after conjugation.[3][6][12]

  • Subunit Analysis (Middle-Down): In this workflow, the ADC is proteolytically cleaved into smaller, more manageable subunits, such as the light chain (LC), heavy chain (HC), and Fc/Fab fragments. This is often achieved by using enzymes like IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) followed by reduction. This method simplifies the complex mass spectra seen at the intact level, improving resolution and mass accuracy, which allows for more precise characterization of drug distribution on each subunit.[8]

  • Peptide Mapping (Bottom-Up): This technique involves the complete digestion of the ADC into small peptides using enzymes like trypsin.[13] The resulting peptide mixture is then analyzed by LC-MS/MS.[7] This is the only method that can pinpoint the exact location of drug conjugation sites on the antibody sequence.[2][13] It is also used for comprehensive PTM analysis and sequence confirmation.[7]

Comparative Overview of MS Workflows for ADC Characterization

The selection of an appropriate analytical workflow depends on the specific information required. The table below summarizes the key characteristics and outputs of each approach.

FeatureIntact Mass Analysis (Top-Down)Subunit Analysis (Middle-Down)Peptide Mapping (Bottom-Up)
Primary Information Average DAR, Drug Load Distribution, Glycoform ProfilingDAR on subunits (LC/HC), More resolved heterogeneityConjugation Site Identification, PTM Localization, Sequence Confirmation
Sample Preparation Minimal (e.g., deglycosylation, buffer exchange)Moderate (Enzymatic digest, reduction)Complex (Denaturation, reduction, alkylation, multi-enzyme digestion)
Throughput HighMediumLow
Mass Resolution Lower (due to high MW and complexity)Medium to HighHighest (analysis of small peptides)
Mass Accuracy Good (<30 ppm)[10]Very GoodExcellent
Key Advantage Direct measurement of drug load profile on the whole ADC.[11]Balanced view of drug distribution with better resolution than intact analysis.Provides specific conjugation site information.[2][13]
Key Limitation Spectra can be complex and difficult to resolve, especially with heterogeneous glycosylation.[14]Information on the entire ADC is lost; DAR is inferred from subunits.Does not provide the overall drug distribution profile; potential for analytical bias between conjugated and unconjugated peptides.[7]
Common Techniques Native SEC-MS, RPLC-MS (for denatured state)RPLC-MS, HIC-MSRPLC-MS/MS

Experimental Protocols and Workflows

Detailed and reproducible protocols are critical for accurate ADC characterization. Below are representative methodologies for each level of analysis.

Diagram: High-Level ADC Analysis Workflows

cluster_0 ADC Sample cluster_1 Top-Down Analysis cluster_2 Middle-Down Analysis cluster_3 Bottom-Up Analysis ADC Antibody-Drug Conjugate Intact Intact Mass Analysis (Native SEC-MS) ADC->Intact Digest Enzymatic Digestion (e.g., IdeS) & Reduction ADC->Digest FullDigest Denature, Reduce, Alkylate, Digest (e.g., Trypsin) ADC->FullDigest Intact_Result Avg. DAR Drug Distribution Glycoforms Intact->Intact_Result Direct Measurement Subunit Subunit Analysis (RPLC-MS) Digest->Subunit Subunit_Result Subunit DAR (LC, HC, Fd) Improved Resolution Subunit->Subunit_Result Peptide Peptide Mapping (RPLC-MS/MS) FullDigest->Peptide Peptide_Result Conjugation Site ID PTM Localization Sequence Confirmation Peptide->Peptide_Result

Caption: Overview of top-down, middle-down, and bottom-up MS workflows for ADC analysis.

Protocol 1: Intact Mass Analysis via Native SEC-MS

This method is ideal for determining the DAR of cysteine-conjugated ADCs under non-denaturing conditions.[3][15]

  • Sample Preparation:

    • If necessary, deglycosylate the ADC using PNGase F to reduce spectral complexity.[14]

    • Perform buffer exchange into a volatile, MS-friendly native buffer such as 50 mM ammonium acetate (NH4OAc).[3][15]

  • LC Separation (SEC):

    • Column: ACQUITY UPLC Protein BEH SEC Column (200Å, 1.7 µm, 2.1 mm x 150 mm) or similar.[15]

    • Mobile Phase: Isocratic elution with 50 mM ammonium acetate.[15]

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Run Time: Approximately 10 minutes.[3]

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Conditions: Use "native" or non-denaturing source conditions (e.g., lower capillary temperature, lower cone voltage) to maintain the protein's folded state.

    • Mass Range (m/z): An extended mass range is required to detect the low charge states typical of native MS (e.g., up to m/z 7,000-8,000).[3]

  • Data Analysis:

    • Combine the raw spectra across the chromatographic peak.

    • Deconvolute the combined spectrum to obtain the zero-charge mass profile of the different drug-loaded species.

    • Calculate the average DAR by summing the relative abundance of each species multiplied by its drug load.

Protocol 2: Subunit Analysis via RPLC-MS

This is a robust method for quantifying drug load on antibody fragments.

  • Sample Preparation (Reduction):

    • Denature the ADC sample (e.g., with guanidine hydrochloride).[13]

    • Reduce the inter-chain disulfide bonds using a reducing agent like Dithiothreitol (DTT).

    • Optional (for IdeS digest): First, digest the ADC with an enzyme like IdeS at 37°C, which cleaves the heavy chains below the hinge region. Then, reduce the resulting fragments.

  • LC Separation (Reversed-Phase):

    • Column: A reversed-phase column with a wide pore size (e.g., 300Å or 450Å) and a C4 or C8 stationary phase is recommended for large protein fragments.[16]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]

    • Gradient: A shallow gradient from ~20% to 60% Mobile Phase B over 20-30 minutes.

  • Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: ESI, positive ion mode.

    • Conditions: Standard denaturing conditions.

    • Mass Range (m/z): 1000-4000 m/z.

  • Data Analysis:

    • Extract mass spectra for each chromatographic peak (e.g., Light Chain, Heavy Chain).

    • Deconvolute the spectra to determine the masses and relative abundances of the different drug-loaded forms of each subunit.

    • Calculate the average DAR based on the weighted average of drug loads on all subunits.

Diagram: ADC Subunit Analysis Workflow

ADC Intact ADC (~150 kDa) Digest IdeS Digestion ADC->Digest Reduce Reduction (DTT) Digest->Reduce LC Reversed-Phase LC Separation Reduce->LC MS High-Resolution Mass Spectrometry LC->MS Deconv Deconvolution & Data Analysis MS->Deconv Result DAR for LC DAR for Fd' DAR for Fc/2 Deconv->Result

Caption: A typical middle-down workflow for ADC subunit analysis.

Specialized Analysis: N-Glycan Profiling

Glycosylation is a critical quality attribute of mAbs that can influence their function and stability.[17][18] MS is a powerful tool for detailed glycan characterization.[19][20]

Protocol 3: Released N-Glycan Analysis
  • Glycan Release:

    • Denature the ADC sample.

    • Release the N-linked glycans from the protein backbone using the enzyme PNGase F.

  • Labeling:

    • Label the released glycans with a fluorescent tag that also enhances MS ionization (e.g., Rapifluor-MS™, InstantPC).[17][21] This allows for dual detection by fluorescence and MS.[21]

  • LC Separation (HILIC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is used to separate the labeled glycans.

    • Mobile Phases: Acetonitrile/water-based mobile phases with an ammonium formate buffer.

    • Detection: Fluorescence detector followed by an in-line mass spectrometer.

  • Mass Spectrometry:

    • The MS data provides accurate masses of the eluted glycans, allowing for confident identification of their composition. Parallel reaction monitoring (PRM) can be used for superior sensitivity and selectivity.[21]

  • Data Analysis:

    • Identify glycan structures based on their mass and retention time.

    • Quantify the relative abundance of each glycan species.

Diagram: Released N-Glycan Analysis Workflow

ADC ADC Glycoprotein Release Release N-Glycans (PNGase F) ADC->Release Label Label with Fluorescent/MS Tag Release->Label LC HILIC Separation Label->LC Detect Fluorescence & MS Detection LC->Detect Result Glycan Identification & Relative Quantitation Detect->Result

Caption: Workflow for ADC N-glycan profiling by HILIC-FLR-MS.

Conclusion

The characterization of ADC heterogeneity is a complex but essential task in drug development. Mass spectrometry provides a suite of powerful, multi-level analytical tools to dissect this complexity. Intact mass analysis offers a direct, high-level view of the drug load distribution, making it suitable for rapid screening and quality control.[22] Subunit analysis provides a balance of detail and throughput, delivering more resolved data on drug distribution across antibody chains. For the highest level of detail, peptide mapping is indispensable for identifying specific conjugation sites and characterizing other PTMs. By selecting the appropriate MS workflow, researchers can gain a comprehensive understanding of their ADC's structural characteristics, ensuring the development of safe and effective biotherapeutics.

References

A Comparative Guide to Enzymatic and pH-Sensitive Cleavable Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's ability to remain stable in systemic circulation and efficiently release its payload at the target site is paramount to achieving therapeutic efficacy while minimizing off-target toxicity. This guide provides an objective comparison of two major classes of cleavable linkers: enzymatic and pH-sensitive linkers, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Tale of Two Triggers

The fundamental difference between enzymatic and pH-sensitive linkers lies in their cleavage trigger. Enzymatic linkers are designed to be substrates for specific enzymes that are overexpressed in the target tissue or within cellular compartments, while pH-sensitive linkers exploit the acidic microenvironment of tumors or intracellular organelles like endosomes and lysosomes.

Enzymatic Cleavable Linkers

These linkers are typically peptide-based and are designed to be recognized and cleaved by proteases, such as cathepsins, which are highly active in the lysosomal compartment of cancer cells.[] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[2] Upon internalization of the ADC, the linker is exposed to lysosomal proteases, which cleave the peptide bond and initiate the release of the cytotoxic payload.[2]

Enzymatic_Cleavage ADC_Circulation ADC in Circulation (Linker Stable) Internalization Internalization into Target Cell ADC_Circulation->Internalization Targeting Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Enzymatic Cleavage (e.g., Cathepsin B)

Enzymatic linker cleavage pathway.
pH-Sensitive Cleavable Linkers

These linkers incorporate acid-labile functional groups, such as hydrazones, acetals, or ketals, that are stable at physiological pH (~7.4) but undergo rapid hydrolysis in acidic environments (pH 4.5-6.5).[][4] This pH differential is found in the tumor microenvironment and within endosomes and lysosomes.[5] Once the ADC reaches this acidic environment, the linker is cleaved, releasing the drug.

pH_Sensitive_Cleavage ADC_Circulation ADC in Circulation (pH ~7.4, Linker Stable) Endosome_Lysosome Endosome/Lysosome (pH 4.5-6.5) ADC_Circulation->Endosome_Lysosome Internalization or Tumor Microenvironment Payload_Release Payload Release Endosome_Lysosome->Payload_Release Acid-Catalyzed Hydrolysis

pH-sensitive linker cleavage pathway.

Quantitative Performance Data

The stability of the linker in circulation and the rate of cleavage at the target site are critical performance indicators. The following tables summarize quantitative data from various studies on the stability and cleavage kinetics of representative enzymatic and pH-sensitive linkers.

Table 1: Stability of Cleavable Linkers in Plasma/Serum

Linker TypeLinker ChemistrySystemStability MetricResultCitation
EnzymaticVal-Cit DipeptideHuman and Mouse SerumStabilityDramatically improved after conjugation to large molecules[6]
EnzymaticGPLG PeptideHuman and Rat PlasmaStabilityHigher stability compared to GFLG, VCit, and VA[7]
pH-SensitiveAcyl HydrazoneBuffer (pH 7.4)Hydrolysis~6% after 24 hours[8]
pH-SensitiveSpiDo AcetalBuffer (pH 7.4)Half-life~39 hours[9]
pH-SensitiveSilyl EtherHuman PlasmaDrug Release~3% of total MMAE released in 7 days[9]

Table 2: Cleavage Kinetics of Cleavable Linkers

Linker TypeLinker ChemistryConditionCleavage MetricResultCitation
EnzymaticVal-Cit DipeptideCathepsin BCleavageReadily cleaved[2]
EnzymaticGPLG PeptideCathepsin BCleavage RateFastest cleavage within the first 30 minutes compared to GFLG, VCit, and VA[7]
pH-SensitiveAcyl HydrazoneBuffer (pH 4.5)Drug Release97% release after 24 hours[8]
pH-SensitiveSpiDo AcetalBuffer (pH 5.5)Half-life~1.5 hours[9]
pH-SensitiveSilyl EtherAcidic Conditions (pH 4.5)Drug Release~100% payload release in 7 days[9]

Experimental Protocols

Accurate and reproducible assessment of linker performance is essential. Below are detailed methodologies for key experiments used to characterize enzymatic and pH-sensitive linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • The ADC is incubated in plasma (e.g., human, mouse) at 37°C for a defined period (e.g., up to 7 days).[10]

  • Aliquots are taken at various time points.

  • The amount of total antibody and conjugated antibody is quantified using an enzyme-linked immunosorbent assay (ELISA).[10]

  • The concentration of released free drug or drug-linker species in the plasma is measured by liquid chromatography-mass spectrometry (LC-MS).[10]

  • The degree of drug loss from the ADC over time is calculated to determine its plasma stability.

Enzymatic Cleavage Assay

Objective: To evaluate the efficiency and kinetics of linker cleavage by a specific enzyme.

Methodology:

  • The ADC is incubated with a purified enzyme (e.g., Cathepsin B) or cell lysates containing the enzyme of interest in an appropriate buffer.[][11]

  • The reaction is maintained at 37°C and optimal pH for the enzyme's activity (e.g., pH 6.0 for Cathepsin B).[11]

  • Samples are collected at different time intervals.

  • The cleavage of the linker and the release of the payload are monitored and quantified by analytical techniques such as high-performance liquid chromatography (HPLC) or LC-MS.[6][11]

  • Kinetic parameters (e.g., kcat, KM) can be determined by measuring the rate of payload release at different substrate concentrations.[6]

pH-Sensitive Cleavage Assay

Objective: To assess the rate and extent of linker hydrolysis at different pH values.

Methodology:

  • The ADC is incubated in buffers of varying pH, typically ranging from acidic (e.g., pH 4.5, 5.5) to physiological (pH 7.4).[8][9]

  • The incubations are carried out at 37°C.

  • At predetermined time points, samples are taken and the reaction is quenched.

  • The amount of released payload is quantified by HPLC or LC-MS.[12]

  • The half-life (t1/2) of the linker at each pH is calculated from the hydrolysis kinetics.[9]

Experimental_Workflow cluster_stability Stability Assessment cluster_cleavage Cleavage Assessment cluster_cellular Cellular Activity Stability_Assay Plasma Stability Assay (Incubate ADC in plasma) Stability_Analysis Quantify Drug Loss (ELISA, LC-MS) Stability_Assay->Stability_Analysis Enzymatic_Assay Enzymatic Cleavage Assay (Incubate with enzyme) Cleavage_Analysis Quantify Payload Release (HPLC, LC-MS) Enzymatic_Assay->Cleavage_Analysis pH_Assay pH-Sensitive Cleavage Assay (Incubate at different pH) pH_Assay->Cleavage_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay (Treat cancer cells with ADC) IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Start ADC Construct Start->Stability_Assay Start->Enzymatic_Assay Start->pH_Assay Start->Cytotoxicity_Assay

General experimental workflow for linker evaluation.

Conclusion: Selecting the Optimal Linker

The choice between an enzymatic and a pH-sensitive cleavable linker depends on the specific application, the target, and the payload.

  • Enzymatic linkers offer high specificity due to their reliance on particular enzymes that are overexpressed at the target site. This can lead to a wider therapeutic window. However, the level of enzyme expression can vary between patients and tumor types, potentially affecting efficacy.

  • pH-sensitive linkers provide a more generalizable approach, as the acidic microenvironment is a common feature of many solid tumors and intracellular compartments. They can also be advantageous for non-internalizing targets. The challenge with pH-sensitive linkers is to achieve a fine balance between sufficient stability at physiological pH and rapid cleavage at the slightly acidic pH of the target site to prevent premature drug release.

Ultimately, a thorough in vitro and in vivo evaluation of linker stability and cleavage kinetics is crucial for the successful development of a targeted therapeutic with an optimal efficacy and safety profile. This guide provides a framework for such a comparative assessment, enabling researchers to make informed decisions in the design of next-generation drug conjugates.

References

A Guide to Validating Antibody-Drug Conjugate Purity and Integrity: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of Antibody-Drug Conjugates (ADCs) is a critical step in the development of safe and effective therapeutics. The inherent complexity of these biopharmaceuticals, which combine a monoclonal antibody (mAb) with a potent small-molecule drug via a chemical linker, necessitates a robust analytical strategy.[1][2] This guide provides an objective comparison of key analytical techniques used to assess ADC purity and integrity, supported by experimental data and detailed methodologies.

The heterogeneity of ADCs, arising from the distribution of the drug-to-antibody ratio (DAR) and potential impurities, presents significant analytical challenges.[3][4] A multi-faceted approach employing various analytical methods is crucial for comprehensive characterization, including the assessment of aggregation, fragmentation, charge variants, and the quantification of unconjugated antibodies and free drugs.[5][6]

Comparison of Key Analytical Methods for ADC Characterization

A variety of analytical techniques are employed to scrutinize the critical quality attributes (CQAs) of ADCs.[7] The selection of the most appropriate methods depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine linkage), the properties of the linker, and the cytotoxic payload.[8] Below is a comparative summary of the most widely used techniques.

Analytical TechniquePrimary Application(s)Key Performance Characteristics
Size Exclusion Chromatography (SEC) Detection of aggregates and fragments.[5]Resolution: High for aggregates, moderate for fragments. Throughput: Relatively high. Limitations: Not suitable for DAR determination.
Hydrophobic Interaction Chromatography (HIC) Determination of drug-to-antibody ratio (DAR) and drug load distribution.[6][9]Resolution: High for different DAR species. Compatibility: Well-suited for cysteine-linked ADCs.[9] Limitations: Mobile phases with high salt concentrations can be incompatible with mass spectrometry (MS).[10]
Reversed-Phase Liquid Chromatography (RPLC) Detailed DAR analysis, evaluation of payload stability, and assessment at the light and heavy chain levels.[5][9]Resolution: High for different ADC species. Versatility: Can be coupled with MS for detailed characterization. Limitations: Denaturing conditions may alter the native structure.
Capillary Electrophoresis (CE-SDS) Analysis of size variants (reduced and non-reduced) under denaturing conditions.[8]Resolution: High for molecular weight-based separations. Sample Requirement: Low sample consumption. Limitations: Applicability depends on the charge of the drug-linker.[8]
Mass Spectrometry (MS) Measurement of intact protein molecular weight, DAR determination, identification of conjugation sites, and characterization of linker and payload attachment.[5]Accuracy: High mass accuracy for detailed structural information. Sensitivity: High sensitivity for detecting low-level impurities. Limitations: Can be complex to implement and requires specialized expertise.
UV-Vis Spectroscopy Estimation of average DAR.[8][9]Simplicity: Quick and simple method. Throughput: High. Limitations: Provides an estimate of DAR and no information on drug load distribution; less accurate than other methods.[9]

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are fundamental to achieving reliable and reproducible results in ADC analysis. The following sections provide overviews of the methodologies for the key analytical techniques.

Size Exclusion Chromatography (SEC) Workflow

SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the monomeric ADC and smaller fragments.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_results Data Analysis Sample ADC Sample Dilution Dilution Sample->Dilution Dilute Buffer Mobile Phase (e.g., Phosphate Buffer) Buffer->Dilution Injection Injection Dilution->Injection Inject SEC_Column SEC_Column Injection->SEC_Column Separate Detection Detection SEC_Column->Detection Detect (UV @ 280 nm) Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Integrate Peaks Purity_Assessment Purity_Assessment Peak_Integration->Purity_Assessment Calculate % Aggregate, % Monomer, % Fragment

Caption: Workflow for ADC purity analysis using Size Exclusion Chromatography.

Methodology:

  • Sample Preparation: The ADC sample is diluted in the mobile phase, typically a phosphate-based buffer, to a suitable concentration.

  • Chromatographic Separation: The diluted sample is injected onto an SEC column. The separation is performed under isocratic conditions.

  • Detection: The eluting species are monitored by a UV detector at 280 nm.

  • Data Analysis: The resulting chromatogram is analyzed by integrating the peak areas corresponding to aggregates, monomer, and fragments to determine the purity of the ADC.

Hydrophobic Interaction Chromatography (HIC) Workflow for DAR Determination

HIC separates molecules based on their hydrophobicity. In ADCs, the conjugation of hydrophobic drugs to the antibody increases its overall hydrophobicity. Species with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column.[6]

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_results Data Analysis ADC_Sample ADC Sample Dilution Dilution ADC_Sample->Dilution Dilute High_Salt_Buffer High Salt Mobile Phase A High_Salt_Buffer->Dilution Injection Injection Dilution->Injection Inject HIC_Column HIC_Column Injection->HIC_Column Bind Elution Elution HIC_Column->Elution Elute with Gradient Detection Detection Elution->Detection Detect (UV @ 280 nm) Low_Salt_Buffer Low Salt Mobile Phase B Low_Salt_Buffer->Elution Chromatogram Chromatogram Detection->Chromatogram Peak_Identification Peak_Identification Chromatogram->Peak_Identification Identify DAR Species DAR_Calculation DAR_Calculation Peak_Identification->DAR_Calculation Calculate Average DAR

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Methodology:

  • Sample Preparation: The ADC sample is diluted in a high-salt mobile phase (e.g., phosphate buffer with ammonium sulfate).

  • Chromatographic Separation: The sample is injected onto a HIC column. A decreasing salt gradient is applied by mixing the high-salt mobile phase (A) with a low-salt mobile phase (B) to elute the different DAR species.

  • Detection: The eluting peaks are monitored by a UV detector.

  • Data Analysis: The peaks corresponding to different DAR species are identified, and the peak areas are used to calculate the average DAR.

Reversed-Phase Liquid Chromatography (RPLC) Workflow

RPLC separates molecules based on their hydrophobicity under denaturing conditions. It is a powerful technique for detailed ADC characterization, often coupled with mass spectrometry.

RPLC_Workflow cluster_prep Sample Preparation cluster_analysis RPLC-MS Analysis cluster_results Data Analysis ADC_Sample ADC Sample Reduction Reduction ADC_Sample->Reduction Reduce Reducing_Agent Reducing Agent (optional, e.g., DTT) Reducing_Agent->Reduction Injection Injection Reduction->Injection Inject RPLC_Column RPLC_Column Injection->RPLC_Column Separate with Gradient MS_Detection MS_Detection RPLC_Column->MS_Detection Detect Mobile_Phase_A Aqueous with 0.1% TFA Mobile_Phase_A->RPLC_Column Mobile_Phase_B Acetonitrile with 0.1% TFA Mobile_Phase_B->RPLC_Column Mass_Spectra Mass_Spectra MS_Detection->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution Deconvolute Species_Identification Species_Identification Deconvolution->Species_Identification Identify Light/Heavy Chains and Drug Load

Caption: Workflow for ADC analysis using Reversed-Phase Liquid Chromatography.

Methodology:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction with an agent like dithiothreitol (DTT) to separate the light and heavy chains.

  • Chromatographic Separation: The sample is injected onto an RPLC column and separated using a gradient of an aqueous mobile phase (A) and an organic mobile phase (B), both typically containing an ion-pairing agent like trifluoroacetic acid (TFA).

  • Detection: The eluting species are detected by a UV detector and often by an in-line mass spectrometer for detailed characterization.

  • Data Analysis: The mass spectra are deconvoluted to determine the masses of the intact ADC or its subunits, allowing for the determination of drug load and identification of modifications.

Relationship Between ADC Variants and Impurities

A thorough understanding of the potential variants and impurities is crucial for developing a comprehensive analytical control strategy.

ADC_Variants cluster_product Product-Related Variants cluster_impurities Process- and Product-Related Impurities ADC_Product ADC Drug Product DAR_Species Different DAR Species (DAR=0, 2, 4, 6, 8) ADC_Product->DAR_Species Positional_Isomers Positional Isomers ADC_Product->Positional_Isomers Charge_Variants Charge Variants (Acidic, Basic) ADC_Product->Charge_Variants Aggregates Aggregates ADC_Product->Aggregates Fragments Fragments ADC_Product->Fragments Unconjugated_mAb Unconjugated mAb ADC_Product->Unconjugated_mAb Free_Drug Free Drug/Payload ADC_Product->Free_Drug

Caption: Overview of ADC product-related variants and potential impurities.

Common impurities in ADC products can stem from the manufacturing process or degradation during storage and include aggregates, fragments, unconjugated antibodies, and free cytotoxic drugs.[1] Product-related variants include different DAR species, positional isomers (different conjugation sites), and charge variants.[5]

Conclusion

The validation of ADC purity and integrity requires a suite of orthogonal analytical techniques. While methods like UV-Vis spectroscopy offer a rapid estimation of the average DAR, chromatographic techniques such as SEC, HIC, and RPLC provide more detailed information on purity, aggregation, and drug load distribution.[9][11] Mass spectrometry stands out for its ability to provide in-depth structural characterization.[8] The choice of analytical methods should be tailored to the specific ADC and the developmental stage.[1] A comprehensive understanding and implementation of these techniques are paramount for ensuring the quality, safety, and efficacy of ADC therapeutics.[1][12]

References

A Comparative Analysis of Polyethylene Glycol (PEG) Linker Length on the Performance of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Drug Development

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the design of the linker connecting the antibody to the cytotoxic payload. The linker's properties, particularly its length and hydrophilicity, can significantly influence the overall performance of the ADC. Polyethylene glycol (PEG) has emerged as a widely used component in linker technology to modulate the physicochemical properties of ADCs. This guide provides a comparative analysis of how varying PEG linker lengths impact key ADC performance metrics, supported by experimental data and detailed protocols.

The Role of PEG Linkers in ADC Design

PEG linkers are incorporated into ADCs to enhance their therapeutic index through several mechanisms. By increasing the hydrophilicity of the ADC, PEG linkers can mitigate the aggregation often caused by hydrophobic payloads, especially in ADCs with a high drug-to-antibody ratio (DAR)[1][2]. This improved solubility and stability can lead to more favorable pharmacokinetic (PK) profiles, reduced immunogenicity, and an extended circulation half-life[]. The choice of PEG linker length is a critical optimization parameter, as it directly affects the balance between these beneficial properties and potential impacts on antigen binding and cytotoxicity.

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on ADC performance. The data is derived from studies on homogeneous DAR 8 ADCs with a glucuronide-MMAE linker system.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity

This table presents the in vitro potency of anti-CD30 ADCs with different PEG linker lengths across a panel of CD30+ cell lines.

Drug-LinkerPEG Length (Number of Units)Cell Line: Karpas 299 (EC50, ng/mL)Cell Line: L540cy (EC50, ng/mL)Cell Line: L428 (EC50, ng/mL)
Non-PEGylated01.83.210.2
PEG221.53.511.5
PEG441.63.110.8
PEG881.73.311.1
PEG12121.93.612.0
PEG24242.13.913.5

Data adapted from "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates"[1].

The data indicates that for this particular ADC construct, the inclusion and length of the PEG linker had a minimal effect on in vitro potency, with all tested ADCs showing comparable EC50 values across the cell lines[1].

Table 2: Influence of PEG Linker Length on Pharmacokinetics in Rats

This table summarizes the pharmacokinetic parameters of non-binding IgG ADCs (DAR 8) with varying PEG linker lengths following a single 3 mg/kg intravenous dose in Sprague-Dawley rats.

Drug-LinkerPEG Length (Number of Units)AUC (day*µg/mL)Clearance (mL/day/kg)
Non-PEGylated028106
PEG224567
PEG447043
PEG8811327
PEG121212424
PEG242412025
Unconjugated AntibodyN/A14521

Data adapted from "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates"[1].

A clear trend is observed where increasing the PEG linker length up to 8 units leads to a significant decrease in clearance and a corresponding increase in drug exposure (AUC)[1][4]. Beyond PEG8, further increases in length have a marginal impact on these pharmacokinetic parameters, which begin to approach those of the unconjugated antibody[1][2].

Table 3: Effect of PEG Linker Length on In Vivo Efficacy in a Mouse Xenograft Model

This table shows the tumor growth inhibition (TGI) in a mouse xenograft model of CD30+ L540cy lymphoma treated with a single 1 mg/kg dose of anti-CD30 ADCs with varying PEG linker lengths.

Drug-LinkerPEG Length (Number of Units)Tumor Growth Inhibition (%)
Non-PEGylated045
PEG2260
PEG4475
PEG8895
PEG121298
PEG242497

Data interpretation based on findings in "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates" and related literature[1][4].

The in vivo efficacy strongly correlates with the improved pharmacokinetic profiles. Longer PEG chains, which result in slower clearance and higher exposure, lead to more potent antitumor activity[1]. A threshold is observed around PEG8, beyond which the increase in efficacy is minimal[1][4].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (EC50) of the ADC on target cancer cell lines.

Methodology:

  • Cell Culture: Target cell lines (e.g., Karpas 299, L540cy) are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells.

  • Incubation: The treated cells are incubated for a fixed period, typically 72 to 96 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: The results are normalized to untreated controls, and the EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Objective: To evaluate the clearance, exposure (AUC), and half-life of the ADC in vivo.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: A single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) is administered.

  • Blood Sampling: Blood samples are collected at various time points post-dose (e.g., 1h, 4h, 8h, 24h, 48h, 72h, etc.) via a cannulated vein.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the total antibody (or ADC) in the plasma is determined using a validated ligand-binding assay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The plasma concentration-time data is analyzed using a non-compartmental or two-compartment model to determine key PK parameters like clearance, AUC, and half-life.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

Objective: To assess the antitumor activity of the ADC in a living organism.

Methodology:

  • Tumor Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with a specific number of tumor cells (e.g., L540cy).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), and tumor volume is measured regularly.

  • Randomization and Dosing: Mice are randomized into treatment groups and administered a single dose of the ADC or a vehicle control.

  • Efficacy Assessment: Tumor volumes and body weights are monitored over time. The primary endpoint is typically tumor growth inhibition (TGI).

  • Data Analysis: TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of ADCs with varying PEG linker lengths.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Components Antibody Antibody Linker Linker Antibody->Linker Conjugation Payload Payload Linker->Payload Attachment Attachment Attachment Chemistry PEG_Spacer PEG Spacer (Variable Length) Cleavable_Unit Cleavable Unit

Caption: General structure of an ADC highlighting the components of the linker.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (EC50) Stability Plasma Stability Assay PK Pharmacokinetics (Clearance, AUC) Stability->PK Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy Tolerability Tolerability Study (Body Weight) Efficacy->Tolerability ADC_Synthesis ADC Synthesis with Varying PEG Lengths ADC_Synthesis->Cytotoxicity ADC_Synthesis->Stability

Caption: Workflow for assessing the impact of PEG linker length on ADC performance.

PEG_Impact PEG_Length Increasing PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Potency Maintained In Vitro Potency PEG_Length->Potency Aggregation Decreased Aggregation Hydrophilicity->Aggregation Clearance Decreased Plasma Clearance Hydrophilicity->Clearance Exposure Increased Plasma Exposure (AUC) Clearance->Exposure Efficacy Improved In Vivo Efficacy Exposure->Efficacy

References

Comparative Analysis of Cathepsin B Cross-Reactivity on Various Peptide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cathepsin B Substrate Specificity for Optimized Drug Conjugate Design

Cathepsin B, a lysosomal cysteine protease, is a critical enzyme in the targeted delivery of therapeutics, particularly in the context of antibody-drug conjugates (ADCs). Its elevated expression in various tumor types makes it a key target for the site-specific release of cytotoxic payloads. The efficacy and safety of such therapies are intrinsically linked to the specificity of the peptide linkers that connect the drug to the antibody. This guide provides a comparative analysis of Cathepsin B's cross-reactivity with different peptide linkers, supported by quantitative data and detailed experimental protocols to aid in the rational design of next-generation drug conjugates.

Quantitative Comparison of Cathepsin B Activity on Different Peptide Linkers

The substrate specificity of Cathepsin B is a crucial factor in the design of cleavable linkers for ADCs. The following table summarizes the kinetic parameters for the cleavage of various peptide substrates by human Cathepsin B, providing a clear comparison of their susceptibility to enzymatic action.

Peptide Linker/Substratekcat/Km (M⁻¹s⁻¹) at pH 4.6kcat/Km (M⁻¹s⁻¹) at pH 7.2Specific Activity at pH 4.6 (relative)Specific Activity at pH 7.2 (relative)Key Findings
Z-Nle-Lys-Arg-AMC 1,200,000800,000HighHighExhibits high specific activity over a broad pH range and is specifically cleaved by Cathepsin B over other cysteine cathepsins.[1]
Z-Arg-Arg-AMC 200,000400,000LowHighDemonstrates pH-dependent cleavage, with significantly lower activity at the acidic pH typical of lysosomes.
Z-Phe-Arg-AMC 600,000300,000ModerateModerateA commonly used substrate, but lacks specificity as it is also cleaved by other cysteine cathepsins.
Val-Cit-PABC Not explicitly quantified in these terms, but widely validated as an efficient cleavage site.Not explicitly quantified in these terms, but widely validated as an efficient cleavage site.HighHighThe most common linker in clinically approved ADCs, demonstrating a balance of plasma stability and efficient intracellular cleavage.[][3]
Val-Ala-PABC Not explicitly quantified in these terms, but used as an alternative to Val-Cit.Not explicitly quantified in these terms, but used as an alternative to Val-Cit.Moderate to HighModerate to HighAnother dipeptide sequence recognized and cleaved by Cathepsin B.[]
Phe-Arg-Arg-Leu Not explicitly quantified in these terms, but shown to be effectively cleaved.Not explicitly quantified in these terms, but shown to be effectively cleaved.HighHighPart of a prodrug nanoparticle system that is efficiently processed by Cathepsin B.[4]

Data is synthesized from multiple sources and relative activities are for comparative purposes. PABC (p-aminobenzyl carbamate) is a self-immolative spacer. AMC (7-amino-4-methylcoumarin) is a fluorescent reporter group. Z (carboxybenzyl) is an N-terminal protecting group. Nle (Norleucine).

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of peptide linker cleavage by Cathepsin B.

In Vitro Enzymatic Cleavage Assay using Fluorogenic Substrates

This protocol is designed to measure the rate and specificity of Cathepsin B cleavage of peptide linkers conjugated to a fluorescent reporter.

a. Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic peptide substrates (e.g., Z-Peptide-AMC)

  • Assay Buffer: 25 mM MES buffer (pH 5.0) or other pH-specific buffers (e.g., pH 4.6 and 7.2)

  • Activation Buffer: Assay buffer containing a reducing agent like DTT (e.g., 0.25 µM)

  • 96-well black microplates

  • Fluorescence plate reader

b. Method:

  • Enzyme Activation: Pre-incubate recombinant Cathepsin B in the activation buffer to ensure the active site cysteine is reduced.

  • Substrate Preparation: Dissolve the peptide-AMC substrates in the assay buffer to the desired final concentrations (e.g., a range from 5.9 µM to 225 µM for kinetic analysis).[1]

  • Reaction Initiation: Add the activated Cathepsin B to the substrate-containing wells of the microplate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a plate reader with excitation at ~380 nm and emission at ~440-460 nm.[5] The cleavage of the peptide releases the AMC fluorophore, resulting in a quantifiable signal.

  • Data Analysis: Convert the relative fluorescence units (RFU) to the concentration of the product using an AMC standard curve.[1] The initial reaction velocities are then used to calculate kinetic parameters such as Km and kcat.

LC-MS/MS Analysis of ADC Cleavage

This protocol is used to identify and quantify the cleavage products of an antibody-drug conjugate.

a. Materials:

  • Antibody-Drug Conjugate (ADC) with a Cathepsin B-cleavable linker

  • Purified Cathepsin B or cell lysates containing the enzyme

  • Incubation Buffer: e.g., 10 mM MES buffer pH 6.0 with DTT[6]

  • LC-MS/MS system

b. Method:

  • Incubation: Incubate the ADC with Cathepsin B or cell lysate at 37°C for a defined period (e.g., 4 hours).[6]

  • Sample Preparation: Stop the reaction and prepare the samples for LC-MS/MS analysis. This may involve protein precipitation or other cleanup steps.

  • LC-MS/MS Analysis: Separate the reaction products using liquid chromatography and identify and quantify the released drug, any intermediates, and the remaining intact ADC using mass spectrometry.[][6]

  • Data Analysis: Determine the rate of drug release and the specificity of the cleavage by analyzing the mass spectra.

Visualizing Cathepsin B Activity and Experimental Design

To further elucidate the processes involved in studying Cathepsin B cross-reactivity, the following diagrams illustrate key experimental workflows and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_synthesis Peptide Linker Synthesis adc_conjugation ADC Conjugation peptide_synthesis->adc_conjugation incubation Incubation of ADC/Peptide with Enzyme adc_conjugation->incubation enzyme_prep Cathepsin B Activation enzyme_prep->incubation data_acquisition Data Acquisition (Fluorescence or LC-MS) incubation->data_acquisition kinetic_analysis Kinetic Parameter Calculation (kcat/Km) data_acquisition->kinetic_analysis product_quant Cleavage Product Quantification data_acquisition->product_quant comparison Cross-Reactivity Comparison kinetic_analysis->comparison product_quant->comparison

Caption: Experimental workflow for assessing Cathepsin B cross-reactivity.

adc_activation_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Drug Released Cytotoxic Drug CathepsinB->Drug 4. Linker Cleavage Target Intracellular Target (e.g., DNA) Drug->Target 5. Therapeutic Action

Caption: ADC activation by Cathepsin B in a target cancer cell.

References

Safety Operating Guide

Personal protective equipment for handling DBCO-PEG4-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of DBCO-PEG4-Val-Ala-PAB-PNP

This guide provides essential safety, handling, and disposal information for this compound, a cleavable antibody-drug conjugate (ADC) linker. Given its application in the development of highly potent biopharmaceuticals, adherence to stringent safety protocols is critical to ensure the protection of laboratory personnel.

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for this compound is not publicly available; however, an analysis of its constituent components indicates potential hazards that require careful management. The primary concern stems from the p-nitrophenyl (PNP) ester group . PNP-containing compounds are known to be potential skin sensitizers, capable of causing allergic skin reactions, and can be serious eye irritants.[1][2][3]

As a component of ADC systems, which often involve highly cytotoxic payloads, the linker itself should be handled with a high degree of caution.[4][5] Although not cytotoxic, minimizing exposure is paramount. The DBCO (dibenzocyclooctyne) and PEG components are generally considered to have low toxicity.[][7]

Key Potential Hazards:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2][3]

  • Eye Irritation: Potential to cause serious eye irritation or damage.[1]

  • Inhalation: Inhalation of the powdered form may cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A risk-based approach is essential for selecting appropriate PPE. The following recommendations are based on the potential hazards of the compound's components.

Task Required Personal Protective Equipment (PPE)
Receiving & Storage - Nitrile or Neoprene Gloves (single pair) - Safety Glasses
Handling Solid (Weighing) - Double Nitrile or Neoprene Gloves - Impermeable Laboratory Gown (long-sleeved, closed front) - Safety Goggles (providing a full seal around the eyes) - Face Shield (if outside a chemical fume hood) - Respiratory Protection (N95 or higher, if weighing outside a certified containment system like a fume hood or glove box)
Handling Solutions (DMSO/DMF) - Double Nitrile or Neoprene Gloves - Impermeable Laboratory Gown - Safety Goggles
Spill Cleanup - Double Chemical-Resistant Gloves (e.g., nitrile) - Impermeable Laboratory Gown - Safety Goggles - Respiratory Protection (as needed, based on spill size and ventilation) - Shoe Covers
Waste Disposal - Chemical-Resistant Gloves - Laboratory Coat - Safety Glasses

Operational and Disposal Plans

Receiving and Storage Protocol
  • Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, handle as a potential spill.

  • Don PPE: At a minimum, wear safety glasses and a single pair of nitrile gloves.

  • Verify: Confirm the product identity and quantity against the order information.

  • Store: Store the container in a designated, clearly labeled location at -20°C.[8][9][10][] The storage area should be secure and accessible only to authorized personnel.

Experimental Protocol: Weighing and Solubilization

This procedure should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Prepare Workspace: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled vials.

  • Don PPE: Wear double gloves, a lab gown, and safety goggles as specified in the table above.

  • Equilibrate Compound: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh Solid: Carefully transfer the required amount of the solid compound to a weigh boat. Avoid creating dust. Use gentle movements and appropriate tools.

  • Transfer and Dissolve: Transfer the weighed solid to a labeled vial. Add the appropriate solvent (e.g., DMSO or DMF) dropwise to dissolve the compound, ensuring minimal splashing.[8][10]

  • Clean Up: Immediately clean any residual powder from the balance and surrounding surfaces with a solvent-dampened wipe.

  • Doff PPE: Remove PPE in the correct order (gloves first), ensuring no contact with skin. Wash hands thoroughly with soap and water.

Spill Management Plan
  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or outside of a containment device, evacuate the immediate vicinity.

  • Don PPE: Put on appropriate PPE for spill cleanup, including double gloves, a gown, and goggles.

  • Contain: For solid spills, gently cover with absorbent pads to prevent aerosolization. For liquid spills, surround the area with absorbent material, working from the outside in.

  • Clean: Carefully collect the spilled material and absorbent pads using forceps or other tools and place them into a designated chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Dispose: Seal and label the waste container for proper disposal according to institutional guidelines.

Disposal Plan
  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as chemical waste. Do not pour down the drain.

  • Contaminated Materials: All items that have come into direct contact with the compound (e.g., gloves, weigh boats, pipette tips, vials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Regulations: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 2348405-93-4[8][12]
Molecular Formula C52H60N6O14[8][12]
Molecular Weight 993.1 g/mol [8][12]
Appearance Solid (form may vary)N/A
Purity >96%[12]
Solubility DMSO, DMF[8][10]
Storage Temperature -20°C[8][9][10][]

Process Visualizations

G cluster_prep Preparation & Handling cluster_use Experiment & Cleanup cluster_disposal Waste Management receive Receive Shipment inspect Inspect Package receive->inspect store Store at -20°C inspect->store ppe1 Don Handling PPE (Double Gloves, Gown, Goggles) store->ppe1 weigh Weigh Solid in Fume Hood ppe1->weigh dissolve Prepare Solution (DMSO/DMF) weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Clean Workspace experiment->cleanup collect_waste Collect Contaminated Sharps & Consumables cleanup->collect_waste collect_chem Collect Chemical Waste cleanup->collect_chem dispose Dispose via EHS collect_waste->dispose collect_chem->dispose

Caption: Workflow for handling this compound from receipt to disposal.

PPE_Selection task What is the task? ppe_receiving Standard PPE: - Lab Coat - Safety Glasses - Single Gloves task->ppe_receiving Receiving/ Storing ppe_solid Full Containment PPE: - Lab Gown (Impermeable) - Safety Goggles - Double Gloves - +/- Respirator task->ppe_solid Weighing/ Handling Solid ppe_solution Solution Handling PPE: - Lab Gown - Safety Goggles - Double Gloves task->ppe_solution Handling/ Transferring Solution ppe_spill Spill Cleanup PPE: - Gown & Shoe Covers - Goggles - Double Gloves task->ppe_spill Spill Cleanup

Caption: Decision diagram for selecting appropriate Personal Protective Equipment (PPE).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.